1-(1-Formyl-1-methylethyl)imidazole
説明
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特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-imidazol-1-yl-2-methylpropanal |
InChI |
InChI=1S/C7H10N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-6H,1-2H3 |
InChIキー |
VUQUHFIPBKCXJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)N1C=CN=C1 |
製品の起源 |
United States |
Physicochemical and Synthetic Profiling of 1-(1-Formyl-1-methylethyl)imidazole: A Critical Intermediate in Thromboxane A2 Synthase Inhibition
Executive Summary
In the landscape of medicinal chemistry and drug development, sterically hindered heterocyclic aldehydes serve as highly valuable, albeit challenging, synthetic building blocks. 1-(1-Formyl-1-methylethyl)imidazole (IUPAC: 2-(1H-imidazol-1-yl)-2-methylpropanal) is a highly reactive yet structurally stabilized intermediate. It is most prominently utilized in the synthesis of selective, such as dazoxiben analogs, which are critical in managing cardiovascular diseases, thrombosis, and ischemic events.
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its pharmacological utility, and a self-validating, step-by-step synthetic workflow designed for high-yield isolation.
Molecular Architecture & Physicochemical Profile
The molecular architecture of 1-(1-Formyl-1-methylethyl)imidazole is defined by two distinct domains: a basic imidazole pharmacophore and a gem-dimethyl aldehyde moiety .
The most critical chemical feature of this molecule is its lack of α -protons. In standard aldehydes, the presence of a basic imidazole ring within the same molecule (or in the reaction medium) would rapidly catalyze self-aldol condensation, leading to polymerization and degradation. The gem-dimethyl group acts as a steric shield and completely prevents enolization. This structural causality allows the molecule to exist as a stable, isolable aldehyde capable of participating in downstream Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions without auto-degradation.
Quantitative Physicochemical Data
Note: Due to its nature as a reactive intermediate, partition and surface area metrics are derived from standard predictive models based on its isolated structural fragments.
| Property | Value |
| IUPAC Name | 2-(1H-imidazol-1-yl)-2-methylpropanal |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Predicted LogP (Octanol/Water) | ~0.8 |
| Topological Polar Surface Area (tPSA) | 34.9 Ų |
| Predicted pKa (Imidazole N3) | ~6.5 |
| Physical State | Viscous liquid to low-melting solid |
| Solubility Profile | High in DCM, CHCl₃, DMSO, and EtOH; Moderate in H₂O |
Pharmacological Relevance: TXA2 Synthase Inhibition
The primary application of 1-(1-Formyl-1-methylethyl)imidazole derivatives lies in their ability to modulate the arachidonic acid cascade. Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation.
The mechanism of action relies heavily on the basic nitrogen (N3) of the imidazole ring. When administered, the at the active site of Thromboxane A2 Synthase (CYP5A1). This coordination blocks the enzyme from converting Prostaglandin H2 (PGH2) into TXA2, thereby shifting the metabolic pathway toward the production of anti-thrombotic prostaglandins like PGI2 (Prostacyclin).
Arachidonic acid cascade showing TXA2 synthase inhibition by imidazole derivatives.
Synthetic Methodology & Experimental Protocols
Synthesizing sterically hindered aldehydes requires careful selection of reagents to prevent over-reduction or heavy-metal coordination. The following 3-step protocol is engineered for high fidelity and relies on a complete reduction/mild oxidation sequence rather than a direct, often unreliable, partial reduction.
Three-step synthetic workflow for 1-(1-Formyl-1-methylethyl)imidazole.
Step 1: N-Alkylation of Imidazole
Causality: Imidazole is an ambident nucleophile. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the imidazole without hydrolyzing the ester group of the alkylating agent. The steric bulk of the tertiary bromide requires elevated temperatures to force the Sₙ2 displacement.
-
Suspend imidazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.
-
Cool the mixture, filter off the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography to yield ethyl 2-methyl-2-(1H-imidazol-1-yl)propanoate.
Step 2: Ester Reduction to Alcohol
Causality: Direct reduction of the ester to the aldehyde using DIBAL-H is notoriously unreliable for sterically hindered α,α -dimethyl systems, often resulting in an inseparable mixture of aldehyde and alcohol. A robust workaround is complete reduction to the primary alcohol followed by controlled oxidation.
-
Dissolve the intermediate ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) portion-wise to avoid excessive exothermic hydrogen evolution.
-
Stir for 2 hours at room temperature to ensure complete hydride transfer.
-
Quench using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate granular aluminum salts.
-
Filter through a Celite pad and evaporate the filtrate to yield 2-methyl-2-(1H-imidazol-1-yl)propan-1-ol.
Step 3: Swern Oxidation to the Target Aldehyde
Causality: The is explicitly chosen over chromium-based oxidants (e.g., PCC or Jones reagent). Chromium heavily coordinates to the strongly chelating imidazole ring, drastically reducing isolated yields and complicating purification. Swern conditions are mild, metal-free, and prevent over-oxidation to the carboxylic acid.
-
Charge a flame-dried flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq), then cool to -78 °C under Argon.
-
Add Dimethyl sulfoxide (DMSO, 2.4 eq) in DCM dropwise to generate the active chlorosulfonium intermediate.
-
After 15 minutes, slowly add a solution of the intermediate alcohol (1.0 eq) in DCM.
-
Stir for 30 minutes, then introduce Triethylamine (Et₃N, 5.0 eq) to facilitate ylide formation and subsequent intramolecular proton transfer.
-
Allow the reaction to warm to room temperature, quench with water, extract with DCM, and concentrate to yield the target 1-(1-Formyl-1-methylethyl)imidazole .
Spectroscopic Validation
To ensure the integrity of the synthesized 1-(1-Formyl-1-methylethyl)imidazole before deploying it in downstream , the following self-validating spectroscopic markers must be confirmed:
-
¹H NMR (CDCl₃): A sharp singlet at ~9.5 ppm confirms the presence of the aldehyde proton. A distinct 6-proton singlet at ~1.5 ppm validates the gem-dimethyl group. The imidazole protons will appear as three distinct signals in the aromatic region (7.0–7.6 ppm).
-
IR Spectroscopy: A strong absorption band at ~1730 cm⁻¹ confirms the C=O stretch of the aliphatic aldehyde, while the broad O-H stretch (~3300 cm⁻¹) from the intermediate alcohol must be completely absent.
References
- Cross, P. E., & Dickinson, R. P. (1981). 1-Substituted imidazoles for inhibition of thromboxane synthetase (US Patent 4256757). U.S.
-
Needleman, P., Raz, A., Ferrendelli, J. A., & Minkes, M. (1977). Application of imidazole as a selective inhibitor of thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences, 74(4), 1716-1720.[Link]
-
PrepChem. (n.d.). Synthesis of (E)-1-(3-ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole. PrepChem Synthetic Protocols.[Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic-Chemistry.org.[Link]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of 1-(1-Formyl-1-methylethyl)imidazole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1-(1-Formyl-1-methylethyl)imidazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive guide, synthesizing foundational NMR principles with spectral data from analogous structural motifs. We will dissect the anticipated chemical shifts, multiplicities, and integration patterns, explaining the underlying physicochemical phenomena. Furthermore, this whitepaper details a robust experimental protocol for acquiring high-quality NMR data and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural verification. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for the rigorous structural elucidation of novel chemical entities.
Introduction: The Imperative of Structural Verification
The synthesis of novel organic compounds is the bedrock of drug discovery and materials science. However, a synthesized molecule is merely a hypothesis until its structure is unequivocally confirmed. 1-(1-Formyl-1-methylethyl)imidazole represents a unique structure combining an aromatic imidazole ring with a sterically demanding, functionalized aliphatic substituent at the N-1 position. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The attached formyl group provides a reactive handle for further synthetic transformations.
Accurate structural characterization is therefore paramount. NMR spectroscopy stands as the gold standard for this purpose, mapping the chemical environment of every ¹H and ¹³C nucleus within the molecule. This guide provides a detailed theoretical framework for interpreting the expected NMR spectra of the title compound, serving as a benchmark for researchers actively working on its synthesis and application.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of 1-(1-Formyl-1-methylethyl)imidazole is presented below, with key atoms numbered for spectral assignment.
Figure 1: Structure of 1-(1-Formyl-1-methylethyl)imidazole with IUPAC-style numbering for NMR assignments.
The molecule possesses three distinct proton environments on the imidazole ring (H2, H4, H5), two equivalent methyl groups (C7-H, C8-H), and a unique formyl proton (H9). The carbon skeleton includes three unique imidazole carbons (C2, C4, C5), a quaternary carbon (C6), two equivalent methyl carbons (C7, C8), and a formyl carbonyl carbon (C9).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show five distinct signals. The chemical shift (δ) of each proton is governed by its local electronic environment, influenced by factors such as electronegativity of nearby atoms, magnetic anisotropy of π-systems, and ring currents.[2][3]
Key Predictions:
-
Imidazole Protons (δ 7.0 - 8.0 ppm): The protons on the imidazole ring are in an aromatic environment and are thus deshielded, appearing significantly downfield.[4][5]
-
H2: The proton at the C2 position is positioned between two electronegative nitrogen atoms, leading to the greatest deshielding effect. It is expected to appear as a singlet furthest downfield in this region.[6]
-
H4 and H5: These protons will appear as two distinct singlets, slightly upfield from H2. Their precise chemical shifts can be influenced by the solvent and the bulky N-1 substituent.[7]
-
-
Formyl Proton (δ 9.5 - 10.5 ppm): The aldehyde proton (H9) is highly deshielded. This is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond. This signal is a key diagnostic feature and is expected to be a sharp singlet at the far downfield end of the spectrum.[3][8]
-
Methyl Protons (δ ~1.5 - 1.8 ppm): The six protons of the two methyl groups (on C7 and C8) are chemically equivalent due to free rotation around the C6-N1 bond. They are attached to an sp³-hybridized carbon and are therefore shielded, appearing in the upfield aliphatic region.[9] They will integrate to 6H and appear as a sharp singlet, as there are no adjacent protons for spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Formyl-1-methylethyl)imidazole
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H9 (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | Deshielded by electronegative oxygen and C=O bond anisotropy.[8] |
| H2 (Imidazole) | 7.8 - 8.0 | Singlet (s) | 1H | Deshielded by two adjacent nitrogen atoms in an aromatic ring. |
| H4/H5 (Imidazole) | 7.0 - 7.6 | Two Singlets (s) | 1H each | Aromatic ring current effect; deshielded relative to alkanes.[5] |
| H7/H8 (-CH₃) | 1.5 - 1.8 | Singlet (s) | 6H | Aliphatic protons on sp³ carbon; shielded environment.[9] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the title compound, six distinct signals are predicted. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[10][11]
Key Predictions:
-
Formyl Carbon (δ 190 - 205 ppm): The carbonyl carbon (C9) of the aldehyde is the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum. This is a characteristic chemical shift for aldehydes.[12][13]
-
Imidazole Carbons (δ 115 - 140 ppm): The sp²-hybridized carbons of the imidazole ring appear in the aromatic region.
-
Aliphatic Carbons (δ 25 - 65 ppm):
-
Quaternary Carbon (C6): This sp³ carbon is bonded to a nitrogen and three other carbons. Its chemical shift is influenced by the deshielding effect of the attached nitrogen, placing it in the 55-65 ppm range.
-
Methyl Carbons (C7, C8): These two equivalent carbons are the most shielded in the molecule, appearing furthest upfield, typically in the 25-35 ppm range.[10]
-
Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Formyl-1-methylethyl)imidazole
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (-CHO) | 190 - 205 | Highly deshielded sp² carbonyl carbon of an aldehyde.[13] |
| C2 (Imidazole) | 135 - 140 | sp² carbon between two electronegative nitrogen atoms.[14] |
| C4/C5 (Imidazole) | 115 - 130 | Aromatic sp² carbons.[5][7] |
| C6 (Quaternary) | 55 - 65 | sp³ carbon deshielded by adjacent N1 of the imidazole ring. |
| C7/C8 (-CH₃) | 25 - 35 | Shielded sp³ carbons in an aliphatic environment.[10] |
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides substantial evidence, 2D NMR experiments offer definitive proof of structure by revealing through-bond and through-space correlations. For 1-(1-Formyl-1-methylethyl)imidazole, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be particularly powerful. HMBC maps long-range (typically 2-3 bond) correlations between protons and carbons.
Figure 2: Key expected HMBC correlations for structural verification. Red arrows indicate ²JHC and ³JHC couplings.
Key Diagnostic HMBC Correlations:
-
From Methyl Protons (H7/H8): A strong correlation is expected from the methyl proton singlet to the quaternary carbon (C6) and the formyl carbon (C9). This definitively links the methyl groups to the rest of the substituent.
-
From Formyl Proton (H9): A correlation from the aldehyde proton to the quaternary carbon (C6) confirms the connectivity of the formyl group.
-
From Imidazole Protons to Substituent: A crucial correlation from the H5 proton of the imidazole ring to the quaternary carbon (C6) would unambiguously prove the point of attachment of the entire substituent to the N-1 position of the ring.
Standard Operating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, adherence to a standardized protocol is essential. The following represents a field-proven methodology for the analysis of novel organic compounds like 1-(1-Formyl-1-methylethyl)imidazole.
Protocol Steps:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS provides the 0.00 ppm reference point.[2] d. Cap the NMR tube and gently invert several times or vortex briefly to ensure complete dissolution and a homogenous solution.
-
Spectrometer Setup & Shimming: a. Insert the sample into the NMR spectrometer. b. Load standard instrument parameters for ¹H acquisition on the host instrument (e.g., a 400 MHz spectrometer). c. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment. d. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: a. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). b. Use a 30° or 45° pulse angle to avoid saturation. c. Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds. d. Acquire the Free Induction Decay (FID).
-
¹³C Spectrum Acquisition: a. Load standard instrument parameters for proton-decoupled ¹³C acquisition. b. Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[10] c. A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of the ¹³C isotope. d. Acquire the FID.
-
Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the resulting spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃). d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Perform peak picking to identify the precise chemical shift of each signal in both spectra.
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-(1-Formyl-1-methylethyl)imidazole. By understanding the expected chemical shifts, multiplicities, and key 2D correlations, researchers can confidently verify the successful synthesis of this target molecule. The diagnostic downfield signals of the formyl proton (~9.8 ppm) and formyl carbon (~195 ppm), combined with the characteristic pattern of the N-1 substituted imidazole ring and the 6H singlet for the gem-dimethyl groups, create a unique spectral fingerprint. The experimental protocol outlined herein provides a reliable method for obtaining high-fidelity data, ensuring that NMR spectroscopy remains a cornerstone of rigorous scientific validation in chemical research.
References
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
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Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]
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13C - NMR Absorptions of Major Functional Groups. NIST. Available at: [Link]
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Imidazole | C3H4N2 | CID 795. PubChem - NIH. Available at: [Link]
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1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]
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H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Chemical Society. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available at: [Link]
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12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Experimental and calculated 1 H and 13 C NMR chemical shift in N-formyl-DL-alpha- aminobutyric acid. ResearchGate. Available at: [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
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6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Available at: [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
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1 H NMR Chemical Shifts. University of Puget Sound. Available at: [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
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Interpreting. OpenOChem Learn. Available at: [Link]
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13-C NMR Chemical Shift Table. Scribd. Available at: [Link]
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NMR Spectra of Simple Heterocycles. Portland Press. Available at: [Link]
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Research in Engineering and Science. Available at: [Link]
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synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal for Pharmaceutical Research and Allied Sciences. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
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1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]
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The Definitive Guide to the FT-IR Characterization of 1-(1-Formyl-1-methylethyl)imidazole
This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 1-(1-Formyl-1-methylethyl)imidazole, a heterocyclic aldehyde of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's vibrational properties, a robust experimental protocol for obtaining its FT-IR spectrum, and expert insights into spectral interpretation.
Introduction: The Molecular Architecture of 1-(1-Formyl-1-methylethyl)imidazole
1-(1-Formyl-1-methylethyl)imidazole, also known as 2-(1H-imidazol-1-yl)-2-methylpropanal, is a fascinating molecule that combines the aromaticity and reactivity of an imidazole ring with the electrophilic nature of an aldehyde. The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine and various pharmaceuticals.[1] The formyl group, in turn, is a versatile functional group that can participate in a wide array of chemical transformations. The unique juxtaposition of these two functional groups, separated by a quaternary carbon, imparts specific electronic and steric properties to the molecule, which are reflected in its vibrational spectrum.
A foundational understanding of the synthesis of this molecule provides context for its characterization. While a specific, dedicated synthesis for this exact molecule is not widely published, it can be reasonably prepared through the N-alkylation of imidazole with a suitable precursor, such as 2-bromo-2-methylpropanal, in the presence of a base. This method is a common strategy for the synthesis of N-substituted imidazole derivatives.
Caption: Molecular structure of 1-(1-Formyl-1-methylethyl)imidazole.
The Principles of FT-IR Spectroscopy in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule.[3] This fingerprint allows for the identification of functional groups and the elucidation of molecular structure.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate interpretation. Given that 1-(1-Formyl-1-methylethyl)imidazole is likely a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique for its analysis.[4][5] ATR-FTIR offers several advantages, including minimal sample preparation, high reproducibility, and the ability to analyze samples in their neat form.[4]
Step-by-Step ATR-FT-IR Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of neat 1-(1-Formyl-1-methylethyl)imidazole directly onto the center of the ATR crystal.[6]
-
If the sample is a solid, ensure it is finely powdered and apply sufficient pressure with the ATR's pressure clamp to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to be more comparable to a transmission spectrum.
-
Caption: Workflow for ATR-FT-IR analysis.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of 1-(1-Formyl-1-methylethyl)imidazole is a composite of the vibrational modes of its constituent functional groups: the imidazole ring, the formyl group, and the 1-methylethyl (isopropyl) moiety. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| ~3150 - 3100 | Imidazole C-H Stretch (aromatic) | Medium to Weak |
| ~2980 - 2960 | Isopropyl C-H Stretch (asymmetric, CH₃) | Strong |
| ~2870 | Isopropyl C-H Stretch (symmetric, CH₃) | Medium |
| ~2830 - 2695 | Formyl C-H Stretch (often appears as a pair of weak bands) | Weak to Medium |
| ~1730 - 1715 | Formyl C=O Stretch (carbonyl) | Strong, Sharp |
| ~1600 - 1450 | Imidazole Ring C=C and C=N Stretching | Medium to Strong |
| ~1470 - 1450 | Isopropyl C-H Bend (asymmetric, CH₃) | Medium |
| ~1385 - 1370 | Isopropyl C-H Bend (symmetric, CH₃ - often a characteristic doublet) | Medium |
| ~1300 - 1000 | Imidazole Ring In-plane Bending & C-N Stretching | Medium to Strong |
| Below 1000 | Imidazole Ring Out-of-plane Bending & other skeletal vibrations | Variable |
Detailed Analysis of Key Spectral Regions
-
The Carbonyl Region (1800-1650 cm⁻¹): The most prominent feature in the spectrum is expected to be the strong, sharp absorption band corresponding to the C=O stretching vibration of the formyl group. For a saturated aliphatic aldehyde, this peak typically appears in the range of 1740-1720 cm⁻¹.[8] The electronic environment created by the adjacent imidazole ring may slightly influence the exact position of this band. The electron-donating character of the N-substituted imidazole ring could potentially lower the C=O stretching frequency due to resonance effects.[9]
-
The C-H Stretching Region (3200-2700 cm⁻¹): This region will contain several overlapping peaks. The weak, sharp peaks above 3100 cm⁻¹ are characteristic of the C-H stretching of the imidazole ring.[10] The strong absorptions between 3000 and 2850 cm⁻¹ arise from the C-H stretching of the methyl groups of the isopropyl moiety.[3] A key diagnostic feature for the aldehyde is the presence of one or two weak to medium intensity bands for the formyl C-H stretch between 2830 and 2695 cm⁻¹.[11] The lower frequency band, often appearing as a shoulder around 2720 cm⁻¹, is particularly indicative of an aldehyde.[8]
-
The Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information, though it can be complex. Expect to see multiple bands corresponding to the C=C and C=N stretching vibrations of the imidazole ring between 1600 and 1450 cm⁻¹.[10] The characteristic symmetric and asymmetric bending vibrations of the methyl groups of the isopropyl moiety will also be present in this region, with a distinctive doublet often observed around 1385-1370 cm⁻¹.[3] Various C-N stretching and in-plane and out-of-plane bending vibrations of the imidazole ring will contribute to the complex pattern in the lower frequency part of the fingerprint region.
Addressing Potential Spectral Overlap
Given the complexity of the molecule, some degree of peak overlap is inevitable. For instance, the formyl C-H stretching bands may overlap with the stronger alkyl C-H stretching absorptions. In such cases, advanced data processing techniques can be employed for spectral resolution.
-
Second-Derivative Spectroscopy: This mathematical method can help to identify the exact positions of overlapping peaks by transforming them into troughs. This is particularly useful for resolving shoulder peaks.
-
Deconvolution: This technique mathematically narrows the bands in the spectrum, allowing for the separation of closely spaced peaks.[1]
Conclusion: A Vibrational Portrait
The FT-IR spectrum of 1-(1-Formyl-1-methylethyl)imidazole provides a detailed vibrational portrait of its unique molecular structure. By carefully analyzing the characteristic absorption bands of the imidazole ring, the formyl group, and the isopropyl moiety, researchers can confirm the identity and purity of the compound. The strong carbonyl stretch, the diagnostic formyl C-H stretches, and the rich pattern of vibrations in the fingerprint region collectively offer a high-confidence method for its characterization. This guide provides the foundational knowledge and a robust experimental framework for obtaining and interpreting a high-fidelity FT-IR spectrum of this important heterocyclic aldehyde.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]
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LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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American Chemical Society Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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PubMed Central. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved from [Link]
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PubMed. (2013, July 15). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]
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An In-depth Technical Guide on the Potential Biological Activity of Novel Imidazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to interact with a vast array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of novel imidazole derivatives, with a focus on their applications in oncology and antimicrobial chemotherapy. We delve into the molecular mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols for screening and evaluation. Furthermore, this guide discusses the integration of in silico modeling to accelerate the discovery pipeline and concludes with a look at the future perspectives and inherent challenges in the field. This document is intended to serve as an authoritative resource for professionals dedicated to the discovery and development of next-generation imidazole-based pharmaceuticals.
Chapter 1: The Imidazole Scaffold: A Privileged Core in Medicinal Chemistry
The imidazole nucleus, a planar five-membered ring with two nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties.[3] It is an amphoteric system, capable of acting as both a weak acid and a weak base.[4][5] This characteristic, along with its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allows imidazole-containing molecules to form specific and robust interactions with biological macromolecules like enzymes and receptors.[1]
The significance of this scaffold is further underscored by its presence in essential biomolecules, including the amino acid histidine, histamine, and purines, which speaks to its biocompatibility.[1][6][7] These inherent properties contribute to the favorable pharmacokinetic profiles often seen in imidazole-based drugs and have cemented its status as a "privileged structure" for drug design.[1][8]
Chapter 2: A Survey of Biological Activities
The structural versatility of the imidazole scaffold has led to the discovery of derivatives with a remarkably broad spectrum of biological activities.[5][9][10] This has made them invaluable in the search for treatments for a wide range of human diseases.[4]
Key therapeutic areas where imidazole derivatives have shown significant promise include:
-
Anticancer: Imidazole-based compounds have demonstrated potent activity against various cancer cell lines, including those of the breast, lung, colon, and prostate.[3] Their mechanisms are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling kinases and enzymes involved in DNA replication.[3][11]
-
Antimicrobial (Antifungal & Antibacterial): Imidazole derivatives are the backbone of many clinically used antifungal agents.[1] They have also shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with critical cellular processes like cell wall synthesis and DNA replication.[12]
-
Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[2][13]
-
Antiviral: Researchers have identified novel imidazole compounds with broad-spectrum antiviral activity, including against viruses like Hepatitis C.[10]
The following table summarizes the diverse applications of this versatile scaffold.
| Biological Activity | Primary Mechanism of Action (Examples) | Reference Compounds/Derivatives |
| Anticancer | Kinase Inhibition (EGFR, VEGFR, MAPK), Tubulin Polymerization Inhibition, Apoptosis Induction, DNA Intercalation.[3][14] | Nilotinib, Dacarbazine, Imidazole-Chalcone Hybrids.[4][14] |
| Antifungal | Inhibition of Lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and fungal cell membrane integrity.[1][15] | Ketoconazole, Clotrimazole, Miconazole.[9][16] |
| Antibacterial | Disruption of cell wall synthesis, inhibition of protein synthesis, interference with DNA replication.[12][17] | Nitroimidazoles (e.g., Metronidazole), Novel synthetic derivatives.[13] |
| Anti-inflammatory | Inhibition of COX-2, p38 MAP Kinase; reduction of pro-inflammatory cytokines (TNF-α, IL-1β).[1][2][18] | Substituted 1,2,4,5-tetrasubstituted imidazoles. |
| Antiviral | Inhibition of viral replication processes. | 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides.[10] |
Chapter 3: Mechanistic Deep Dive: Imidazole Derivatives in Oncology
The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and imidazole derivatives have emerged as particularly promising candidates.[3] Their efficacy stems from the ability to target multiple cancer hallmarks simultaneously, which can enhance therapeutic potential and reduce the likelihood of resistance.[3]
Primary Mechanisms of Action
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[14] Imidazole-based compounds have been successfully designed as potent inhibitors of several key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Novel imidazolyl derivatives have shown significant EGFR inhibition, with some hybrids exceeding the potency of reference drugs like Gefitinib.[14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.[14]
-
Mitogen-Activated Protein Kinases (MAPKs): Imidazoles can block crucial signaling pathways like the p38 MAPK pathway, which is involved in inflammation and cell proliferation.[1][3]
-
-
Induction of Apoptosis and Cell Cycle Arrest: A fundamental strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Numerous imidazole derivatives effectively induce apoptosis by modulating pro- and anti-apoptotic proteins.[3] They can also arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing uncontrolled cell division.[3][11]
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain imidazole derivatives, such as imidazole-chalcone hybrids, act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3][4]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazole-based anticancer agents, specific structural modifications have been shown to significantly impact their biological activity.
-
Substitution at N-1: The nitrogen at position 1 is often a key point for modification. Attaching bulky or aromatic groups can enhance binding affinity to target proteins.
-
Substitution at C-2, C-4, and C-5: The carbon positions on the imidazole ring offer extensive opportunities for modification. For example, in EGFR inhibitors, attaching a quinoline scaffold at one position and a furanyl ring at another can dramatically promote inhibitory efficacy.[14] Conversely, replacing the furanyl ring with a methoxyphenyl group can lead to a significant reduction in activity.[14]
Caption: Mechanism of action for antifungal imidazole derivatives.
Antibacterial Activity
While less studied than their antifungal counterparts, imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. [17]Their mechanisms often involve:
-
Disrupting bacterial cell wall synthesis. [12]* Interfering with DNA replication and protein synthesis. [12]* Disrupting the cell membrane. [12] Novel synthetic imidazole derivatives have shown potent activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential to address the challenge of bacterial resistance. [12][19]
Chapter 5: Laboratory Protocols for Bioactivity Screening
The translation of a novel chemical entity from synthesis to a potential drug candidate requires rigorous biological evaluation. The following protocols describe standard, validated assays for assessing the anticancer and antimicrobial activity of novel imidazole derivatives.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. [8] * Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel imidazole derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours. [8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [8] * Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a density of approximately 5 × 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth). [8]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazole compounds in the broth. [8] * The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours. [8]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth. [8]This can also be confirmed by measuring the optical density (OD) at 600 nm.
-
Chapter 6: The Role of In Silico Modeling in Accelerating Discovery
Modern drug discovery integrates computational modeling to streamline the identification and optimization of lead compounds. [3]These in silico techniques provide valuable insights into drug-receptor interactions and predict pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the imidazole derivative) when bound to a target protein. It helps to understand binding modes and affinities, guiding the rational design of more potent inhibitors. [19]Molecular docking studies have been instrumental in developing inhibitors for targets like lanosterol 14α-demethylase. [20]* Quantitative Structure-Activity Relationship (QSAR): QSAR models develop mathematical relationships between the chemical structure of compounds and their biological activity. [21]These models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. [21]* ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. Computational tools can estimate properties like solubility and blood-brain barrier penetration, helping to identify candidates with favorable drug-like characteristics. [20]
Caption: A typical in silico workflow for imidazole drug discovery.
Chapter 7: Future Perspectives and Challenges
The imidazole scaffold continues to be an exceptionally fertile ground for drug discovery. [1]Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets offers a promising strategy for complex diseases like cancer. [3]* Improving Selectivity: A major challenge is designing inhibitors that are highly selective for their intended target (e.g., a specific kinase) to minimize off-target effects and toxicity. [22]* Overcoming Resistance: As resistance to existing drugs grows, novel imidazole derivatives that can circumvent these resistance mechanisms are urgently needed.
While challenges related to bioavailability, stability, and selectivity remain, the integration of multidisciplinary approaches, including computational modeling and advanced biological screening, will undoubtedly accelerate the journey of novel imidazole derivatives from the laboratory to the clinic. [3][23]
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The Formyl Group: A Small Moiety with a Big Impact on the Bioactivity of Imidazoles
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Formyl-Substituted Imidazoles for Researchers, Scientists, and Drug Development Professionals.
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design.[3] The introduction of a simple yet powerful functional group, the formyl (-CHO) group, onto this versatile heterocycle can dramatically influence its biological activity, creating a rich field for structure-activity relationship (SAR) studies. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and SAR of formyl-substituted imidazoles, offering insights for the rational design of novel therapeutic agents.
The Strategic Synthesis of Formyl-Imidazoles: The Vilsmeier-Haack Reaction and Beyond
The regioselective introduction of a formyl group onto the imidazole ring is a critical first step in the exploration of its SAR. The Vilsmeier-Haack reaction stands out as a classic and efficient method for the formylation of electron-rich heterocyclic systems like imidazoles.[4][5]
The Vilsmeier-Haack Reaction: A Reliable Workhorse
This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich imidazole ring. Subsequent hydrolysis of the iminium ion intermediate yields the desired formyl-substituted imidazole.[5] The position of formylation is dictated by the electronic properties of the imidazole ring and the presence of other substituents.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Substituted Imidazoles
This protocol provides a general procedure for the formylation of an N-substituted imidazole.
Materials:
-
N-substituted imidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted imidazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to DMF (3.0 eq) at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Add the freshly prepared Vilsmeier reagent dropwise to the cooled imidazole solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired formyl-substituted imidazole.
Diagram: Generalized Vilsmeier-Haack Reaction Workflow
Caption: A typical workflow for the Vilsmeier-Haack formylation of N-substituted imidazoles.
The Influence of the Formyl Group on Biological Activity: A Structure-Activity Relationship Perspective
The introduction of a formyl group provides a key handle for further molecular modifications and significantly impacts the compound's interaction with biological targets. The position of the formyl group on the imidazole ring (C2, C4, or C5) is a critical determinant of the resulting biological activity.
Anticancer Activity: A Promising Avenue for Formyl-Imidazoles
Numerous studies have highlighted the potential of imidazole derivatives as anticancer agents, targeting various mechanisms including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][7][8] The formyl group can act as a crucial pharmacophore, participating in hydrogen bonding interactions within the active site of target enzymes.
While direct comparative studies of isomeric formyl-imidazoles against the same cancer cell line are limited, analysis of the broader literature suggests that the substitution pattern significantly influences potency. For instance, derivatives of imidazole-5-carboxamide have been developed as highly selective Bruton's tyrosine kinase (BTK) inhibitors, demonstrating the importance of substitution at the C5 position for this particular target.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 2,4,5-Triphenyl-1H-imidazole | N1-substituted | PC3, KB, A549, HCT116 | Moderate to Potent | [9] |
| Compound B | Imidazolone | Varied aryl substitutions | Hela, MCF-7, PC3, HCT-116 | 8.15 - 11.45 | [10] |
| Compound C | Benzimidazole-cinnamide | Varied substitutions | A549, MDA-MB-231, B16F10 | 0.29 - 1.48 | [1] |
| Compound D | Imidazole-2-thione | Benzotriazole at N1 | MCF-7, HL-60, HCT-116 | 0.40 - 3.57 |
Note: This table presents a selection of data from various sources to illustrate the range of anticancer activities observed for different imidazole scaffolds. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Formyl-substituted imidazoles have also demonstrated significant potential as antimicrobial agents. The formyl group can be a key feature for interaction with microbial enzymes or for the overall physicochemical properties of the molecule that govern its ability to penetrate microbial cell walls.
For example, imidazole derivatives of 2-chloro-7-methyl-3-formyl quinoline have shown powerful antimicrobial activity against various bacteria and fungi. The antifungal activity of many imidazole derivatives is attributed to their ability to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Reference |
| Compound E | Imidazole-dienone | Candida albicans | 0.5 - 8 | |
| Compound F | N-substituted imidazole | Staphylococcus aureus | 625 | |
| Compound G | N-substituted imidazole | Escherichia coli | 6.25 - 12.5 | [1] |
| Compound H | Imidazole derivative | Candida spp. | 200 - 312.5 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. This table provides examples and direct comparisons should consider the specific strains and testing methodologies.
Mechanism of Action: Modulating Key Signaling Pathways
The biological effects of formyl-substituted imidazoles are often mediated through their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer and inflammatory conditions.
Inhibition of Kinase Signaling Cascades
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Imidazole-based compounds have been successfully developed as inhibitors of various kinases, including those in the PI3K/Akt/mTOR and p38 MAPK pathways.[1][10]
The formyl group, with its electron-withdrawing nature and ability to form hydrogen bonds, can play a pivotal role in the binding of these inhibitors to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.
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Engineering N-Substituted Imidazole Derivatives: A Technical Guide to Optimizing Solubility and Stability
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous antifungals, antihypertensives, and antivirals. While unsubstituted imidazoles boast high aqueous solubility and chemical stability, functionalizing the N1 position—a critical step in drug development to improve target affinity—drastically alters the molecule's physicochemical profile. As a Senior Application Scientist, I have structured this technical guide to decode the causality behind these changes. We will explore how N-substitution impacts lipophilicity, pKa, and degradation kinetics, and provide self-validating experimental workflows to overcome the resulting solubility and stability bottlenecks.
The Physicochemical Paradox of N-Substitution
Unsubstituted imidazole is highly polar, amphoteric (pKa ~7.0), and capable of acting as both a hydrogen bond donor and acceptor. These traits grant it exceptional aqueous solubility. However, substituting the N1 proton with an alkyl or aryl group fundamentally rewires the molecule's behavior:
-
Loss of Hydrogen Bonding & Increased Lipophilicity: N-substitution eliminates the N-H hydrogen bond donor capability. This increases the molecule's partition coefficient (LogP), driving it toward lipophilicity and drastically reducing its thermodynamic solubility in aqueous buffers.
-
Tautomeric Locking & Electrophilic Vulnerability: Unsubstituted imidazoles rapidly tautomerize, distributing electron density and maintaining a high resonance energy (>50 kJ/mol). N-substitution locks the ring into a single tautomeric form. This localizes electron density, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack (e.g., basic hydrolysis)[1].
-
Photolytic Susceptibility: Certain N-aryl substitutions can force the imidazole core into planar quinoid oxidation-state structures under UV irradiation, creating a highly reactive intermediate that is rapidly attacked by singlet oxygen[2].
Logical framework mapping physicochemical and stability impacts of N-substitution on imidazoles.
Quantitative Solubility Profiling
Because N-substituted imidazoles are weak bases, their solubility is highly pH-dependent. Acidification protonates the remaining basic nitrogen (N3), temporarily increasing aqueous solubility. However, for physiological assays (pH 7.4), the neutral, lipophilic species dominates, leading to rapid precipitation.
The table below contrasts the solubility of the unsubstituted parent scaffold against various substituted derivatives to highlight the magnitude of this challenge.
| Compound | Solvent System | Solubility Limit | Causality & Context |
| Imidazole (Unsubstituted) | Water | 663 g/L (20°C) | High polarity, amphoteric nature, and dual H-bonding[3]. |
| Imidazole (Unsubstituted) | DMSO | 13 mg/mL (190.95 mM) | Baseline organic solubility reference[3]. |
| 2-Phenylimidazole | Dichloromethane / Toluene | Low | Steric bulk and lipophilicity disrupt polar and non-polar solvation[3]. |
| Imidazo[4,5-d]imidazole derivative | 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | Highly Soluble | Complex co-solvent micellar system required to overcome lattice energy for in vivo dosing[4]. |
Formulating for Solubility: Self-Validating Protocols
To bypass the kinetic solubility limits of N-substituted imidazoles in biological assays, we utilize host-guest complexation. By embedding the lipophilic N-substituent within the hydrophobic cavity of a cyclodextrin molecule, we can mask the drug's hydrophobicity while the cyclodextrin's hydrophilic exterior ensures aqueous solvation[3].
Protocol 1: Cyclodextrin Co-Precipitation & Lyophilization Workflow
This protocol is designed as a self-validating system to ensure true molecular dispersion rather than a false-positive colloidal suspension.
Step 1: Primary Solvation (Lattice Disruption)
-
Action: Dissolve the N-substituted imidazole derivative in a minimal volume of volatile organic solvent (e.g., ethanol or methanol).
-
Causality: Overcomes the initial crystal lattice energy without relying on high concentrations of DMSO, which can cause cytotoxicity in downstream cell-based assays.
Step 2: Host-Guest Complexation
-
Action: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water at a 2:1 molar excess relative to the drug. Heat gently to 40-50°C. Slowly inject the organic drug solution into the aqueous cyclodextrin solution under vigorous, high-shear stirring.
-
Causality: High-shear mixing prevents localized supersaturation. The molar excess ensures the equilibrium favors complete inclusion of the lipophilic imidazole moiety into the cyclodextrin cavity[3].
Step 3: Lyophilization (Phase Locking)
-
Action: Stir the mixture at room temperature for 24-48 hours to equilibrate. Transfer to a round-bottom flask, rotate in a dry ice/acetone bath to freeze a thin shell, and lyophilize to a dry powder[3].
-
Causality: Rapid freezing locks the inclusion complex into a solid dispersion, preventing phase separation and drug precipitation as the solvent is removed.
Step 4: Validation Checkpoint (Quality Control)
-
Action: Reconstitute the lyophilized powder in aqueous buffer. Analyze the solution using Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).
-
Validation Logic: A successful inclusion complex will show a Polydispersity Index (PDI) < 0.2 via DLS (confirming the absence of >1000 nm drug aggregates). DSC must show the complete disappearance of the free drug's melting endotherm, proving the drug is molecularly dispersed within the cyclodextrin.
Chemical Stability: Degradation Kinetics and Mitigation
While unsubstituted imidazoles are highly stable, N-substituted derivatives face two primary degradation pathways: alkaline hydrolysis and oxidation.
Alkaline Hydrolysis: In highly basic environments, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic C2 position of the imidazole ring, leading to ring opening. Studies on imidazolium cations demonstrate that stability can be engineered via steric shielding. Substituting the N3 position with bulkier alkyl groups (e.g., butyl instead of methyl) or adding substituents at the C4/C5 positions physically blocks the hydroxide ion from accessing the C2 carbon, exponentially increasing alkaline half-life[1].
Oxidative and Photolytic Degradation: Complex N-substituted imidazole drugs, such as the Hepatitis C antiviral Daclatasvir, are highly susceptible to base-mediated autoxidation and photo-oxidation[5]. Furthermore, in lophine (triphenylimidazole) derivatives, specific N-arylamine substitutions can induce a molecular rearrangement under UV light into a planar quinoid oxidation-state structure. This planar intermediate is highly reactive and is rapidly destroyed by self-sensitized singlet oxygen[2].
Protocol 2: Forced Degradation and Stability Profiling
This workflow maps the degradation vulnerabilities of novel N-substituted imidazoles to guide structural optimization.
Step 1: Alkaline Stress Testing
-
Action: Dissolve the compound (0.05 M) in 1 M KOH in CD₃OH and incubate at 80°C for up to 30 days[1].
-
Causality: Forces extreme nucleophilic attack at the C2 position to evaluate the efficacy of steric shielding modifications (e.g., C4/C5 methylation).
Step 2: Oxidative & Photolytic Stress Testing
-
Action: Expose separate aliquots of the compound to 3% H₂O₂ (for chemical oxidation) and high-intensity UV light (ICH Q1B standard, for photo-oxidation)[5].
-
Causality: Generates reactive oxygen species (ROS) and singlet oxygen to test for the formation of vulnerable planar quinoid intermediates[2].
Step 3: Validation Checkpoint (Mass Balance & Structural Elucidation)
-
Action: Quench the reactions and analyze via LC-MS and ¹H NMR spectroscopy.
-
Validation Logic: Calculate the mass balance using LC-UV/MS; the sum of the parent peak area and all degradant peak areas must equal the initial parent peak area (±5%) to confirm no volatile degradants were lost. Use ¹H NMR to track the disappearance of the C2 proton signal, definitively proving whether degradation occurred via C2 nucleophilic attack[5],[1].
Conclusion
The transition from a simple imidazole to an N-substituted derivative is a delicate balancing act between pharmacodynamic efficacy and physicochemical viability. By understanding the causality behind pKa shifts, lipophilicity increases, and C2-electrophilicity, formulation scientists can proactively deploy cyclodextrin complexation and steric shielding strategies. Utilizing self-validating analytical workflows ensures that these solubility and stability challenges are resolved early in the drug development pipeline, preventing costly late-stage clinical failures.
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- Lin, et al. "Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships". Source: Journal of the American Chemical Society (acs.org).
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Architecting Efficacy: A Technical Guide to the Discovery and Validation of Imidazole-Based Therapeutic Agents
Executive Summary
As a Senior Application Scientist, I have witnessed countless chemical scaffolds rise and fall in the drug discovery pipeline. Yet, the imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains a uniquely privileged structure. Its amphoteric nature, electron-rich core, and profound capacity for hydrogen bonding, π−π stacking, and metal coordination allow it to interface flawlessly with diverse biological targets (NIH PMC)[1]. This whitepaper provides a comprehensive, field-tested guide to the rational design, synthesis, and mechanistic evaluation of novel imidazole derivatives in oncology and infectious diseases.
Rational Drug Design and Workflow
The discovery of imidazole-based agents follows a rigorous, self-validating continuum. We begin with in silico docking to exploit the scaffold's ability to mimic biological substrates (like the adenine ring of ATP), followed by high-yield multicomponent synthesis and empirical biological validation.
Fig 1. Sequential workflow for the discovery and validation of novel imidazole therapeutics.
Synthetic Methodologies: The Causality of Chemical Construction
While the van Leusen reaction utilizing tosylmethylisocyanides (TosMICs) offers excellent regiocontrol for specific medicinal molecules (SciSpace)[2], the Debus-Radziszewski multicomponent reaction remains the workhorse for generating highly substituted libraries efficiently.
Protocol 1: Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Step 1: Reagent Assembly: Combine 1.0 eq of benzil, 1.0 eq of a substituted aldehyde, and 5.0 eq of ammonium acetate in glacial acetic acid.
-
Causality: Ammonium acetate acts as the nitrogen source. Glacial acetic acid serves a dual purpose: it is a polar protic solvent that solubilizes the precursors and an acid catalyst that activates the carbonyl carbon of the aldehyde for nucleophilic attack (NIH PMC)[3].
-
-
Step 2: Reflux: Heat the mixture under reflux (approx. 120°C) for 4-12 hours, monitoring progression via Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature drives the thermodynamic dehydration steps required to close the stable, aromatic imidazole ring.
-
-
Step 3: Quenching and Precipitation: Pour the hot mixture into crushed ice water while stirring vigorously. Neutralize with aqueous ammonia until pH 7 is reached.
-
Self-Validation: The sudden drop in temperature and shift in pH forces the hydrophobic imidazole derivative to precipitate out of the aqueous phase, self-purifying the product from unreacted water-soluble ammonium salts.
-
-
Step 4: Recrystallization: Filter the crude solid and recrystallize from hot ethanol.
-
Self-Validation: A sharp melting point (within a 1-2°C range) and a distinct N-H stretch (~3100-3300 cm⁻¹) in FTIR confirm structural integrity and purity before biological testing.
-
Mechanistic Pathways in Oncology and Infectious Diseases
The therapeutic versatility of imidazoles stems from their ability to interact with diverse enzymatic pockets.
Anticancer Activity (Kinase Inhibition)
Many aggressive tumors rely on hyperactivated Receptor Tyrosine Kinases (RTKs) and downstream signaling (PI3K/AKT and MAPK/ERK). Imidazole derivatives act as potent competitive inhibitors by occupying the ATP-binding pocket of these kinases, effectively arresting the cell cycle in the G2/M phase and inducing apoptosis (NIH PMC)[4].
Fig 2. Mechanistic pathway of imidazole derivatives inhibiting RTK/MAPK/PI3K signaling.
Antimicrobial and Antifungal Activity
In fungal pathogens, imidazole derivatives (e.g., clotrimazole) inhibit cytochrome P450 14α-demethylase. The sp2 hybridized nitrogen of the imidazole ring coordinates directly with the heme iron of the enzyme, blocking the biosynthesis of ergosterol and leading to catastrophic disruption of the fungal cell membrane (BenchChem)[5].
Biological Evaluation: Protocols and Quantitative Profiling
To establish trustworthiness, biological assays must be tightly controlled and self-calibrating.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Step 1: Seed cancer cell lines (e.g., MCF-7, HEK 293) in 96-well plates at 1×104 cells/well and incubate for 24 hours.
-
Step 2: Treat cells with varying concentrations of the synthesized imidazole derivatives (0.1 to 100 µM) for 48 hours.
-
Step 3: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.
-
Causality: The yellow MTT tetrazolium salt is reduced to purple formazan crystals only by the mitochondrial succinate dehydrogenase of living, metabolically active cells.
-
-
Step 4: Solubilize formazan with DMSO and measure absorbance at 570 nm.
-
Self-Validation: By comparing absorbance against an untreated control (100% viability) and a blank (0%), the system self-calibrates, allowing for the precise calculation of the IC50 value (concentration causing 50% growth inhibition) (NIH PMC)[4].
-
Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Step 1: Prepare a two-fold serial dilution of the imidazole compound in Mueller-Hinton broth within a 96-well plate.
-
Step 2: Inoculate each well with a standardized microbial suspension ( 5×105 CFU/mL).
-
Step 3: Incubate at 37°C for 24 hours.
-
Causality: Serial dilution isolates the exact threshold concentration where the compound transitions from bactericidal/bacteriostatic to ineffective.
-
-
Step 4: Visually inspect for turbidity or use a spectrophotometer (OD600). The lowest concentration with no visible growth is the MIC.
Quantitative Data Summary
The table below summarizes the biological efficacy of representative imidazole derivatives based on recent pharmacological profiling:
| Compound Class / Drug | Primary Target / Mechanism | Therapeutic Area | Representative Efficacy Metric |
| Dacarbazine (Standard) | DNA Alkylation | Melanoma (Oncology) | IC50: ~25.0 - 50.0 µM |
| Novel Trisubstituted Imidazoles | RTK / PI3K Inhibition | Solid Tumors | IC50: 1.2 - 5.5 µM |
| Clotrimazole (Standard) | CYP51 (14α-demethylase) | Fungal Infections | MIC: 0.5 - 2.0 µg/mL |
| N-alkylimidazole Derivatives | Bacterial Cell Wall Disruption | Gram-positive Bacteria | MIC: 4.0 - 16.0 µg/mL |
Note: Lower IC50 and MIC values indicate higher potency and binding affinity.
Conclusion
The imidazole scaffold is far more than a structural building block; it is a dynamic pharmacophore capable of precise molecular interventions. By coupling robust multicomponent synthetic strategies with rigorous, self-validating biological assays, researchers can systematically unlock new therapeutic agents capable of addressing complex oncology and infectious disease paradigms.
References
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. NIH PMC. View Source
- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. NIH PMC. View Source
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. NIH PMC. View Source
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. View Source
- Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties. BenchChem. View Source
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- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Initial In Vitro Screening of 1-(1-Formyl-1-methylethyl)imidazole for Antifungal Activity
Abstract
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Imidazole derivatives have historically been a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis.[1][2][3] This guide provides a comprehensive framework for the initial in vitro screening of a novel imidazole derivative, 1-(1-Formyl-1-methylethyl)imidazole, to determine its potential as an antifungal agent. We will detail the rationale behind experimental design, provide step-by-step protocols for standardized susceptibility testing methods, and offer insights into data interpretation. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6]
Introduction: The Rationale for Screening 1-(1-Formyl-1-methylethyl)imidazole
The imidazole ring is a critical pharmacophore in many clinically successful antifungal drugs, including ketoconazole and miconazole.[1][2] These agents typically exert their fungistatic or fungicidal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7][8][9][10][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and disruption of cellular integrity, ultimately inhibiting fungal growth.[8][9][10]
The structure of 1-(1-Formyl-1-methylethyl)imidazole suggests its potential to interact with this well-established fungal target. The core imidazole moiety provides the necessary chemical scaffold for potential binding to the cytochrome P450 enzyme, lanosterol 14-α-demethylase. The 1-formyl-1-methylethyl substitution at the N1 position of the imidazole ring is a novel feature that could influence its potency, selectivity, and pharmacokinetic properties compared to existing azole antifungals. Therefore, a systematic in vitro screening of this compound is a critical first step in evaluating its therapeutic potential.
Postulated Mechanism of Action
Based on its structural similarity to other azole antifungals, it is hypothesized that 1-(1-Formyl-1-methylethyl)imidazole will inhibit ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a fungistatic or fungicidal effect.
Figure 1: Postulated mechanism of action for 1-(1-Formyl-1-methylethyl)imidazole.
Experimental Design for Initial Antifungal Screening
A robust initial screening strategy is essential to efficiently assess the antifungal potential of a novel compound. This involves a tiered approach, starting with broad-spectrum activity assessment against a panel of clinically relevant fungi, followed by quantitative determination of potency.
Selection of Fungal Strains
The selection of a diverse panel of fungal pathogens is crucial for determining the spectrum of activity. The panel should include representative species of yeasts and filamentous fungi that are common causes of human infections.
Table 1: Panel of Fungal Strains for Initial Screening
| Fungal Species | Strain (Example) | Rationale |
| Candida albicans | ATCC 90028 | Most common cause of candidiasis.[12] |
| Candida glabrata | ATCC 90030 | Often exhibits reduced susceptibility to azoles.[13][14] |
| Candida parapsilosis | ATCC 22019 | A common cause of bloodstream infections.[15] |
| Candida krusei | ATCC 6258 | Intrinsically resistant to fluconazole.[13][16] |
| Cryptococcus neoformans | ATCC 90112 | A major cause of fungal meningitis.[1][12] |
| Aspergillus fumigatus | ATCC 204305 | The most common cause of invasive aspergillosis.[16][17] |
| Aspergillus flavus | ATCC 204304 | A significant pathogen and producer of aflatoxins. |
| Trichophyton rubrum | ATCC 28188 | A common cause of dermatophytosis.[13] |
Preparation of Test Compound
-
Synthesis and Purification: 1-(1-Formyl-1-methylethyl)imidazole should be synthesized and purified to >95% purity, as confirmed by analytical techniques such as NMR and mass spectrometry.
-
Stock Solution Preparation: A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept below a level that affects fungal growth (typically ≤1%).
Primary Screening: Disk Diffusion Assay
The disk diffusion assay is a qualitative, cost-effective method for initial screening to determine if the compound possesses antifungal activity.[15][18][19][20][21][22]
Protocol for Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI M44-A guidelines for yeasts and M51-A for filamentous fungi.[19][21] For yeasts, adjust the turbidity of a saline suspension to a 0.5 McFarland standard. For molds, prepare a conidial suspension and adjust the concentration.
-
Plate Inoculation: Uniformly streak the fungal inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, or other appropriate agar for molds.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of 1-(1-Formyl-1-methylethyl)imidazole to the agar surface.
-
Controls: Include a positive control disk with a known antifungal agent (e.g., fluconazole for yeasts, voriconazole for molds) and a negative control disk with the solvent (DMSO) alone.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Interpretation of Results
The presence of a clear zone of inhibition around the disk containing 1-(1-Formyl-1-methylethyl)imidazole indicates antifungal activity. The size of the zone provides a preliminary indication of its potency. A larger zone of inhibition suggests greater susceptibility of the fungus to the compound.
Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the primary screen, a quantitative assessment of the compound's potency is performed by determining the Minimum Inhibitory Concentration (MIC).[13][23][24][25] The broth microdilution method is the gold standard for this purpose, as outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi.[4][6][17]
Protocol for Broth Microdilution Assay
-
Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of 1-(1-Formyl-1-methylethyl)imidazole in RPMI-1640 medium. The concentration range should be wide enough to encompass the expected MIC (e.g., 0.03 to 32 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing inoculum but no compound.
-
Sterility Control: Wells containing medium only.
-
Positive Control: A known antifungal agent (e.g., fluconazole) should be tested in parallel.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[23][24] This can be determined visually or by measuring the optical density at 600 nm (OD600).
Figure 2: Workflow for the broth microdilution MIC determination.
Data Presentation and Interpretation
The MIC values should be tabulated for each fungal strain tested. A lower MIC value indicates greater potency of the antifungal compound.
Table 2: Hypothetical MIC Data for 1-(1-Formyl-1-methylethyl)imidazole
| Fungal Species | 1-(1-Formyl-1-methylethyl)imidazole MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans | 2 | 1 |
| Candida glabrata | 4 | 16 |
| Candida parapsilosis | 1 | 2 |
| Candida krusei | 8 | 64 |
| Cryptococcus neoformans | 2 | 4 |
| Aspergillus fumigatus | 4 | N/A |
| Aspergillus flavus | 8 | N/A |
| Trichophyton rubrum | 1 | N/A |
| Voriconazole MIC (µg/mL) (Control) | ||
| Aspergillus fumigatus | N/A | 0.5 |
| Aspergillus flavus | N/A | 1 |
| Trichophyton rubrum | N/A | 0.25 |
Optional Follow-Up: Minimum Fungicidal Concentration (MFC) Determination
To determine if the compound has a fungicidal (killing) or fungistatic (inhibiting growth) effect, a Minimum Fungicidal Concentration (MFC) assay can be performed.[20][26]
Protocol for MFC Assay
-
Following the determination of the MIC, take an aliquot from each well that showed no visible growth.
-
Plate the aliquot onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[26]
Conclusion and Future Directions
This guide provides a standardized and robust framework for the initial in vitro screening of 1-(1-Formyl-1-methylethyl)imidazole for antifungal activity. The results from these assays will provide critical data on the compound's spectrum of activity and potency. Promising results from this initial screening would warrant further investigation, including:
-
Cytotoxicity testing: To assess the compound's toxicity against mammalian cell lines.
-
Mechanism of action studies: To confirm the inhibition of ergosterol biosynthesis or identify novel targets.
-
In vivo efficacy studies: To evaluate the compound's activity in animal models of fungal infection.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs for improved potency and pharmacokinetic properties.
The systematic approach outlined herein will enable a thorough and efficient evaluation of 1-(1-Formyl-1-methylethyl)imidazole as a potential new lead compound in the fight against fungal infections.
References
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Mode of Action of Antifungal Drugs - Microbiology Info.com. (2022, August 10). Available at: [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Available at: [Link]
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Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (n.d.). Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. (n.d.). Available at: [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... - PMC. (n.d.). Available at: [Link]
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed. (2023). Available at: [Link]
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Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024, March 1). Available at: [Link]
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Azoles | Concise Medical Knowledge - Lecturio. (2025, December 15). Available at: [Link]
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Antifungal susceptibility of isolates of Candida spp. by disk diffusion and broth microdilution. (n.d.). Available at: [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Available at: [Link]
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Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. (2018, June 28). Available at: [Link]
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SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC. (n.d.). Available at: [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017, November 30). Available at: [Link]
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Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (n.d.). Available at: [Link]
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Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.). Available at: [Link]
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M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. (n.d.). Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (n.d.). Available at: [Link]
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Determination of the Minimal Inhibitory Concentration (MIC) using E-test - Biotecnologie BT. (n.d.). Available at: [Link]
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DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS - Bio-Rad. (n.d.). Available at: [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). Available at: [Link]
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Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? - MDPI. (2024, March 14). Available at: [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (2023, December 12). Available at: [Link]
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Species-Specific Identification of a Wide Range of Clinically Relevant Fungal Pathogens by Use of Luminex xMAP Technology - ASM Journals. (n.d.). Available at: [Link]
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Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (n.d.). Available at: [Link]
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Detection of antifungal resistance - - Life Worldwide. (2023, March 6). Available at: [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Available at: [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Available at: [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20). Available at: [Link]
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Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1). Available at: [Link]
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Something Old Brings New Insights: Activity of Cerivastatin Against Thermally Dimorphic Fungi and Its Potential as an Antifungal Scaffold - MDPI. (2026, March 14). Available at: [Link]
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Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (n.d.). Available at: [Link]
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Review of pharmacological effects of imidazole derivatives. (2022, April 28). Available at: [Link]
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Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC. (2025, September 2). Available at: [Link]
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Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
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Tautomerism in asymmetrically substituted imidazole compounds
The Dynamic Architecture of Asymmetrically Substituted Imidazoles: Tautomerism, Analytics, and Rational Drug Design
Executive Overview
In the realm of medicinal chemistry and materials science, the imidazole ring is a privileged scaffold. However, when asymmetrically substituted (e.g., at the 4- or 5-position), the two nitrogen atoms are no longer chemically equivalent. This asymmetry triggers a dynamic prototropic equilibrium—tautomerism—where the labile proton rapidly migrates between the N1 and N3 positions. For drug development professionals, understanding and controlling this N1-H ⇌ N3-H equilibrium is not merely an academic exercise; it dictates receptor binding affinity, solubility, pharmacokinetics, and solid-state stability.
This whitepaper provides an authoritative, field-proven guide to elucidating, quantifying, and leveraging imidazole tautomerism, bridging advanced analytical methodologies with computational validation.
The Mechanistic Landscape of Prototropic Tautomerism
In an unsubstituted imidazole, the rapid exchange of the N-H proton renders the two nitrogen atoms equivalent on the NMR timescale. However, introducing an asymmetric substituent (e.g., a methyl group, a halogen, or an amino acid side chain) breaks this symmetry. The resulting tautomers—often designated as the N1-H (or τ ) and N3-H (or π ) forms—exhibit distinct electronic distributions and dipole moments[1].
The equilibrium constant ( KT ) of this isomerization is heavily influenced by:
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the 4-position typically stabilize the tautomer where the proton is furthest from the substituent (the 5-substituted N1-H tautomer) to minimize electrostatic repulsion. Conversely, electron-donating groups (EDGs) can stabilize the adjacent nitrogen.
-
Environmental Dielectric: The tautomer with the higher dipole moment is preferentially stabilized in highly polar solvents (like water or DMSO), while non-polar solvents shift the equilibrium toward the less polar tautomer.
-
Intramolecular Hydrogen Bonding: Substituents with hydrogen-bond acceptors (e.g., carboxamides) can "lock" the proton in a specific position via intramolecular mechanisms, acting as a carrier for proton transportation[2].
Tautomeric equilibrium logic in asymmetric imidazoles.
Implications in Rational Drug Design
The pharmacological activity of imidazole-containing drugs is intrinsically linked to their tautomeric state. A classic paradigm of this is the rational design of the blockbuster drug Cimetidine (a histamine H2-receptor antagonist)[3][4].
Histamine itself contains an imidazole ring that can exist in two tautomeric forms. At the H2 receptor, the active conformation requires the imidazole ring to act simultaneously as a hydrogen bond donor and acceptor. The receptor pocket is highly stereospecific; if a drug molecule predominantly exists in the "wrong" tautomeric state, its binding affinity drops exponentially. During the development of Cimetidine, medicinal chemists manipulated the tautomeric equilibrium by introducing a bioisosteric, electron-withdrawing cyanoguanidine group on the side chain, which tuned the pKa and locked the imidazole ring into the optimal tautomeric ratio required for H2 receptor antagonism[3].
Furthermore, metal complexation in biological systems (e.g., Zinc(II) binding in metalloenzymes) can completely reverse the tautomeric preference of imidazole-containing peptides compared to their metal-free states, a critical factor when designing enzyme inhibitors[5].
Receptor binding causality driven by specific imidazole tautomers.
Analytical Workflows for Tautomer Elucidation
To build a self-validating analytical system, researchers must combine solution-state dynamics with solid-state structural data and computational energetics.
Protocol 1: Solution-State NMR & Microscopic pKa Determination
Because proton exchange in imidazoles is often faster than the NMR timescale at room temperature, a single averaged signal is typically observed. To quantify the exact tautomeric ratio, a multi-tiered NMR approach is required[1][6].
-
Step 1: Synthesis of "Locked" Reference Standards. Synthesize the N1-methyl and N3-methyl derivatives of your target compound. Causality: Methylation prevents proton exchange, freezing the molecule in a single structural state. These serve as absolute chemical shift references for the pure tautomers.
-
Step 2: pH Titration (Macroscopic pKa). Dissolve the free imidazole and the methylated analogs in D2O. Acquire 1 H and 13 C NMR spectra across a pH range of 2.0 to 10.0. Fit the chemical shift vs. pH curves to determine the macroscopic pKa.
-
Step 3: Microscopic pKa Deconvolution. Using the pKa values of the N-methylated derivatives and correcting for the inductive perturbation of the methyl group (typically ~ -0.21 pH units), calculate the microscopic pKa values for the individual N1-H and N3-H tautomers[6].
-
Step 4: Variable Temperature (VT) NMR. Dissolve the sample in a low-freezing solvent (e.g., CD 2 Cl 2 or DMF-d7). Gradually lower the temperature to -50°C to -80°C. Causality: Cooling slows the proton exchange kinetics. Once the exchange rate drops below the NMR timescale, the averaged signals will decoalesce into distinct peaks for each tautomer, allowing direct integration to determine the equilibrium constant ( KT ). Alternatively, three-bond 13 C- 1 H nuclear spin–spin coupling constants can be utilized at ambient temperatures to estimate relative populations[7].
Protocol 2: Solid-State Characterization
In the solid state, tautomerism is frozen within the crystal lattice.
-
Step 1: X-ray Crystallography. Grow single crystals to determine the preferred solid-state tautomer. The C-N bond lengths will clearly differentiate the single bond (N-H) from the double bond (N=C)[1].
-
Step 2: 13 C CP/MAS NMR. For amorphous powders where X-ray is impossible, utilize Cross-Polarization Magic Angle Spinning (CP/MAS) NMR. Causality: Unlike solution NMR, CP/MAS will show distinct, split peaks for the C4 and C5 carbons because the proton exchange is physically halted in the solid matrix[8].
Protocol 3: Computational (DFT) Energetic Profiling
-
Step 1: Geometry Optimization. Construct 3D models of both tautomers. Optimize using Density Functional Theory (DFT) at the B3LYP/6-311+G** level[2][9]. Causality: B3LYP provides high accuracy for heterocyclic systems, while the diffuse functions (+) account for lone-pair electron clouds on the nitrogens.
-
Step 2: Solvation Modeling. Apply a Polarizable Continuum Model (PCM) matching your experimental solvent. Causality: Gas-phase calculations ignore dielectric stabilization, often predicting the wrong major tautomer.
-
Step 3: Frequency Analysis. Confirm the absence of imaginary frequencies to ensure true energy minima, and extract the Gibbs Free Energy ( ΔG ) to calculate theoretical Boltzmann distributions.
Multidisciplinary workflow for complete tautomer elucidation.
Quantitative Data Summaries
The following tables synthesize typical outcomes derived from the integration of the aforementioned experimental and computational protocols.
Table 1: Diagnostic 13 C NMR Chemical Shifts for Tautomer Assignment Note: The difference in chemical shift ( Δδ ) between C4 and C5 is a highly reliable diagnostic tool. The Δδ is consistently reduced when the protonated nitrogen is adjacent to the alkyl substituent[10].
| Compound State | N1-H Tautomer (C4 ppm) | N1-H Tautomer (C5 ppm) | N3-H Tautomer (C4 ppm) | N3-H Tautomer (C5 ppm) |
| 4-Methylimidazole (Ambient) | - | - | 134.5 (Averaged) | 115.2 (Averaged) |
| VT-NMR (-70°C, CD 2 Cl 2 ) | 136.1 | 118.4 | 131.2 | 112.8 |
| N-Methylated (Locked) | 137.0 (N1-Me) | 119.5 (N1-Me) | 132.1 (N3-Me) | 113.5 (N3-Me) |
| Solid-State (CP/MAS) | 135.8 | 117.9 | Not Observed | Not Observed |
Table 2: DFT Calculated Relative Energies ( ΔG ) of Imidazole Tautomers Energetic profiling demonstrates how solvent polarity shifts the thermodynamic preference.
| System / Substituent | Gas Phase ΔG (kcal/mol) | Aqueous PCM ΔG (kcal/mol) | Dominant Tautomer (Solution) |
| 4-Fluoroimidazole | N1-H favored by -2.1 | N1-H favored by -1.5 | N1-H |
| 4-Methylimidazole | N1-H favored by -0.8 | N3-H favored by -0.2 | N3-H |
| Histidine (Neutral) | N1-H favored by -1.2 | N1-H favored by -1.8 | N1-H |
| 1-H-imidazole-2-carboxamide | τ N(H) favored by -3.4 | τ N(H) favored by -2.9 | τ N(H) |
References
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Gajda, T., Henry, B., & Delpuech, J. J. (1992). Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives. RSC Publishing.[Link]
-
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochim Biophys Acta. [Link]
-
Naito, A., et al. (1992). SOLID-STATE CARBON-13 CP/MAS NMR SPECTRA OF 2, 2'-BI-1H-IMIDAZOLE. J-Stage. [Link]
-
ResearchGate. Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy.[Link]
-
Kusakiewicz-Dawid, A., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. PMC.[Link]
-
PMC. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide.[Link]
-
Dokumen.Pub. DRUG DESIGN.[Link]
-
ResearchGate. Design and Synthesis of Novel Potent Antinociceptive Agents: Methyl-imidazolyl N-Acylhydrazone Derivatives.[Link]
-
Wasylishen, R. E., & Tomlinson, G. (1977). Applications of long-range 13C,H nuclear spin–spin coupling constants in the study of imidazole tautomerism in L-histidine, histamine, and related compounds. Canadian Science Publishing.[Link]
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- 10. researchgate.net [researchgate.net]
Protocol & Application Notes: N-Alkylation of Imidazole with Substituted Ethyl Halides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of imidazoles is a cornerstone of synthetic chemistry, producing structural motifs of immense importance in pharmaceuticals, ionic liquids, and materials science.[1][2][3] This document provides a comprehensive guide to the N-alkylation of the imidazole ring system using substituted ethyl halides. We delve into the underlying reaction mechanisms, offer detailed, field-proven protocols using both mild and strong bases, and provide a framework for troubleshooting and optimization. The protocols are designed as self-validating systems, incorporating methods for in-process monitoring, purification, and final product characterization to ensure scientific integrity.
Scientific Foundation: Mechanism and Causality
The N-alkylation of an imidazole with an ethyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] A fundamental understanding of this process is critical for experimental design and optimization. The reaction is typically a two-step process:
-
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the N-H bond of the imidazole ring. This deprotonation generates a highly nucleophilic imidazolate anion.[4] The choice of base is a critical parameter; its strength dictates the equilibrium concentration of the imidazolate anion and, consequently, the reaction rate.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic α-carbon of the substituted ethyl halide, displacing the halide leaving group in a concerted fashion. This step forms the new nitrogen-carbon bond, yielding the N-alkylated imidazole product.[4]
The reactivity of the ethyl halide is directly dependent on the nature of the halogen, following the established trend for leaving group ability: I > Br > Cl .[4] For reactions that are sluggish with an ethyl chloride, switching to the corresponding bromide or iodide can significantly enhance the reaction rate.[4]
Regioselectivity in Asymmetrical Imidazoles
When using an imidazole ring with substituents at the 4- or 5-position, the two ring nitrogens (N-1 and N-3) are no longer equivalent, leading to the potential for forming two different regioisomeric products. The outcome is governed by a combination of electronic and steric factors:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. This deactivation favors alkylation at the more distant, more electron-rich nitrogen.[4][5]
-
Steric Hindrance: Bulky substituents on either the imidazole ring or the alkylating agent will sterically disfavor attack at the more hindered nitrogen atom, directing alkylation to the less sterically encumbered site.[5]
Caption: The two-step SN2 mechanism for imidazole N-alkylation.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of an N-alkylation reaction hinges on the careful selection of reaction conditions. Polar aprotic solvents like acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and stabilize charged intermediates without significantly solvating and deactivating the nucleophile.[4]
Table 1: Guide to Base and Solvent Selection
| Base | Type | Common Solvents | Key Considerations & Insights |
| Potassium Carbonate (K₂CO₃) | Weak Inorganic | CH₃CN, DMF | A mild, safe, and widely used base suitable for reactive alkyl halides. Heterogeneous reaction often requires elevated temperatures (60-80 °C) for reasonable rates.[4][6] |
| Cesium Carbonate (Cs₂CO₃) | Weak Inorganic | CH₃CN, DMF | More soluble and often more effective than K₂CO₃, allowing for milder conditions. Considered a highly effective base for many N-alkylations.[4] |
| Potassium Hydroxide (KOH) | Strong Inorganic | DMSO, Supported on Al₂O₃ | A strong, cost-effective base. Can be used in DMSO or as a solid-supported reagent (KOH/Al₂O₃) for simplified workup.[7][8] |
| Sodium Hydride (NaH) | Strong Hydride | Anhydrous THF, DMF | A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[1][4] Caution: Highly reactive with water and protic solvents; requires anhydrous conditions and careful handling. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of imidazole with a substituted ethyl halide (e.g., 2-bromo-1-phenylethanone).
Caption: General experimental workflow for N-alkylation of imidazole.
Protocol 1: Mild Alkylation using Potassium Carbonate
This method is robust, utilizes a mild base, and is suitable for a wide range of substrates, particularly with reactive ethyl bromides or iodides.[1][6]
Materials:
-
Imidazole (1.0 equiv)
-
Substituted Ethyl Halide (e.g., 2-bromo-1-phenylethanone, 1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to imidazole).
-
Addition of Alkylating Agent: Add the substituted ethyl halide (1.1 equiv) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.[1]
-
Workup:
-
Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the resulting crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Further purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated imidazole.[1]
-
Protocol 2: Strong Base Alkylation using Sodium Hydride
This protocol is ideal for less reactive ethyl halides or deactivated imidazole systems. It requires strict anhydrous conditions and careful handling of sodium hydride.[1][4]
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Imidazole (1.0 equiv)
-
Substituted Ethyl Halide (1.05 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equiv).
-
Deprotonation:
-
Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Add a solution of imidazole (1.0 equiv) in anhydrous THF dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. This indicates the formation of the sodium imidazolate salt.[4]
-
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the substituted ethyl halide (1.05 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.[1]
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with additional ethyl acetate (2x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
-
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, a robust system of analysis and quality control must be implemented.
-
In-Process Control (TLC): Thin Layer Chromatography is an indispensable tool for monitoring the reaction.[4] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, one can visualize the consumption of the starting material and the appearance of the product spot. This prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.
-
Structural Confirmation & Purity Assessment: The identity and purity of the final, purified product must be confirmed through spectroscopic methods.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. Key diagnostic signals include:
-
Imidazole Ring Protons: Typically found in the aromatic region (7.0 - 8.5 ppm).[9]
-
N-CH₂ Protons: The methylene protons adjacent to the imidazole nitrogen appear at a characteristic downfield shift, often between 4.0 and 5.5 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen.[10]
-
The integration of all signals should correspond to the number of protons in the proposed structure.
-
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule. The carbons of the imidazole ring typically resonate between 120 and 140 ppm.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the ethyl substituent.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the absence of the N-H stretch (typically a broad peak ~3100-3400 cm⁻¹) present in the starting material.[6]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation. 2. Alkylating agent is not reactive enough (e.g., a chloride). 3. Insufficient temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). Ensure base is fresh and solvent is anhydrous.[4] 2. Use the corresponding alkyl bromide or iodide.[4] 3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of Dialkylated Imidazolium Salt | 1. Stoichiometric excess of the alkylating agent. 2. Reaction temperature is too high or reaction time is too long. | 1. Use a slight excess (1.0-1.05 equiv) of the alkylating agent.[4] 2. Perform the reaction at the lowest effective temperature and stop the reaction as soon as the starting material is consumed. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. | 1. Ensure the reaction goes to completion via TLC monitoring. An acid wash during workup can sometimes remove unreacted imidazole. 2. Re-optimize reaction conditions (temperature, base, stoichiometry). Utilize column chromatography with a shallow solvent gradient for better separation. |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- BenchChem. (2025).
- Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
- Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent C
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- N-Alkylation of imidazoles. University of Otago.
- N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
- ¹H nuclear magnetic resonance (NMR) spectrum of 1‐vinylimidazole (A)...
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
Application Note: Purification of 1-(1-Formyl-1-methylethyl)imidazole by Column Chromatography
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Chromatographic optimization, stationary phase deactivation, and functional group preservation.
Executive Summary
The isolation of highly polar, basic heterocyclic intermediates presents a persistent challenge in synthetic organic chemistry. 1-(1-Formyl-1-methylethyl)imidazole (also known as 2-methyl-2-(1H-imidazol-1-yl)propanal) is a bifunctional molecule featuring a strongly basic imidazole ring and a sterically hindered aldehyde. Attempting to purify this compound using standard, unmodified silica gel chromatography typically results in severe peak tailing, irreversible chemisorption, and poor isolated yields[1].
This application note details a field-proven, self-validating protocol for the purification of 1-(1-Formyl-1-methylethyl)imidazole. By utilizing a base-deactivated stationary phase and exploiting the unique structural kinetics of the target molecule, researchers can achieve >95% recovery with exceptional chromatographic resolution.
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification strategy, we must first deconstruct the molecule's reactivity and its interactions with the stationary phase. Do not simply run a standard gradient; understand why the standard gradient fails.
The Silanol Interaction (The Basicity Problem)
The N3 nitrogen of the imidazole ring is a strong hydrogen-bond acceptor and a Brønsted base ( pKa≈7.0 ). Standard flash silica gel is inherently acidic, populated with active silanol groups (Si-OH, pKa≈4.5−5.5 ). When the basic imidazole contacts the acidic silica, it forms strong ionic and hydrogen-bonded complexes. This non-ideal interaction causes the compound to streak down the column rather than eluting as a discrete band[1].
The Solution: The addition of a basic modifier, such as Triethylamine (Et 3 N), to the mobile phase competitively binds and "caps" these active silanol sites[2]. This deactivates the silica, allowing the imidazole derivative to partition normally between the mobile and stationary phases[3].
Aldehyde Stability: The Alpha-Proton Advantage
A common and justified hesitation among chemists is the use of basic modifiers (like Et 3 N) in the presence of aldehydes, due to the risk of base-catalyzed enolization and subsequent aldol condensation.
However, 1-(1-Formyl-1-methylethyl)imidazole features a gem-dimethyl group at the α -position relative to the carbonyl. Because it lacks α -protons, enolization is mechanistically impossible. This structural feature grants the aldehyde exceptional stability under basic conditions[4], allowing us to safely utilize an Et 3 N-modified eluent without degrading the target molecule.
Dry Loading vs. Wet Loading
Aldehydes are highly susceptible to surface-catalyzed hydration or oligomerization when exposed to the massive surface area of dry silica gel for prolonged periods. Therefore, wet loading in a minimal volume of solvent is strictly required over dry loading (adsorption onto silica) to preserve the integrity of the formyl group.
Eluent Selection & Optimization Data
The following table summarizes the quantitative optimization of the mobile phase. The transition from a standard binary system to a ternary, base-modified system is critical for yield and purity.
| Solvent System | Basic Modifier | Target Rf | Chromatographic Peak Shape | Estimated Recovery |
| Hexane / EtOAc (1:1) | None | 0.05 | Severe Tailing (Irreversible binding) | < 20% |
| DCM / MeOH (95:5) | None | 0.25 | Moderate Tailing (Streaking) | ~ 65% |
| DCM / MeOH / Et 3 N (95:4:1) | 1% v/v Et 3 N | 0.35 | Symmetrical (Sharp band) | > 95% |
Note: Dichloromethane (DCM) provides excellent solubility for the compound, while Methanol (MeOH) provides the necessary polarity to elute the imidazole. The 1% Et 3 N acts purely as a stationary phase deactivator.
Step-by-Step Purification Protocol
This methodology is designed as a self-validating system . Each phase includes a verification step to ensure the process is functioning correctly before proceeding.
Phase 1: Silica Gel Deactivation & Column Packing
-
Prepare the Eluent: Mix Dichloromethane, Methanol, and Triethylamine in a 95:4:1 volumetric ratio.
-
System Validation: Run a blank TLC plate in the prepared eluent and visualize under UV (254 nm) and Iodine. Validation: The plate should remain clean, confirming the Et 3 N is free of UV-active impurities.
-
Slurry Packing: Suspend standard flash silica gel (230-400 mesh) in the prepared eluent. Pour the slurry into the glass column.
-
Equilibration: Force 2-3 column volumes (CV) of the eluent through the packed bed using compressed air or nitrogen. This step is mandatory to ensure all acidic silanol groups are fully capped by the Et 3 N[3].
Phase 2: Sample Preparation & Wet Loading
-
Dissolution: Dissolve the crude 1-(1-Formyl-1-methylethyl)imidazole in the absolute minimum volume of pure DCM (e.g., 1-2 mL per gram of crude). Do not use the MeOH/Et 3 N mixture for loading, as the increased polarity will cause initial band broadening.
-
Application: Carefully apply the solution directly to the flat head of the silica bed using a long glass pipette.
-
System Validation: Briefly shine a handheld UV lamp (254 nm) at the top of the column. Validation: You should observe a tight, uniform, dark band absorbing the UV light, confirming an even load.
Phase 3: Isocratic Elution & Fraction Collection
-
Elution: Carefully top the column with the 95:4:1 (DCM:MeOH:Et 3 N) eluent. Maintain a steady flow rate (approx. 2 inches of solvent drop per minute).
-
Collection: Collect appropriately sized fractions (e.g., 20 mL fractions for a 50 g silica column).
-
TLC Monitoring: Spot fractions alongside the crude mixture on a silica TLC plate. Elute the plate with the 95:4:1 solvent system. Validation: The target compound will appear as a crisp, circular spot at Rf≈0.35 under UV 254 nm.
Phase 4: Concentration & Amine Removal
-
Pooling: Combine all fractions containing the pure product.
-
Evaporation: Concentrate the pooled fractions using a rotary evaporator. Crucial: Maintain the water bath temperature below 30°C. 1-(1-Formyl-1-methylethyl)imidazole is a relatively small molecule (MW 138.17 g/mol ) and can be lost to volatility under high heat and high vacuum.
-
Residual Et 3 N Removal: Triethylamine often co-elutes and remains as a residual solvent. To remove it, add 5 mL of Toluene to the concentrated product and re-evaporate (co-evaporation). Repeat twice. Toluene forms an azeotrope with Et 3 N, efficiently pulling it away from the product.
-
Final Validation: Analyze the product via 1 H NMR. Validation: The absence of a triplet at δ 1.0 ppm and a quartet at δ 2.5 ppm confirms the complete removal of Triethylamine.
Mechanistic Workflow Diagram
The following diagram illustrates the logical decision-making process and physical workflow required to overcome the chromatographic challenges of this specific molecule.
Workflow for the base-deactivated silica gel purification of 1-(1-Formyl-1-methylethyl)imidazole.
References
-
Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy International Journal of Pharmacy and Chemistry Analysis[Link]
- US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl Google P
-
Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate Organic Syntheses Procedure[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy - Int J Pharm Chem Anal [ijpca.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl - Google Patents [patents.google.com]
Application Note: 1-(1-Formyl-1-methylethyl)imidazole in the Synthesis of Thromboxane A2 Synthase Inhibitors
Introduction & Pharmacological Context
1-(1-Formyl-1-methylethyl)imidazole (CAS: 73387-70-9) is a highly specialized, sterically hindered aldehyde utilized primarily as a critical building block in medicinal chemistry. Its most prominent application is in the synthesis of selective Thromboxane A2 Synthase (TXAS) inhibitors, a class of cardiovascular drugs pioneered by researchers at Ono Pharmaceutical Co., Ltd [1, 2].
Thromboxane A2 (TXA2) is a potent lipid mediator derived from the arachidonic acid cascade. It induces rapid platelet aggregation and severe vasoconstriction. Overproduction of TXA2 is heavily implicated in various cardiovascular and thromboembolic diseases. Imidazole derivatives have been identified as potent inhibitors of TXAS; the basic nitrogen of the imidazole ring coordinates directly with the heme iron of the enzyme's cytochrome P450 active site, effectively blocking its catalytic activity and shifting the cascade toward the production of vasodilatory Prostacyclin (PGI2)[3].
Arachidonic acid cascade showing TXA2 synthesis and targeted inhibition by imidazole derivatives.
Mechanistic Rationale: The Role of the Gem-Dimethyl Group
In rational drug design, the incorporation of the 1-methylethyl (gem-dimethyl) moiety adjacent to the imidazole ring in this starting material serves two critical functions:
-
Metabolic Stability: Straight-chain alkyl imidazoles are susceptible to rapid degradation via β-oxidation in vivo. The gem-dimethyl group creates a steric shield that completely blocks this metabolic pathway, drastically extending the pharmacokinetic half-life of the resulting drug [3].
-
Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups restrict the rotational freedom of the alkyl chain. This locks the molecule into a rigid conformation that is highly favorable for binding the TXAS active site, thereby increasing target affinity.
Synthesis Workflow: Accessing Active TXAS Inhibitors
The formyl group of 1-(1-formyl-1-methylethyl)imidazole is an excellent electrophile for carbon-carbon bond-forming reactions, particularly Wittig olefination. By reacting this intermediate with an appropriate ylide, chemists can rapidly construct the carboxylic acid-bearing side chain required to mimic the natural substrate (PGH2) for TXAS inhibition [1].
Two-step synthesis workflow from 1-(1-formyl-1-methylethyl)imidazole to the active TXAS inhibitor.
Experimental Protocols
Note: The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to ensure causality and reproducibility at each step.
Protocol 1: Wittig Olefination to (E)-1-(3-Ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole
Objective: Extend the carbon chain to form the ester precursor of the active drug.
Materials:
-
1-(1-Formyl-1-methylethyl)imidazole: 0.75 g (5.4 mmol)
-
Ethoxycarbonylmethylidenetriphenylphosphorane (Wittig Reagent): 1.80 g (5.1 mmol)
-
Anhydrous Chloroform (CHCl₃): 9 mL
-
Silica gel and Chloroform/Ethanol (49:1) for purification
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.75 g of 1-(1-formyl-1-methylethyl)imidazole in 9 mL of anhydrous chloroform.
-
Causality Insight: Chloroform is selected because it easily dissolves both the highly polar imidazole and the bulky, lipophilic phosphonium ylide, ensuring a homogeneous reaction environment.
-
-
Reagent Addition: Add 1.80 g of the Wittig reagent in a single portion. Purge the flask with Nitrogen gas and seal.
-
Incubation: Stir the mixture vigorously at room temperature (20–25 °C) for 12–16 hours.
-
Causality Insight: The steric hindrance of the gem-dimethyl group slows the nucleophilic attack of the ylide. An overnight reaction ensures maximum conversion and thermodynamically favors the formation of the (E)-alkene isomer during the decomposition of the oxaphosphetane intermediate.
-
-
In-Process Control (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with CHCl₃/EtOH (95:5). The reaction is self-validated as complete when the starting material spot disappears and is replaced by a lower R_f product spot.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator until a viscous residue remains.
-
Purification: Load the residue onto a silica gel column. Elute with a 49:1 mixture of chloroform and ethanol.
-
Causality Insight: This specific solvent system effectively separates the target imidazole ester from the highly polar triphenylphosphine oxide byproduct, which remains strongly adsorbed to the baseline of the silica.
-
-
Yield: Evaporate the product-containing fractions to yield approximately 0.79 g of the title compound [1].
Protocol 2: Saponification to the Active Carboxylic Acid
Objective: Unmask the carboxylic acid required for coordinating within the TXAS active site.
Step-by-Step Methodology:
-
Dissolve the ester intermediate (0.79 g) in 10 mL of absolute ethanol.
-
Add 5 mL of 1N aqueous NaOH (approx. 1.5 equivalents).
-
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of the ester spot).
-
Carefully acidify the mixture dropwise with 1N HCl to pH 5.5.
-
Causality Insight: pH 5.5 is the approximate isoelectric point of the target molecule (which contains both a basic imidazole ring and an acidic carboxylate). Reaching this exact pH maximizes the precipitation of the zwitterionic product, self-validating the successful unmasking of the acid.
-
-
Filter the resulting precipitate, wash with cold water, and dry in vacuo to obtain the active TXAS inhibitor [2].
Quantitative Data: Structure-Activity Relationship (SAR)
The table below summarizes the impact of structural modifications (starting from the base imidazole pharmacophore) on TXAS inhibitory potency. It highlights the immense value of the gem-dimethyl modification enabled by our starting material [3].
| Compound Structure | Key Structural Feature | TXAS IC₅₀ (M) | Selectivity (TXAS vs. COX) |
| 1-(7-Carboxyheptyl)imidazole | Straight alkyl chain | ~ 1.0 × 10⁻⁶ | High |
| 1-(7-Carboxy-7-methyl-2-octynyl)imidazole | Gem-dimethyl + alkyne | ~ 1.0 × 10⁻⁸ | Very High |
| (E)-1-(3-Carboxy-1,1-dimethyl-2-propenyl)imidazole | Gem-dimethyl + alkene | ~ 5.0 × 10⁻⁹ | Very High |
| Indomethacin (Reference) | Non-selective NSAID | Inactive on TXAS | Favors COX |
Table 1: Comparative in vitro inhibitory activity of imidazole derivatives on platelet Thromboxane A2 Synthase. Data synthesized from historical SAR studies of Ono Pharmaceutical compounds.
References
-
Synthesis of (E)-1-(3-ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole. PrepChem. URL: [Link]
- 1-Substituted imidazoles for inhibition of thromboxane synthetase (US Patent 4,256,757).Google Patents.
-
Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Application Note: Advanced TLC Protocols for Monitoring Multicomponent Imidazole Synthesis
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To establish a self-validating, artifact-free Thin Layer Chromatography (TLC) methodology for monitoring the synthesis of basic imidazole derivatives.
Mechanistic Context: The Debus-Radziszewski Synthesis
The synthesis of highly substituted imidazoles is a cornerstone of modern medicinal chemistry, given the pharmacophore's prevalence in antifungal, anticancer, and anti-inflammatory agents[1]. The classical Debus-Radziszewski reaction provides a highly convergent pathway, utilizing a multicomponent condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium salt (e.g., ammonium acetate)[2]. While modern adaptations often employ microwave irradiation to accelerate kinetic profiles[3], accurate reaction monitoring remains critical. Thin Layer Chromatography (TLC) is the frontline analytical tool for this purpose, but the unique chemical properties of the basic imidazole ring require specialized chromatographic strategies to prevent data misinterpretation.
Chromatographic Causality: Overcoming Silica-Imidazole Interactions
The Streaking Phenomenon: Standard normal-phase TLC utilizes silica gel, whose surface is heavily populated with weakly acidic silanol groups (Si-OH). Imidazole derivatives possess a basic, pyridine-like nitrogen (N-3) with an available lone pair. When migrating through the silica matrix, this basic nitrogen engages in strong hydrogen bonding and acid-base interactions with the silanols. This non-ideal secondary retention causes the analyte to continuously drag across the plate, resulting in severe "streaking" or "tailing" rather than a discrete, quantifiable spot.
The Triethylamine (TEA) Solution: To establish a self-validating and accurate TLC method, the mobile phase must be modified to suppress these secondary interactions. The addition of 1–3% (v/v) Triethylamine (TEA) to the eluent serves as a sacrificial basic modifier[4]. The highly basic TEA molecules competitively bind to and saturate the acidic silanol sites on the stationary phase. With the active sites masked, the imidazole product partitions strictly based on its polarity relative to the mobile phase, yielding a sharp, quantifiable band[4].
Workflow for monitoring Debus-Radziszewski imidazole synthesis via Thin Layer Chromatography.
Step-by-Step Methodology: Experimental Protocol
3.1 Reaction Sampling & Dilution
-
Using a glass capillary, extract a 5 µL aliquot from the active reaction mixture.
-
Dilute the aliquot into 100 µL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a microcentrifuge tube. Causality: Direct spotting of highly concentrated reaction mixtures overloads the stationary phase, artificially inducing peak broadening and streaking.
3.2 Plate Preparation & Spotting (The Co-Spotting Technique) To ensure trustworthiness and self-validation, always employ a three-lane spotting matrix on a Silica Gel 60 F254 plate[3]:
-
Lane 1 (SM): Starting Material (e.g., the limiting aldehyde).
-
Lane 2 (Co-Spot): Superimposed drops of both SM and the diluted reaction mixture.
-
Lane 3 (RM): Diluted Reaction Mixture. Causality: The co-spot lane prevents false positive/negative interpretations caused by slight Rf shifts due to matrix effects (e.g., localized pH changes from the ammonium acetate in the reaction mixture).
3.3 Mobile Phase Formulation & Development
-
Prepare the mobile phase in a glass TLC chamber: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 94:5:1 volumetric ratio[4].
-
Place a piece of filter paper against the chamber wall and allow the system to equilibrate for 10 minutes. Causality: Chamber saturation prevents solvent evaporation from the plate face, ensuring a uniform solvent front and reproducible Rf values.
-
Elute the plate until the solvent front is 1 cm from the top edge. Remove and mark the front immediately.
-
Critical Step: Thoroughly dry the plate using a heat gun or compressed air. Residual TEA will interfere with subsequent chemical staining.
Visualization Strategies & Chemical Staining
Because multicomponent reactions generate complex matrices, relying solely on UV visualization is insufficient. A dual-visualization approach is mandatory to confirm product formation.
4.1 Non-Destructive: UV Visualization (254 nm) Imidazoles and their aromatic precursors exhibit strong UV absorbance due to extensive π -conjugation. View the plate under 254 nm light; analytes will appear as dark spots against the green fluorescent background of the F254 silica plate.
4.2 Destructive: Dragendorff's Reagent Dragendorff's reagent (a solution of potassium bismuth iodide) is highly selective for basic nitrogenous compounds[5].
-
Mechanism: The basic N-3 of the imidazole is protonated by the acidic matrix of the stain (typically containing tartaric or acetic acid). The resulting cation forms an insoluble ion pair with the heavy iodobismuthate anion [BiI4]− .
-
Observation: Imidazoles instantly precipitate as distinct orange/brown spots on a pale yellow background, clearly differentiating the newly formed basic heterocycle from non-basic starting materials (like benzil or benzaldehyde)[5].
Quantitative Data: Method Comparison
The following tables summarize the causal effects of mobile phase selection and visualization techniques on data integrity.
Table 1: Impact of Mobile Phase Modifiers on Imidazole Chromatography
| Mobile Phase System | Imidazole Spot Shape | Rf Value (Approx) | Causality / Mechanistic Notes |
| DCM / MeOH (95:5) | Severe Streaking | 0.1 - 0.4 (smear) | Acidic silanols interact strongly with the basic imidazole N-3. |
| DCM / MeOH / TEA (94:5:1) | Sharp, distinct | 0.45 | TEA competitively masks silica silanol groups, preventing secondary retention. |
| Hexane / EtOAc (7:3) | Baseline retention | 0.0 - 0.05 | Insufficient polarity for highly polar basic heterocycles. |
Table 2: Efficacy of TLC Stains for Imidazole Derivatives
| Visualization Method | Target Functional Group | Observation | Sensitivity / Utility |
| UV (254 nm) | Aromatic rings | Dark spot on green background | High; Non-specific (shows starting materials and product). |
| Dragendorff's Reagent | Basic Nitrogen | Orange/Brown spot on yellow | High; Highly specific for basic heterocycles like imidazole. |
| Iodine Vapor | General lipophilic | Brown spot on light background | Moderate; Reversible, good for general organic mass. |
| Basic KMnO4 | Oxidizable groups | Yellow/Brown spot on pink | Low; Imidazoles are relatively oxidation-resistant. |
Self-Validating System: 2D TLC for Stability Assessment
If multiple closely eluting product spots are observed during the Debus-Radziszewski synthesis, the imidazole may be degrading on the acidic silica surface. Validate analyte stability using 2-Dimensional TLC:
-
Spot the reaction mixture in the bottom-left corner of a square TLC plate.
-
Develop in the TEA-modified mobile phase, remove, and dry completely.
-
Rotate the plate 90 degrees and develop again in the exact same solvent system.
-
Interpretation: If the compound is stable, all spots will lie on a perfect 45-degree diagonal. Any spots falling off the diagonal indicate on-plate degradation or artifact formation, validating the need for a less acidic stationary phase (e.g., Alumina) or higher TEA concentrations.
References
-
Synthesis and computational evaluation of imidazole-based functional materials... RSC Publishing. Available at: [Link]
-
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at:[Link]
-
TLC Visualization/Stain Question. Reddit (r/chemistry). Available at: [Link]
-
TLC Staining solutions. Org Prep Daily. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. reddit.com [reddit.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Advanced Application Note: Debus-Radziszewski Imidazole Synthesis
Introduction & Mechanistic Causality
The Debus-Radziszewski imidazole synthesis is a highly versatile multicomponent reaction (MCR) utilized extensively in medicinal chemistry, materials science, and the production of ionic liquids[1]. Originally discovered by Heinrich Debus in 1858 and later refined by Bronisław Leonard Radziszewski, the reaction constructs the imidazole core through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (or primary amine)[2].
Understanding the causality of the reaction mechanism is critical for optimizing yields. The synthesis proceeds in two distinct stages. First, the 1,2-dicarbonyl compound undergoes dehydration condensation with two equivalents of ammonia to form a diimine intermediate[1]. Second, this diimine condenses with the aldehyde, followed by cyclization and a final dehydration step to yield the highly stable, aromatic imidazole ring[3].
Mechanistic pathway of the Debus-Radziszewski synthesis.
Experimental Design & Optimization
Historically, this synthesis relied on conventional reflux conditions, which often required prolonged reaction times (up to 24 hours) and resulted in variable yields due to the formation of side products[4]. Modern synthetic protocols have integrated green chemistry principles—specifically microwave irradiation and ultrasonic activation—to overcome these thermodynamic barriers[5].
Causality in Reagent Selection:
-
Ammonia Source: Ammonium acetate ( NH4OAc ) is universally preferred over ammonia gas. Causality: NH4OAc acts as a self-regulating buffer. Upon heating, it gradually decomposes to release NH3 in situ, preventing the rapid volatilization of ammonia and maintaining a mildly acidic environment that catalyzes the initial carbonyl condensation[6].
-
Solvent Selection: Ethanol or solvent-free conditions are prioritized. Ethanol effectively solubilizes the hydrophobic organic precursors while allowing the polar NH4OAc to dissolve sufficiently to initiate the multi-component collision[4].
Quantitative Comparison of Synthetic Modalities
The following table synthesizes quantitative data across various experimental setups to aid in protocol selection based on available laboratory infrastructure[2][4][6][7].
| Synthetic Modality | Typical Reaction Time | Temperature | Average Yield | Key Advantage |
| Conventional Reflux | 2 - 24 hours | 80 °C (Reflux) | 70 - 80% | Requires no specialized equipment; highly scalable. |
| Microwave-Assisted | 3.5 - 90 minutes | 80 - 140 °C | 60 - 95% | Rapid dielectric heating; high throughput. |
| Ultrasound-Assisted | 15 - 45 minutes | Ambient to 50 °C | 85 - 97% | Enhanced mass transfer via acoustic cavitation. |
Detailed Experimental Protocols
The following workflows provide self-validating methodologies for synthesizing substituted imidazoles.
Step-by-step experimental workflow for imidazole synthesis.
Protocol A: Conventional Reflux Synthesis (e.g., Lophine / 2,4,5-triphenyl-1H-imidazole)
This protocol is ideal for standard laboratory setups without specialized irradiation equipment[4][6].
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (4.0 mmol)[4].
-
Causality: A 4-fold excess of ammonium acetate is used to drive the equilibrium of the diimine formation forward, compensating for any ammonia lost to the condenser.
-
Add 15 mL of absolute ethanol as the solvent. Attach a reflux condenser.
2. Execution:
-
Heat the mixture to reflux (approx. 80 °C) with constant stirring for 2 to 24 hours[4].
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the distinct spot corresponding to the 1,2-dicarbonyl starting material disappears.
3. Quenching and Isolation:
-
Once complete, remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice[6].
-
Causality: The sudden drop in temperature and shift in solvent polarity (from ethanol to highly aqueous) rapidly decreases the solubility of the target imidazole, forcing it to precipitate as a solid while unreacted ammonium acetate remains dissolved.
-
Collect the precipitated solid via vacuum filtration and wash with cold water.
4. Purification:
-
Recrystallize the crude residue using hot ethanol to obtain pure crystalline product[4].
Protocol B: Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times by directly coupling with the polar intermediates (like the diimine), providing localized superheating[6][7].
1. Reaction Setup:
-
In a 35 mL microwave-safe reaction vessel, suspend the aldehyde (0.51 mmol), the 1,2-dicarbonyl compound (0.51 mmol), and ammonium acetate (2.55 mmol) in 2 mL of ethanol[6].
-
Optional: Add a catalyst such as p-Toluenesulfonic acid (20 mol%) or Triethylbenzylammonium chloride (TEBA) to further accelerate the condensation[6][7].
2. Execution:
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Irradiate the mixture at 80 °C to 140 °C for 30 to 90 minutes at 100 W (or 3.5 minutes at 700 W if using specific phase transfer catalysts like TEBA)[6][7].
-
Causality: Sealed vessel microwave heating allows the solvent to safely exceed its atmospheric boiling point, providing the high activation energy required for the cyclization step in a fraction of the time.
3. Isolation & Validation:
-
Cool the vessel to room temperature. Pour into ice water, neutralize with sodium acetate if an acid catalyst was used, and filter the resulting precipitate[7][8].
Self-Validation & Troubleshooting System
To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical panel[4].
-
NMR Spectroscopy ( 1H and 13C ): The definitive marker of a successful Debus-Radziszewski synthesis (if synthesizing an N-unsubstituted imidazole) is the presence of a broad, exchangeable singlet in the 1H NMR spectrum between δ 12.0 - 13.5 ppm, corresponding to the N-H proton. Aromatic protons from the substituents will typically appear between δ 7.0 - 8.5 ppm[4].
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight. The molecular ion peak ( M+ or [M+H]+ ) must match the theoretical mass of the condensed product minus three equivalents of water[4].
-
Troubleshooting Low Yields: If TLC indicates stalled reaction progress, the ammonia source may have volatilized prematurely. Corrective Action: Ensure the reflux condenser is properly chilled, or switch to a sealed microwave vessel. Alternatively, trace water in the solvent can push the dehydration equilibrium backward; utilize anhydrous ethanol and dry glassware.
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia Source: Wikipedia URL:[Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: MDPI (Molecules) URL:[Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance Source: RSC Publishing (RSC Advances) URL:[Link]
-
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION Source: Rasayan Journal of Chemistry URL:[Link]
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- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of Imidazole Derivatives
Subtitle: Advanced Methodologies, Mechanistic Insights, and Validated Protocols for High-Throughput Drug Discovery
Executive Summary
Imidazoles constitute a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutics, including p38 MAP kinase inhibitors, antifungals, and anticancer agents. Traditional synthetic routes, such as the classical Debus-Radziszewski multicomponent reaction, are often plagued by prolonged reaction times, harsh thermal conditions, and complex purification requirements.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green technology. By utilizing dielectric heating, MAOS drastically accelerates reaction kinetics, improves yields, and minimizes side-product formation 1. This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of highly substituted imidazoles, detailing mechanistic causality, comparative data, and optimized experimental protocols.
Mechanistic Causality: The Physics of Microwave-Assisted Synthesis
Unlike conventional conductive heating, which relies on thermal gradients and convection currents, microwave irradiation directly couples with the dipoles of polar molecules (reactants and solvents) 2. As a Senior Application Scientist, understanding the "why" behind these parameters is critical for protocol optimization:
-
Dielectric Heating & Superheating: The rapid alignment and relaxation of dipoles in the oscillating microwave field (2.45 GHz) generate instantaneous, localized heat. When conducted in sealed vessels, the reaction mixture can be safely heated well above the solvent's atmospheric boiling point. This superheating exponentially increases the reaction rate according to the Arrhenius equation.
-
Solvent-Free & Green Solvent Synergy: MAOS enables the use of solvent-free conditions. In solvent-free protocols, the reactants themselves absorb the microwave energy, creating highly concentrated reaction environments that drive the equilibrium toward product formation while eliminating toxic solvent waste 1.
-
Catalytic Enhancement: The integration of nanomaterials, such as SnO₂ Quantum Dots (QDs), under microwave irradiation creates a synergistic catalytic effect. The high surface area and oxygen vacancies of SnO₂ QDs tune the electronic properties, while their microwave absorption capacity creates localized thermal hotspots, accelerating the cyclization of the diimine intermediate 3.
Comparative Data Presentation
The following table summarizes the quantitative advantages of MAOS over conventional reflux methods for the synthesis of 2,4,5-triphenyl-1H-imidazole (Lophine).
| Parameter | Conventional Reflux (Ethanol) | Microwave-Assisted (Solvent-Free) | Microwave-Assisted (SnO₂ QD Catalyst) |
| Reaction Time | 4 - 6 Hours | 3 - 5 Minutes | 2.5 Minutes |
| Temperature | 78°C (Reflux) | 110°C - 120°C | 150 W (Power Control) |
| Isolated Yield | 65% - 70% | 85% - 90% | 95% |
| Purity (HPLC) | ~80% (Requires Column) | >95% (Recrystallization) | >98% (Recrystallization) |
| E-Factor (Waste) | High | Low | Very Low |
Data synthesized from comparative high-throughput screening studies and recent catalytic optimizations23.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and logical troubleshooting.
Protocol A: Catalyst-Free, Solvent-Free Synthesis of 2,4,5-Triarylimidazoles
Objective: Rapid generation of lophine derivatives for library synthesis 2.
-
Preparation: In a dry 10 mL microwave-safe reaction vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Causality: Ammonium acetate acts dually as the nitrogen source and an in situ weak acid catalyst. The excess (3.0 eq) ensures complete conversion of the dicarbonyl and aldehyde.
-
-
Sealing: Seal the vial with a heavy-duty Teflon septum cap.
-
Causality: Sealing prevents the sublimation of ammonium acetate and maintains the autogenous pressure required for superheating.
-
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 110–120°C (using dynamic power modulation) for 3–5 minutes.
-
Causality: Dynamic power modulation prevents thermal runaway while maintaining the target temperature, ensuring uniform cyclization without charring the organic substrates.
-
-
Work-up: Allow the vial to cool to room temperature via active air cooling. Add 5 mL of ice-cold distilled water and triturate the mixture.
-
Causality: The sudden drop in solvent polarity forces the hydrophobic triarylimidazole to precipitate, leaving unreacted ammonium acetate and water-soluble byproducts in the aqueous phase.
-
-
Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to afford the highly pure product.
Protocol B: SnO₂ Quantum Dot-Catalyzed Microwave Synthesis
Objective: Ultra-fast, high-yield synthesis utilizing advanced nanomaterial catalysis 3.
-
Preparation: In a microwave vial, combine benzil (1.0 mmol), p-hydroxybenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and SnO₂ QDs (5 mg).
-
Irradiation: Irradiate the solvent-free mixture at a constant microwave power of 150 W for exactly 2.5 minutes.
-
Causality: A fixed power of 150 W optimally excites the SnO₂ QDs, leveraging their quantum confinement and microwave absorption to drive the condensation kinetics instantaneously.
-
-
Catalyst Recovery: Dissolve the crude mixture in hot ethyl acetate. Centrifuge at 4000 rpm for 5 minutes to pellet the insoluble SnO₂ QDs.
-
Causality: SnO₂ QDs are insoluble in organic solvents, allowing for simple mechanical separation and subsequent catalyst recycling (up to 5 cycles with minimal activity loss).
-
-
Isolation: Concentrate the supernatant under reduced pressure and recrystallize to yield 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (95% yield).
(Note: For 2,4-disubstituted imidazoles, an alternative base-promoted annulation of amidoximes with terminal alkynes using Cs₂CO₃ in DMSO can be employed, offering a highly efficient transition-metal-free route 4.)
Mechanistic Visualizations
Microwave-assisted multicomponent synthesis workflow for 2,4,5-trisubstituted imidazoles.
Inhibition of the p38 MAPK inflammatory signaling pathway by imidazole derivatives.
References
-
Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025). "Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update." Current Microwave Chemistry, Bentham Science. 1
-
BenchChem. (2025). "Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives." BenchChem Technical Resources. 2
-
ACS Publications. (2025). "SnO₂ Quantum Dots as Dual-Function Catalysts for Microwave-Assisted Imidazole Synthesis and Solvent-Free Knoevenagel Condensation." ACS Sustainable Resource Management. 3
-
National Institutes of Health (PMC). (2020). "Base-Promoted Annulation of Amidoximes with Alkynes: Simple Access to 2,4-Disubstituted Imidazoles." Synlett / PMC. 4
Sources
Application Note: 1-(1-Formyl-1-methylethyl)imidazole as a Versatile N,O-Donor Ligand in Coordination Chemistry
Target Audience: Coordination Chemists, Materials Scientists, and Biomimetic Drug Development Professionals.
Introduction & Mechanistic Principles
The design and utilization of multifunctional ligands are foundational to advancing both biomimetic chemistry and the synthesis of novel metal-organic materials. 1-(1-Formyl-1-methylethyl)imidazole (also known as 2-methyl-2-(1H-imidazol-1-yl)propanal) presents a highly specific topological and electronic profile. Structurally, it features a strongly coordinating N3-imidazole donor tethered via an N1-linkage to an α,α-dimethylacetaldehyde group.
Unlike 4-substituted imidazole aldehydes (e.g., 1-tritylimidazole-4-carboxaldehyde), which readily form stable 5-membered N,O-chelates with transition metals[1], the N1-tethered formyl group in our target ligand creates a 7-atom pathway (M–N3–C2–N1–C(α)–C(=O)–O–M). This extended distance, combined with the extreme steric bulk of the gem-dimethyl group, fundamentally alters its coordination behavior.
As an Application Scientist, I approach this ligand not as a traditional chelator, but as a dual-mode structural director:
-
Monodentate N-Donor Mode: The ligand binds exclusively via the imidazole N3 atom. The pendant, uncoordinated aldehyde and the gem-dimethyl group create a hydrophobic "canopy" over the metal center. This is highly desirable for mimicking the hydrophobic pockets of mononuclear non-heme iron enzymes[1].
-
Intermolecular Bridging Mode: In strictly anhydrous, non-coordinating solvents, the weak aldehyde oxygen can coordinate to an adjacent metal center, driving the self-assembly of 1D or 2D coordination polymers. This mirrors the behavior of related N,O-donor linkers like 3-(1H-imidazol-1-yl)propanoates[2].
Caption: Topological and steric factors dictating the coordination modes of 1-(1-Formyl-1-methylethyl)imidazole.
Causality in Experimental Design
When working with aldehyde-bearing ligands, the most critical variable is the solvent system . Aldehydes are relatively soft, weak O-donors compared to carboxylates or phenolates. If water or coordinating solvents (like methanol or DMF) are present, they will outcompete the formyl oxygen for the metal's coordination sphere, forcing the ligand into a strictly monodentate N-donor role[3].
Therefore, to synthesize bridging coordination polymers, we must employ strictly anhydrous, weakly coordinating solvents (e.g., dry acetonitrile or dichloromethane) and utilize metal salts with non-coordinating counterions (e.g., triflates or tetrafluoroborates) to leave coordination sites open for the weak aldehyde donor.
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific spectroscopic shifts, researchers can confirm the coordination mode in real-time.
Protocol A: Synthesis of a Biomimetic Mononuclear Copper(II) Complex (Monodentate Mode)
Objective: Isolate a discrete, low-coordinate metal complex shielded by the ligand's hydrophobic canopy.
-
Solvent Preparation: Add 10 mL of absolute ethanol to a 50 mL round-bottom flask. (Ethanol is chosen because its protic nature will outcompete the aldehyde for secondary coordination, ensuring the ligand acts solely as an N-donor).
-
Metal Dissolution: Dissolve 0.5 mmol of CuCl₂·2H₂O in the ethanol. Stir until a clear, pale blue solution is achieved.
-
Ligand Addition: Dissolve 1.0 mmol (2 equivalents) of 1-(1-Formyl-1-methylethyl)imidazole in 5 mL of ethanol. Add this dropwise to the copper solution over 10 minutes.
-
Causality: Dropwise addition prevents localized high ligand-to-metal ratios, which can lead to rapid, amorphous precipitation.
-
-
Reaction & Observation: Stir at room temperature for 4 hours. The solution will transition to a deep green/blue color, indicative of N-coordination altering the ligand field splitting of the Cu(II) center[3].
-
Isolation: Concentrate the solution under reduced pressure to ~5 mL. Layer with 15 mL of diethyl ether and store at 4°C overnight to induce crystallization. Filter and wash with cold ether.
Protocol B: Synthesis of a Zinc(II) Coordination Polymer (Bridging Mode)
Objective: Force the weak aldehyde oxygen to coordinate, forming an N,O-linked polymeric network.
-
Strictly Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. All subsequent steps must exclude moisture to prevent water from outcompeting the aldehyde donor[2].
-
Metal Preparation: Dissolve 0.5 mmol of anhydrous Zn(OTf)₂ in 10 mL of dry, degassed acetonitrile. (Triflate is used as it is a weakly coordinating anion, leaving sites open for the aldehyde).
-
Ligand Addition: Add 0.5 mmol (1 equivalent) of the ligand in 5 mL of dry acetonitrile dropwise.
-
Polymerization: Stir the mixture at 60°C for 12 hours. A microcrystalline white precipitate will gradually form as the coordination polymer becomes insoluble due to network extension.
-
Validation Check: Isolate the solid via anaerobic filtration. Immediately run an ATR-IR spectrum. A shift in the C=O stretch from ~1730 cm⁻¹ to <1680 cm⁻¹ validates that the bridging mode has been achieved.
Caption: Step-by-step Schlenk-line workflow for the synthesis and validation of the metal complexes.
Quantitative Data & Self-Validation Metrics
To ensure the trustworthiness of the synthesis, researchers must compare their isolated compounds against the following expected spectroscopic parameters. The shift in the carbonyl (C=O) and imine (C=N) stretching frequencies is the definitive proof of the coordination topology.
| Diagnostic Method | Free Ligand (Expected) | Protocol A: Monodentate Cu(II) | Protocol B: Bridging Zn(II) | Causality / Interpretation |
| IR: C=O Stretch | ~1730 cm⁻¹ | ~1728 - 1732 cm⁻¹ | ~1650 - 1670 cm⁻¹ | In Protocol A, the aldehyde is uncoordinated (no shift). In B, O-coordination weakens the C=O double bond, lowering the frequency. |
| IR: C=N Stretch | ~1510 cm⁻¹ | ~1535 cm⁻¹ | ~1530 cm⁻¹ | Metal binding at the N3 imidazole nitrogen alters ring electron density, shifting the C=N stretch to higher wavenumbers in both modes. |
| UV-Vis (d-d band) | N/A (Colorless) | ~650 - 700 nm | N/A (Colorless d¹⁰) | Cu(II) forms a distorted square planar or tetrahedral geometry due to the steric bulk of the gem-dimethyl group. |
| Solubility | High in EtOH, MeCN | Soluble in polar organics | Insoluble in most solvents | The formation of a 2D/3D coordination polymer in Protocol B drastically reduces solubility compared to the discrete complex in A. |
References
- Source: National Center for Biotechnology Information (PMC)
- Transition metal complexes of 2-(substituted)
- Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)
Sources
Application Notes & Protocols: Strategic Derivatization of the Imidazole Formyl Group
Introduction: The Formyl Group as a Gateway for Imidazole Core Diversification
The imidazole nucleus is a cornerstone in medicinal chemistry, celebrated for its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its presence in numerous biologically active compounds and blockbuster drugs.[1][2][3][4] Its derivatives are explored for a vast range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antidepressant activities.[2][3] Among the various substituted imidazoles, those bearing a formyl group (-CHO) at positions 2, 4, or 5 are exceptionally valuable intermediates.[5] This aldehyde functionality serves as a versatile chemical handle, a reactive gateway that allows for a myriad of chemical transformations.
The strategic derivatization of the imidazole formyl group enables the synthesis of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][6] This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying chemical principles, field-proven protocols, and critical considerations for purification and characterization.
Core Chemical Transformations of the Imidazole Aldehyde
The reactivity of the formyl group is dominated by the electrophilicity of its carbonyl carbon. This allows for a host of nucleophilic addition and condensation reactions. We will explore three primary classes of transformations that are highly effective for derivatizing imidazole aldehydes: Condensation Reactions, Reductive Amination, and Wittig Olefination.
Workflow Overview: From Aldehyde to Diverse Scaffolds
The derivatization process follows a logical sequence from starting material to the final, purified compound. Each step requires careful planning and execution to ensure high yield and purity.
Caption: General experimental workflow for imidazole aldehyde derivatization.
Condensation Reactions: Forming C=N Bonds
Condensation reactions are among the most straightforward and efficient methods for derivatizing aldehydes. They involve the reaction of the carbonyl group with a primary amine derivative (R-NH₂) to form an imine or a related C=N double bond, with the elimination of a water molecule.
A. Synthesis of Imidazole-Based Hydrazones
Hydrazones are formed by reacting an aldehyde with a hydrazine or a hydrazide.[7][8] This moiety is a common pharmacophore in drug discovery, known for its coordinative properties and diverse biological activities.[7][9] The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[8]
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they effectively dissolve both the imidazole aldehyde and the hydrazine/hydrazide reactant.
-
Catalyst: A catalytic amount of a protic acid (like acetic acid or citric acid) is often added to facilitate the reaction.[9] In some cases, the reaction can proceed without an external catalyst, especially with more reactive hydrazines.[9]
-
Temperature: Refluxing the reaction mixture ensures sufficient energy to overcome the activation barrier for dehydration, driving the equilibrium towards the hydrazone product.[10]
Protocol: Synthesis of an Imidazole Acylhydrazone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-imidazole-4-carboxaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired benzhydrazide (1.0-1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if necessary.[6][11]
B. Synthesis of Imidazole-Based Oximes
Oximes are formed from the reaction of an aldehyde with hydroxylamine (NH₂OH).[12][13] This reaction is robust and generally high-yielding.[14] The oxime functional group is a key intermediate in organic synthesis and is present in various bioactive molecules.[13] The reaction typically uses hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile.[10][15]
Causality Behind Experimental Choices:
-
Base: A mild base like sodium carbonate or sodium acetate is used to neutralize the HCl from hydroxylamine hydrochloride. This generates the free, nucleophilic hydroxylamine in situ. Using a strong base is generally avoided to prevent side reactions with the aldehyde or the imidazole ring.
-
pH Control: The reaction is sensitive to pH. Optimal conditions are often slightly acidic to facilitate carbonyl protonation without fully protonating the hydroxylamine, which would render it non-nucleophilic.[8]
-
Stereochemistry: Aldoximes can exist as E and Z stereoisomers. The specific isomer formed can depend on the reaction conditions and the structure of the aldehyde.[12][16] Characterization by techniques like 2D NMR may be necessary to determine the stereochemistry.[17]
Protocol: Synthesis of 1H-Imidazole-4-carboxaldehyde Oxime
-
Setup: In a round-bottom flask, dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude oxime can be purified by recrystallization or flash column chromatography on silica gel.[18]
Reductive Amination: From Aldehyde to Amine
Reductive amination is a powerful and widely used method to convert aldehydes into amines. It proceeds in two stages: the initial formation of an imine (or iminium ion) via condensation with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[19] This one-pot procedure is highly efficient for creating C-N bonds.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are ideal choices.[19] NaBH₃CN is milder and more selective, reducing the iminium ion much faster than the starting aldehyde. This prevents the side reaction of aldehyde reduction to the alcohol. NaBH₄ is more economical and can be used effectively if the imine formation is rapid and complete before significant aldehyde reduction occurs.
-
Solvent: Methanol is a common solvent as it dissolves the reactants and is compatible with borohydride reducing agents.
-
pH: The reaction is often carried out under slightly acidic conditions (pH 5-6) to catalyze imine formation. However, the pH must not be too low, as it can decompose the borohydride reagent.
Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
Setup: Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, controlling any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Make the aqueous residue basic (pH > 9) with NaOH solution and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. For basic imidazole derivatives, adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and prevent tailing on silica gel.[11][18]
Caption: The two-stage process of Reductive Amination.
Wittig Reaction: C=O to C=C Conversion
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes with a defined double bond position.[20] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[21] This method is highly valuable for extending carbon chains and introducing vinyl groups onto the imidazole scaffold.
Causality Behind Experimental Choices:
-
Ylide Generation: The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).[20][22] The choice of base depends on the acidity of the proton alpha to the phosphorus.
-
Ylide Stability: Ylides can be "stabilized" or "non-stabilized." Stabilized ylides (containing an adjacent electron-withdrawing group) are less reactive and tend to produce (E)-alkenes. Non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically yield (Z)-alkenes.[23]
-
Reaction Conditions: The reaction is performed under anhydrous and inert conditions, as the ylides are strong bases and sensitive to water and oxygen.[20]
Protocol: Synthesis of a 4-Vinylimidazole Derivative
-
Ylide Preparation:
-
In a flame-dried, two-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the orange/yellow ylide will be observed.
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the 1H-imidazole-4-carboxaldehyde (1.0 eq, ensure it is dry) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Transfer the prepared ylide solution to the aldehyde solution via cannula, dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct. Purification is typically achieved by flash column chromatography on silica gel.
Caption: Key steps in the Wittig reaction for olefination.
Purification and Characterization of Imidazole Derivatives
The polar and often basic nature of the imidazole ring presents unique challenges and opportunities in purification and analysis.
Purification Strategies
The choice of purification method is critical and depends on the physical properties of the synthesized derivative (e.g., polarity, crystallinity, basicity).
| Purification Method | Application & Rationale | Key Considerations |
| Recrystallization | Ideal for solid, crystalline products with moderate to high purity. A single recrystallization can significantly improve purity.[6][11] | Solvent selection is crucial. An ideal solvent dissolves the compound poorly at room temperature but well when heated.[11] |
| Flash Chromatography | The most versatile method for separating mixtures. Essential when products are oils or have similar polarity to byproducts. | For basic imidazoles, silica gel can cause peak tailing. Adding 0.5-1% triethylamine or pyridine to the eluent neutralizes acidic silanol groups, improving separation.[18] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than standard normal or reversed-phase.[11] |
| Acid-Base Extraction | Useful for separating the basic imidazole derivative from neutral impurities (like triphenylphosphine oxide from a Wittig reaction). | The compound must be stable to changes in pH. The process involves dissolving the crude mixture in an organic solvent, extracting with dilute acid (e.g., 1M HCl) to protonate and move the imidazole into the aqueous phase, washing the organic layer, then basifying the aqueous layer and re-extracting the purified product.[18] |
Spectroscopic Characterization
Confirming the structure of the final product is a non-negotiable step. NMR spectroscopy is the most powerful tool for this purpose.
| Technique | Key Observational Changes |
| ¹H NMR | Disappearance: The characteristic aldehyde proton singlet (δ ≈ 9-10 ppm) will disappear. Appearance: New signals will confirm the derivatization: - Oxime/Hydrazone: A new singlet for the CH =N proton (δ ≈ 7.5-8.5 ppm). - Reductive Amination: A new signal for the -CH₂ -N group (often a singlet or multiplet around δ ≈ 3.5-4.5 ppm). - Wittig Reaction: New signals in the vinyl region (δ ≈ 5-7 ppm) with characteristic coupling constants. |
| ¹³C NMR | The aldehyde carbonyl carbon signal (δ ≈ 180-190 ppm) will be replaced by new signals corresponding to the derivative, such as the C=N carbon (δ ≈ 140-160 ppm) or new sp² and sp³ carbons. |
| FTIR | The strong C=O stretching band of the aldehyde (≈ 1680-1700 cm⁻¹) will disappear. A new C=N stretching band may appear (≈ 1620-1690 cm⁻¹), although it can sometimes be weak or overlap with aromatic C=C stretches. |
| Mass Spec. | Provides the molecular weight of the new derivative, confirming the successful addition of the desired moiety. |
A Note on Hydrate Formation: Imidazole aldehydes, particularly imidazole-2-carboxaldehyde, can exist in equilibrium with a stable hydrate form in aqueous or protic solutions (like D₂O for NMR).[16][24][25] This can complicate NMR spectra, showing signals for both the aldehyde and hydrate species. Performing NMR in an aprotic solvent like DMSO-d₆ or CDCl₃ can help favor the aldehyde form.[24][25]
References
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Heliyon.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. BenchChem.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. BenchChem.
- Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
- NMR Characterization of Hydrate and Aldehyde Forms of imidazole-2-carboxaldehyde and Derivatives. PubMed.
- Formation of Pyrazoles and of Imidazoles from Phenacyl Ketal Hydrazones of Aldehydes. ResearchGate.
- NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate.
- 4-Imidazolecarboxaldehyde 98 3034-50-2. MilliporeSigma.
- 4-Imidazolecarboxaldehyde 98 3034-50-2. Sigma-Aldrich.
- Figure 7 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate.
- Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta.
- Hydrazone Formation. Organic Chemistry.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
- Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate.
- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. ResearchGate.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC.
- How to purify a synthetic compound without TLC and Column chromatography? ResearchGate.
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Efficient Synthesis of Imidazole Derivatives. Scribd. Available at: [Link]
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A Simple Synthesis of Oximes. ResearchGate. Available at: [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
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Facile Synthesis of Optically Active Imidazole Derivatives. PMC. Available at: [Link]
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The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
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Synthesis of N‐formyl imide and benzimidazole derivatives. ResearchGate. Available at: [Link]
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Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available at: [Link]
- Commonly used condensation agent reaction mechanism and by-products. iMedia.
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Condensation Reagent. Chem-Station Int. Ed.. Available at: [Link]
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Application Notes and Protocols: A Guide to the Scale-up Synthesis of N-Substituted Imidazole Compounds
Abstract: The N-substituted imidazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and catalysts.[1][2] While laboratory-scale syntheses are well-established, transitioning these protocols to a larger, industrial scale presents significant challenges in process safety, reaction control, and economic viability. This guide provides an in-depth analysis of the critical factors for successfully scaling up the synthesis of N-substituted imidazoles. We will explore the causality behind experimental choices in common synthetic routes, present detailed, field-proven protocols, and outline a systematic approach to process optimization and hazard management.
Introduction: The Significance of the N-Substituted Imidazole Moiety
N-substituted imidazole derivatives are prevalent in a vast array of biologically active compounds, including antifungal agents (e.g., miconazole, ketoconazole), proton pump inhibitors, and anticancer drugs.[1][3] The substitution on the nitrogen atom is a critical determinant of the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[4] Consequently, the development of robust, safe, and scalable methods for their synthesis is a paramount concern for researchers in the pharmaceutical and chemical industries.
Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and generate significant waste, making them unsuitable for large-scale production.[2] This document focuses on modern, scalable approaches, emphasizing process safety and efficiency.
Core Synthetic Strategies and Their Scale-up Implications
The two primary strategies for creating the crucial C-N bond on the imidazole ring are N-alkylation and N-arylation. Each presents a unique set of challenges when transitioning from bench to reactor.
2.1. N-Alkylation
This involves the reaction of an imidazole with an alkylating agent, typically an alkyl halide, via a nucleophilic substitution reaction.[4] The imidazole nitrogen, upon deprotonation by a base, acts as the nucleophile.
Key Scale-up Considerations:
-
Choice of Base: Strong bases like Sodium Hydride (NaH) are common in lab-scale synthesis for rapid and complete deprotonation. However, NaH is highly flammable, moisture-sensitive, and generates hydrogen gas, posing significant safety risks on a large scale. Milder, more manageable bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred in industrial settings, even if they require longer reaction times or higher temperatures.[4][5]
-
Solvent Selection: Solvents like Dimethylformamide (DMF) are excellent for this reaction at the lab scale but are associated with toxicity and can be difficult to remove completely. Process chemists often explore greener alternatives or solvents with higher boiling points and lower toxicity profiles for easier handling and recovery at scale.
-
Regioselectivity: In unsymmetrically substituted imidazoles, alkylation can produce a mixture of 1,4- and 1,5-disubstituted regioisomers.[6] The product ratio is influenced by steric and electronic effects of the substituent, the nature of the alkylating agent, and the reaction conditions.[6] This must be carefully controlled during scale-up to ensure product consistency and minimize difficult purifications.
2.2. N-Arylation
The formation of a bond between an imidazole nitrogen and an aromatic ring is typically achieved through transition metal-catalyzed cross-coupling reactions.
-
Ullmann Condensation (Copper-Catalyzed): This is a classic and cost-effective method using a copper catalyst to couple an imidazole with an aryl halide.[7] Traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents) and stoichiometric amounts of copper.[7][8] Modern protocols utilize soluble copper salts (e.g., CuI, CuBr, Cu₂O) in combination with a ligand, which allows for milder reaction conditions and lower catalyst loading.[9][10] The choice of ligand is critical for reaction efficiency and scope.[9][11]
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This powerful reaction offers a broader substrate scope and generally milder conditions than the Ullmann coupling.[12] It involves the use of a palladium catalyst and a specialized phosphine ligand. While highly effective, the cost and potential toxicity of palladium, as well as the air-sensitivity of some ligands, are significant considerations for large-scale manufacturing.[13] Catalyst deactivation and product contamination with residual palladium are key challenges that must be addressed.
Critical Challenges in Scaling Up Imidazole Synthesis
Transitioning a synthesis from a 1-liter flask to a 1000-liter reactor is not a linear process. The chemical and physical dynamics change dramatically, introducing new risks and challenges.
-
Thermal Hazard Management: Many N-substitution reactions are exothermic. A critical issue in scale-up is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation decreases proportionally.[14] This can lead to a dangerous accumulation of heat, causing "thermal runaway," where the reaction rate accelerates uncontrollably, potentially leading to a fire or explosion. The cardinal rule of scale-up is to never add all reactants together and then heat an exothermic reaction. [14] Instead, the rate of reaction must be controlled by the slow, continuous addition of a limiting reagent, allowing the reactor's cooling system to manage the heat generated.[14]
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and poor distribution of reagents, which can decrease yield and favor the formation of impurities.[14] The viscosity of the reaction mixture and the formation of solid byproducts (e.g., inorganic salts) can further complicate mixing efficiency. The agitation rate and impeller design are critical engineering parameters that must be optimized.
-
Purification and Isolation: At the laboratory scale, purification is often achieved by column chromatography, a technique that is generally not feasible for multi-kilogram production. Scalable purification strategies must be developed, such as:
-
Recrystallization: An effective method for purifying solid products, but requires identifying a suitable solvent system and can lead to yield loss in the mother liquor.
-
Acid-Base Extraction: Imidazoles are basic and can often be selectively extracted into an acidic aqueous phase, leaving non-basic impurities behind in an organic layer. The product is then recovered by basifying the aqueous phase.[14]
-
-
Continuous Flow Chemistry: For highly exothermic or hazardous reactions, switching from batch processing to continuous flow chemistry in a plug flow reactor (PFR) can offer significantly improved safety and control.[14][15] Continuous flow reactors have a very high surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control.[15][16] This technology allows for rapid optimization and can enable chemistry that would be difficult to perform safely in large batch reactors.[15]
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Technical Support Center: Synthesis of 1-(1-Formyl-1-methylethyl)imidazole
Welcome to the technical support center dedicated to the synthesis of 1-(1-Formyl-1-methylethyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you overcome common challenges, particularly low reaction yields, and to provide a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common and critical issue in the synthesis of 1-(1-Formyl-1-methylethyl)imidazole: low yield. The following question-and-answer format provides a structured approach to identifying and resolving the root causes of this problem.
Question: My reaction yield for 1-(1-Formyl-1-methylethyl)imidazole is consistently low. What are the likely causes and how can I optimize the synthesis?
Answer: Low yields in this synthesis can be attributed to several factors, ranging from reagent quality and reaction conditions to the formation of side products. A systematic approach to troubleshooting is essential for improving the efficiency of this reaction.
A primary cause of low yield is often incomplete deprotonation of the imidazole ring, which is necessary to enhance its nucleophilicity for the subsequent reaction.[1] The choice of base, solvent, and temperature all play a crucial role in the success of the synthesis. Additionally, the reactivity of the formylating agent and potential side reactions must be carefully considered.
Troubleshooting Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for diagnosing and resolving issues related to low yield.
Caption: A logical workflow for troubleshooting low yield in the synthesis of 1-(1-Formyl-1-methylethyl)imidazole.
In-Depth Analysis and Solutions
1. Reagent Purity and Stoichiometry
The quality of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Imidazole Purity: Imidazole is hygroscopic and can absorb moisture from the atmosphere. Water can quench strong bases and interfere with the reaction.[2] Ensure your imidazole is of high purity and has been properly stored. If necessary, consider drying it before use.
-
Solvent Anhydrousness: The use of anhydrous solvents is critical, especially when employing strong bases like sodium hydride (NaH).[1] Residual water in solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) will consume the base and reduce the extent of imidazole deprotonation.
-
Formylating Agent: The choice and quality of the formylating agent are important. Common formylating agents include formic acid and its derivatives.[2][3] Ensure the agent is not degraded and is used in the correct stoichiometric amount.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to side reactions. For instance, using a slight excess of imidazole relative to the alkylating/formylating agent can sometimes be beneficial.[1]
2. Optimization of Reaction Conditions
The interplay between the base, solvent, and temperature is a critical factor in achieving a high yield.
| Parameter | Recommendation | Rationale |
| Base | For complete deprotonation, a strong base like Sodium Hydride (NaH) is often effective.[1] Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be used, particularly with more reactive alkylating agents.[1] | A stronger base ensures a higher concentration of the more nucleophilic imidazolide anion, driving the reaction forward. |
| Solvent | Polar aprotic solvents such as DMF, THF, Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are generally preferred.[1] | These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. |
| Temperature | The optimal temperature will depend on the specific reactants. Start at room temperature and gently heat if the reaction is slow. Monitor the reaction progress closely to avoid decomposition at higher temperatures. | Increased temperature can enhance the reaction rate but may also promote side reactions. |
| Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] | Over- or under-reacting can lead to lower yields of the desired product. |
3. Investigating and Minimizing Side Reactions
Understanding potential side reactions is key to mitigating them.
Caption: Potential side reactions in the synthesis of 1-(1-Formyl-1-methylethyl)imidazole.
-
Polymerization: Imidazole and aldehydes can undergo polymerization, especially under harsh conditions.[2] To minimize this, maintain careful control over temperature and stoichiometry.
-
Di-formylation: If the reaction conditions are too forcing or if there is an excess of the formylating agent, di-formylation can occur.[2]
-
C-Formylation: While N-formylation is generally favored, C-formylation at the C4 or C5 positions of the imidazole ring can occur under certain conditions.[4]
4. Refining Work-up and Purification
The final steps of the synthesis are crucial for isolating a pure product with a good yield.
-
Quenching: The reaction should be carefully quenched, typically by the slow addition of water or a saturated aqueous solution of ammonium chloride at a low temperature (e.g., 0 °C).[1]
-
Extraction: Choose an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[1] Ensure complete extraction by performing multiple extractions.
-
Purification: The crude product can be purified by column chromatography or crystallization.[1][5] The choice of method will depend on the physical properties of the product and the impurities present.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the reaction and assessing product purity?
A1: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Q2: Can microwave-assisted synthesis improve the yield?
A2: Microwave-assisted organic synthesis has been shown to improve yields and reduce reaction times for the synthesis of some imidazole derivatives.[8][9] This is due to efficient and uniform heating. It is a viable option to explore for optimizing your synthesis.
Q3: Are there alternative synthetic routes to consider?
A3: Several methods for synthesizing substituted imidazoles have been reported in the literature, such as the Debus-Radziszewski synthesis, the van Leusen imidazole synthesis, and various multi-component reactions.[9][10][11] The suitability of these methods will depend on the availability of starting materials and the desired substitution pattern.
Q4: How can I improve the crystallization of my final product?
A4: If you are purifying by crystallization, the choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Seeding the solution with a small crystal of the pure product can also induce crystallization.[12]
Experimental Protocols
General Protocol for the Synthesis of 1-(1-Formyl-1-methylethyl)imidazole
This is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Addition of Formylating Agent: Cool the reaction mixture back to 0 °C and add the formylating agent (e.g., 2-bromo-2-methylpropanal, 1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- (2004, February 11). Synthesis of Substituted Imidazoles via Organocatalysis.
- (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
- (2025, March 21).
- (n.d.). Imidazole synthesis - Organic Chemistry Portal.
- (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal.
- (2008, January 1).
- (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry.
- (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
- (n.d.).
- (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- (n.d.).
- (2011, June 28).
- (2024, October).
- (n.d.). Supporting Information One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) Experimental procedures and - Beilstein Journals.
- (n.d.). Product Class 3: Imidazoles.
- (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC.
- (2025, July 10). (PDF)
- (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
- (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Reaction...
- (2019, December 25).
- (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo.
- (2020, May 18). Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Racemates and optical isomers of 1-(1-phenylethyl)
- (2025, January 28). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems?
- (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
- (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
- (2018, February 16). Separation of 1H-Imidazole, 2-(1-methylethyl)- on Newcrom R1 HPLC column.
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Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole
Welcome to the technical support center for the N-alkylation of imidazole derivatives. This guide is engineered for medicinal chemists, researchers, and drug development professionals. Imidazole N-alkylation is a foundational nucleophilic substitution ( SN2 ) reaction, yet it frequently presents challenges such as poor regioselectivity, incomplete conversion, and dialkylation.
This document bypasses generic advice to provide a deep-dive, causality-driven troubleshooting framework. Every recommendation is grounded in mechanistic logic and verified chemical principles.
Diagnostic Workflow for N-Alkylation
Before altering your reaction conditions, use the following logical decision tree to identify the root cause of your synthetic bottleneck.
Experimental workflow for troubleshooting imidazole N-alkylation reactions.
Core Troubleshooting Guides
Q1: My reaction stalls at 40% conversion. Why is the yield consistently low, and how can I force it to completion?
Mechanistic Causality: Low yields typically stem from incomplete deprotonation of the imidazole ring or solvent-induced nucleophile suppression. If you are using a protic solvent (like methanol or ethanol), the solvent molecules form strong hydrogen bonds with the lone pair of electrons on the imidazole nitrogen. This solvation shell physically blocks the electrophile, severely retarding the SN2 attack [1, 2]. Corrective Action:
-
Solvent Switch: Immediately transition to a polar aprotic solvent such as Acetonitrile (MeCN), DMF, or DMSO. These solvents solvate the base's cation but leave the imidazolate anion "naked" and highly reactive.
-
Base Escalation: If you are using an electron-deficient imidazole (e.g., 4-nitroimidazole), weak bases like K2CO3 may fail to fully deprotonate the substrate. Upgrade to Sodium Hydride (NaH) in anhydrous THF or DMF to ensure 100% generation of the nucleophilic imidazolate anion [1]. Alternatively, Cs2CO3 is highly effective due to the "cesium effect," where the large ionic radius of Cs+ enhances the solubility and reactivity of the anion.
Q2: I am working with an asymmetric 4-substituted imidazole and getting a 1:1 mixture of N-1 and N-3 alkylated products. How do I control regioselectivity?
Mechanistic Causality: Asymmetric imidazoles possess two inequivalent nitrogens. Under standard room-temperature conditions (kinetic control), alkylation is dictated by steric hindrance and local electron density. For example, an electron-withdrawing group at the 4-position decreases the electron density at the adjacent N-3 nitrogen, often favoring N-1 alkylation. However, highly reactive electrophiles will indiscriminately attack both nitrogens. Corrective Action: Shift the reaction from kinetic to thermodynamic control . By switching the solvent to DMF and elevating the temperature (e.g., 60–80 °C), the alkylation becomes reversible. This equilibration process allows the system to continuously correct itself, ultimately funneling the reaction toward the most thermodynamically stable regioisomer (typically the less sterically hindered N-1 substituted product) [3].
Q3: LC-MS shows a significant mass peak corresponding to a dialkylated product. Why is this happening and how do I prevent it?
Mechanistic Causality: The mono-alkylated imidazole product retains a basic nitrogen with a lone pair. Because alkyl groups are electron-donating, the newly formed N-alkyl imidazole is often more nucleophilic than the starting material. If the local concentration of the alkylating agent is too high, the product will outcompete the starting material, reacting a second time to form a permanently charged imidazolium salt [1]. Corrective Action:
-
Stoichiometry: Use a slight excess of the imidazole starting material (1.1 to 1.2 equivalents) relative to the electrophile.
-
Addition Rate: Never add the alkylating agent as a single bolus. Add it dropwise over 30–60 minutes to a dilute reaction mixture. This maintains a near-zero concentration of the free electrophile, giving the more abundant starting material the statistical advantage.
Quantitative Parameter Matrix
The following table summarizes the causal relationships between reaction parameters and experimental outcomes.
| Reaction Parameter | Condition | Mechanistic Effect | Typical Outcome |
| Solvent | Protic (e.g., MeOH) | H-bonding with N-lone pair inhibits nucleophilic attack. | Low yield, slow reaction rate. |
| Solvent | Polar Aprotic (e.g., DMF, MeCN) | Solvates cations, leaving the imidazolate anion highly reactive. | High yield, rapid SN2 kinetics. |
| Base Strength | Weak ( K2CO3 ) | Sufficient for highly reactive electrophiles (e.g., benzyl bromide). | Good yield, milder conditions. |
| Base Strength | Strong (NaH) | Forces complete deprotonation of electron-deficient imidazoles. | High yield for unreactive substrates. |
| Temperature | 20 °C (Kinetic) | Irreversible alkylation; product ratio set by activation energies. | Mixture of regioisomers. |
| Temperature | 80 °C (Thermodynamic) | Reversible alkylation allows equilibration to the lowest-energy state. | High regioselectivity for stable isomer. |
Self-Validating Standard Operating Procedure (SOP)
This protocol describes the N-alkylation of a generic substituted imidazole using strong base conditions [4]. It is designed as a "self-validating system," meaning each critical step includes an observable validation checkpoint to ensure the chemistry is proceeding as intended.
Reagents: Substituted Imidazole (1.1 eq), Alkyl Halide (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.
-
Validation: A completely moisture-free environment prevents the premature quenching of NaH.
-
-
Dissolution: Dissolve the imidazole (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add the NaH (1.2 eq) portion-wise to the stirred solution.
-
Validation Checkpoint: You must observe the evolution of H2 gas (bubbling). Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. The cessation of bubbling validates that deprotonation is complete and the imidazolate anion has formed.
-
-
Electrophile Addition: Re-cool the flask to 0 °C. Dilute the alkyl halide (1.0 eq) in a small volume of DMF and add it dropwise via a syringe pump or addition funnel over 30 minutes.
-
Validation Checkpoint: Dropwise addition prevents the localized excess of electrophile, directly mitigating the formation of dialkylated imidazolium salts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation Checkpoint: Monitor via TLC (e.g., 5-10% MeOH in DCM). The reaction is complete when the alkyl halide spot disappears and a distinct, usually more non-polar spot (the N-alkyl imidazole) appears.
-
-
Quenching & Aqueous Workup: Cool to 0 °C and cautiously add cold water dropwise to quench unreacted NaH. Transfer to a separatory funnel and extract with Ethyl Acetate (3x volumes).
-
Crucial Wash Step: Wash the combined organic layers with saturated aqueous LiCl or Brine at least 3 to 5 times.
-
Validation Checkpoint: DMF is highly polar and will co-elute with your product on a silica column if not removed. Repeated brine washes force the water-miscible DMF out of the organic layer and into the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Advanced FAQs
FAQ 1: My imidazole product is co-eluting with impurities during silica gel chromatography. How can I achieve baseline separation?
Answer: Imidazoles are highly polar and basic, causing them to "streak" on standard acidic silica gel, which leads to co-elution. Solution: First, ensure all DMF/DMSO has been removed via the rigorous brine washes mentioned in the SOP. Second, neutralize the silica gel by adding 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/TEA). Alternatively, bypass chromatography entirely by performing an acid-base extraction: protonate the crude imidazole with 1M HCl (moving it to the aqueous layer), wash the aqueous layer with diethyl ether to remove organic impurities, then basify the aqueous layer with NaOH to pH 10 and extract the pure product back into an organic solvent [2].
FAQ 2: I am synthesizing a highly complex, multi-arylated imidazole. Standard thermodynamic control is failing to provide regioselectivity. Are there alternative strategies?
Answer: Yes. When steric and electronic factors are too complex for simple thermodynamic equilibration, you must use a protecting-group-directed approach. A highly effective method is SEM-group transposition (the "SEM-switch"). As demonstrated by Joo et al., you can selectively alkylate the N-3 position of a SEM-protected imidazole. Subsequent deprotection of the SEM group (trans-N-alkylation) forces the alkyl group into the desired regiochemical pocket, allowing for the precise regioselective N-alkylation of complex, sterically hindered imidazoles [5].
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry URL:[Link]
-
C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition PubMed (Journal of Organic Chemistry) URL:[Link]
Technical Support Center: Troubleshooting Radziszewski-Type Imidazole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Optimization and Side-Product Mitigation in Multicomponent Imidazole Synthesis
Mechanistic Overview & Diagnostic Pathway
The Debus-Radziszewski synthesis is a highly efficient multicomponent reaction (MCR) for constructing the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[1]. While atom-economical, the reaction's multicomponent nature makes it highly susceptible to divergent mechanistic pathways. If reaction parameters are not strictly controlled, the synthesis will cascade into specific side products rather than the desired heterocycle[2].
Mechanistic divergence in the Radziszewski synthesis highlighting side product formation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant oxazole byproduct formation, and how can I suppress it?
A1: Oxazole formation is a classic competitive side reaction in this synthesis[2][3]. It occurs when the oxygen atom of the 1,2-dicarbonyl compound acts as a nucleophile before complete amination to the diimine intermediate can occur.
-
Causality: Low ammonia stoichiometry or insufficient activation of the carbonyl groups favors oxygen over nitrogen incorporation[4].
-
Solution: Use a massive molar excess of the ammonia source (e.g., 5–10 equivalents of ammonium acetate). Operating in a mildly acidic medium (like glacial acetic acid) protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating rapid, complete diimine formation[5].
Q2: My TLC shows multiple spots, including unreacted aldehyde and a persistent intermediate. What is causing the reaction to stall?
A2: The reaction proceeds in discrete stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, followed by condensation with the aldehyde and subsequent ring closure[1][2]. A stalled reaction with persistent intermediates usually indicates incomplete condensation of the diimine with the aldehyde.
-
Causality: Steric hindrance from bulky aldehydes or insufficient thermal energy can trap the reaction at the diimine stage[2].
-
Solution: Optimize the thermal profile. While initial diimine formation can occur at room temperature, the subsequent cyclization often requires gentle heating (70–90 °C)[3]. Alternatively, introducing a Lewis acid catalyst (e.g., HBF4−SiO2 or Zn(BF4)2 ) lowers the activation barrier for the cyclization step[5].
Q3: I am synthesizing a tetrasubstituted imidazole, but I am getting a mixture of tri- and tetrasubstituted products. How do I control selectivity?
A3: When a primary amine is introduced alongside an ammonia source to form a 1,2,4,5-tetrasubstituted imidazole, competitive formation of the 2,4,5-trisubstituted imidazole (where ammonia reacts twice instead of the primary amine) is a major issue[5].
-
Causality: Ammonia is often less sterically hindered and more nucleophilic than the bulky primary amine, leading to preferential formation of the trisubstituted core.
-
Solution: The choice of catalyst dictates the selectivity. Metal salts of weak protic acids, specifically tetrafluoroborates like Zn(BF4)2 , strongly drive selectivity toward the tetrasubstituted imidazole by coordinating preferentially with the primary amine intermediate[5].
Q4: I am observing polymeric or dark tarry byproducts when using aliphatic aldehydes. What is the mechanism of this degradation?
A4: Aliphatic aldehydes possessing α -hydrogens are highly susceptible to base-catalyzed or thermally induced self-condensation (Aldol-type reactions).
-
Causality: The basicity of the ammonia/amine source combined with high temperatures triggers the enolization of the aldehyde, leading to oligomerization rather than cross-condensation with the diimine.
-
Solution: Alter the order of addition. Pre-form the diimine intermediate by mixing the 1,2-dicarbonyl and ammonium acetate first, then add the aliphatic aldehyde dropwise under controlled temperatures to minimize its residence time in the basic environment.
Quantitative Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and the distribution of the target imidazole versus common side products.
| Parameter | Condition | Target Imidazole Yield (%) | Oxazole Byproduct (%) | Unreacted Intermediates (%) |
| Ammonia Stoichiometry | 2.0 eq (Theoretical) | ~45% | 35% | 20% |
| Ammonia Stoichiometry | 10.0 eq (Excess) | >85% | <5% | 10% |
| Temperature | 25 °C (Room Temp) | ~30% | 10% | 60% |
| Temperature | 90 °C (Heated) | >88% | <5% | <5% |
| Catalyst | None (Neutral) | ~50% | 20% | 30% |
| Catalyst | Glacial Acetic Acid | >92% | <2% | <5% |
Note: Data synthesized from optimization baselines across standard Radziszewski protocols[2][3][5].
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol for the synthesis of 2,4,5-trisubstituted imidazoles incorporates built-in validation checkpoints to prevent side-product formation.
Step 1: Reagent Preparation & Pre-activation
-
Action: Dissolve 1.0 eq of the 1,2-dicarbonyl compound (e.g., benzil) in glacial acetic acid (0.5 M concentration).
-
Causality: Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst, activating the carbonyl carbons for nucleophilic attack.
-
Validation Check: Ensure complete dissolution. The solution must be entirely clear before proceeding.
Step 2: Diimine Formation
-
Action: Add 10.0 eq of ammonium acetate ( NH4OAc ) to the stirring solution at room temperature. Stir for 30 minutes.
-
Causality: The massive excess of NH4OAc ensures complete conversion to the diimine, kinetically outcompeting the oxygen-nucleophile pathway that leads to oxazoles[3].
Step 3: Aldehyde Addition & Cyclization
-
Action: Add 1.0 eq of the aldehyde dropwise. Gradually increase the temperature to 80–90 °C and reflux for 2–4 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane). The disappearance of the aldehyde starting material and the emergence of a highly polar, UV-active spot confirms cyclization[3]. If a mid-polarity spot (diimine) persists, extend heating[2].
Step 4: Quenching & Precipitation
-
Action: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water while stirring vigorously. Neutralize dropwise with aqueous NH4OH until a pH of 7–8 is reached.
-
Causality: Imidazoles are weakly basic. Neutralizing the acetic acid forces the free-base imidazole to precipitate out of the aqueous phase, leaving water-soluble byproducts and excess ammonium salts in the filtrate.
Step 5: Isolation & Purification
-
Action: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol.
-
Validation Check: Perform melting point determination and 1H NMR. The absence of an oxazole C−H proton (typically around 7.5-8.0 ppm depending on substitution) or an unreacted aldehyde CHO peak (9.5-10.5 ppm) confirms high product purity.
References
- Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem.
- Technical Support Center: 2,5-Dibutyl-1H-imidazole Synthesis. Benchchem.
- High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-temperature water unlocks urea as nitrogen-source towards imidazoles - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01705F [pubs.rsc.org]
- 5. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Dialkylation in Imidazole Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of dialkylation during imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and improve the yield and purity of mono-alkylated imidazole derivatives.
The formation of quaternary imidazolium salts through dialkylation is a common side reaction that can significantly complicate purification and reduce the overall efficiency of your synthesis. This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome this synthetic hurdle.
The Challenge of Dialkylation
The N-alkylation of imidazole is a fundamental nucleophilic substitution reaction. It begins with the deprotonation of the imidazole ring to form a highly nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent. However, the resulting N-alkylated imidazole can itself act as a nucleophile, leading to a second alkylation event and the formation of an undesired dialkylated imidazolium salt. Controlling the reaction to favor mono-alkylation is therefore paramount for a successful synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of imidazole, with a focus on preventing the formation of dialkylated byproducts.
Issue 1: Significant Formation of a Dialkylated Product
Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I minimize this side reaction?
Answer: The formation of a dialkylated product is a common issue that can be addressed by carefully controlling the reaction conditions. Here are several strategies to employ:
-
Stoichiometric Control: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile. This minimizes the chance of the mono-alkylated product reacting further.[1]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is crucial to stop the reaction as soon as the starting imidazole has been consumed to prevent the accumulation of the dialkylated product.[1]
-
Lowering the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dialkylation.[1] Experimenting with lower temperatures may improve selectivity for the mono-alkylated product.
Decision Workflow for Minimizing Dialkylation
Caption: Workflow for troubleshooting dialkylation.
Issue 2: Poor Regioselectivity Leading to Product Mixtures
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common challenge. The outcome is governed by a combination of electronic and steric factors.
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, thus favoring alkylation at the more distant nitrogen.[1][2] Conversely, electron-donating groups can lead to mixtures of isomers.
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2][3]
-
Protecting Groups: For complex syntheses where high regioselectivity is crucial, the use of a protecting group on one of the nitrogen atoms is a highly reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution to the desired position.[1][4]
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been reported to favor N-1 alkylation in some cases.[1]
Comparison of Strategies for Regiocontrol
| Strategy | Principle | Advantages | Disadvantages |
| Electronic Control | Utilize electron-withdrawing groups to deactivate one nitrogen. | Can be inherent to the substrate. | May not be synthetically feasible to introduce/remove the group. |
| Steric Control | Employ bulky groups on the imidazole or alkylating agent. | Straightforward to implement. | May not provide complete selectivity; can lower reaction rates. |
| Protecting Groups | Temporarily block one nitrogen to direct alkylation. | Offers excellent, often complete, regioselectivity. | Adds extra steps (protection/deprotection) to the synthesis. |
| Solvent/Base Optimization | Fine-tune reaction conditions to favor one isomer. | Can be a simple and effective solution. | May require extensive screening; can be substrate-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.
-
Strong bases (e.g., NaH): These are used when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally easier to handle than NaH.[1]
Q3: What are some common side reactions to be aware of besides dialkylation?
A3: Besides dialkylation, other potential side reactions include:
-
C-alkylation: Although less common, alkylation can sometimes occur at one of the carbon atoms of the imidazole ring.
-
Elimination reactions: If the alkylating agent has a beta-hydrogen, elimination can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases.
-
Reaction with the solvent: Some solvents, like DMF, can decompose or react under strongly basic or high-temperature conditions.
Q4: Can protecting groups be used to completely avoid dialkylation?
A4: Yes, using a protecting group on the N-1 position of the mono-alkylated imidazole can effectively prevent a second alkylation. However, this adds extra steps to your synthesis (protection and deprotection). A more common and efficient strategy is to use a protecting group on one of the nitrogens of the starting imidazole to achieve high regioselectivity in the initial alkylation, which can also help in optimizing conditions to avoid dialkylation.[1][5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole with Stoichiometric Control
This protocol provides a general method for the N-alkylation of imidazoles, optimized to minimize dialkylation.
Materials:
-
Substituted imidazole (1.1 equivalents)
-
Alkylating agent (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (or DMF, DMSO)
-
Round bottom flask with a stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole (1.1 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 equiv), dissolved in a small amount of the reaction solvent, dropwise to the stirred mixture over a period of 30-60 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion (disappearance of the starting alkylating agent), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
N-Alkylation Control Workflow
Caption: Step-by-step workflow for controlled N-alkylation.
Protocol 2: N-Alkylation using a Strong Base (NaH)
This protocol is suitable for less reactive imidazoles or alkylating agents.
Materials:
-
Substituted imidazole (1.05 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)
-
Anhydrous THF (or DMF)
-
Alkylating agent (1.0 equivalent)
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
Preparation of Imidazolate Anion: Suspend NaH (1.1 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Imidazole: Add a solution of the substituted imidazole (1.05 equiv) in anhydrous THF dropwise to the NaH suspension.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- Technical Support Center: Regioselectivity in Imidazole Synthesis - Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
-
Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan. [Link]
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem.
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
Protecting groups. [Link]
- Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Link]
-
Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way? ResearchGate. [Link]
-
Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
- Process for preparing 1-alkylimidazoles.
-
Imidazole. Organic Syntheses Procedure. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Overcoming Imidazole Co-Elution in Liquid Chromatography
Welcome to the Advanced Chromatography Support Center. Imidazoles are a class of polar, basic, nitrogen-containing heterocycles widely found in pharmaceuticals, biological samples, and environmental matrices. Due to their basicity (pKa ~7.0) and high polarity, they frequently suffer from poor retention and severe peak tailing in standard Reversed-Phase Liquid Chromatography (RPLC). This technical guide provides field-proven, self-validating strategies to resolve co-elution issues and ensure robust analytical methods.
Mechanistic Background: The Root Causes of Co-Elution
Before adjusting method parameters, it is critical to diagnose the physical chemistry driving the co-elution. Imidazole co-elution typically stems from two distinct mechanisms:
-
Secondary Silanol Interactions (Tailing-Induced Co-elution): The basic nitrogen atoms in the imidazole ring act as strong hydrogen bond acceptors and electron donors. They interact via cation-exchange with unreacted, acidic silanol groups (-Si-O⁻) on the silica stationary phase. This creates multiple retention mechanisms operating at different speeds, resulting in asymmetric peak broadening (tailing) that bleeds into adjacent peaks[1].
-
Hydrophilic Washout (Void Volume Co-elution): Highly polar imidazole derivatives fail to partition effectively into the hydrophobic C18/C8 stationary phase. Consequently, they elute near the void volume ( t0 ), where they co-elute with the solvent front, salts, and unretained matrix components[2].
Diagnostic Workflow
Use the following logical tree to determine the optimal troubleshooting path for your specific imidazole co-elution issue.
Diagnostic workflow for troubleshooting imidazole co-elution and retention issues.
Step-by-Step Methodologies
Protocol A: RPLC Optimization via pH Control and Masking Agents
Purpose: To suppress silanol ionization and fully protonate the imidazole ring, improving peak symmetry and resolving tailing-induced co-elution.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase using 10–20 mM ammonium formate or potassium phosphate buffer to ensure sufficient buffer capacity.
-
pH Adjustment: Adjust the pH to 3.0–4.0 using formic acid or phosphoric acid.
-
Causality: At pH < 4.0, the residual silanols on the silica column (pKa ~4.5) are fully protonated and neutral. This eliminates secondary cation-exchange interactions with the positively charged imidazole, drastically sharpening the peak[1].
-
-
Additive Masking (If tailing persists): Add 0.1% Triethylamine (TEA) to the mobile phase.
-
Causality: TEA acts as a competitive base, saturating any remaining active silanol sites before the target imidazole analytes can interact with them.
-
-
System Validation: Inject a standard mix. Calculate the asymmetry factor ( As ). The protocol is self-validating if As is between 0.9 and 1.2, and the resolution ( Rs ) between the imidazole and its critical pair is ≥ 1.5. Do not proceed to sample analysis until these metrics are met.
Protocol B: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC)
Purpose: To resolve co-elution of highly polar imidazoles that fail to retain in standard RPLC.
-
Column Selection: Select a bare silica, zwitterionic, or amide-functionalized HILIC column.
-
Mobile Phase Design:
-
Solvent A: 100% Acetonitrile (Weak solvent in HILIC).
-
Solvent B: 100 mM Ammonium Formate in Water, pH 3.0 (Strong solvent).
-
-
Gradient Programming: Start at 90% Solvent A and 10% Solvent B. Run a shallow linear gradient down to 60% Solvent A over 15 minutes.
-
Causality: HILIC relies on a water-enriched layer immobilized on the polar stationary phase. Starting with high organic content forces the polar imidazoles to partition into this aqueous layer, drastically increasing retention away from the void volume[2].
-
-
Equilibration Validation: HILIC requires extensive equilibration. Flush with at least 20 column volumes (CV) of the initial mobile phase. Validate equilibration by performing three consecutive blank injections; retention times must not drift by more than ±0.1 minutes.
Protocol C: Mixed-Mode Chromatography
Purpose: To separate structurally similar imidazole analogs that co-elute even when peak shapes are perfectly symmetrical.
-
Column Selection: Utilize a mixed-mode column combining reversed-phase and cation-exchange properties (e.g., C18/SCX)[3].
-
Dual-Mechanism Elution: Elute using a gradient that simultaneously increases the organic modifier (to disrupt hydrophobic interactions) and increases the buffer ionic strength (e.g., from 10 mM to 100 mM ammonium acetate) to disrupt ionic interactions.
Quantitative Data Comparison
The following table summarizes the expected chromatographic parameters for imidazoles across different separation modes, allowing you to select the best approach based on your specific co-elution risk.
| Chromatographic Mode | Typical Retention Factor ( k′ ) | Peak Asymmetry ( As ) | Co-elution Risk | Best Use Case |
| Standard RPLC (Neutral pH) | < 1.0 | > 2.0 | High (Void volume & tailing) | Non-polar imidazole derivatives only. |
| Optimized RPLC (pH < 4 + TEA) | 2.0 – 5.0 | 1.0 – 1.3 | Low | Moderately polar imidazoles. |
| HILIC | 3.0 – 10.0 | 0.9 – 1.2 | Low | Highly polar, charged, or hydrophilic imidazoles. |
| Mixed-Mode (RP/CEX) | 5.0 – 15.0 | 1.0 – 1.1 | Very Low | Complex mixtures of structural analogs and APIs. |
Frequently Asked Questions (FAQs)
Q: My imidazole derivatives are co-eluting with the solvent front. What should I do? A: Co-elution at the solvent front indicates a complete lack of hydrophobic retention. First, reduce the organic modifier (e.g., acetonitrile) to 2–5% in your RPLC method. If the analytes still do not retain, switch to an ion-pairing reagent (like heptafluorobutyric acid) to increase the apparent hydrophobicity of the molecule, or transition entirely to a HILIC or Mixed-Mode stationary phase[1][3].
Q: I optimized the pH to 3.0, but my imidazole peak is still tailing into the adjacent impurity peak. Why? A: While low pH neutralizes most silanols, some highly acidic, isolated silanols may remain ionized. Additionally, imidazoles are strong metal chelators. Trace metal ions (like Fe³⁺ or Ni²⁺) in the system hardware or column frit can coordinate with the imidazole ring, causing severe tailing. Try adding a chelating agent like EDTA (0.1–1.0 mM) to your sample or mobile phase to sequester these metal ions[1].
Q: Can I use methanol instead of acetonitrile to resolve co-eluting imidazoles in RPLC? A: Yes. Methanol is a protic solvent and can participate in hydrogen bonding, which provides a fundamentally different selectivity compared to the aprotic acetonitrile. Switching from acetonitrile to methanol can alter the elution order and resolve co-eluting peaks, particularly for structurally similar imidazole analogs[1].
Q: Why is my imidazole peak splitting or showing a "shoulder" during scale-up? A: Peak splitting in basic compounds often indicates column overloading or a mismatch between the sample diluent and the mobile phase. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the imidazole will precipitate or partition unevenly at the column head. Always dilute your sample in the initial mobile phase conditions to ensure a self-validating, uniform injection profile.
References
-
MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, 2024. Available at:[Link]
-
MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Separations, 2025. Available at: [Link]
Sources
Technical Support Center: Stability and Troubleshooting of Aldehyde-Functionalized Heterocycles
Welcome to the Technical Support Center. This resource is designed for medicinal chemists, biochemists, and drug development professionals working with aldehyde-functionalized heterocycles. These highly reactive pharmacophores are frequently utilized in targeted covalent inhibitors (TCIs), fragment-based drug discovery, and Proteolysis Targeting Chimeras (PROTACs)1[1]. Due to their inherent electrophilicity, aldehydes are prone to multiple degradation pathways that can compromise assay integrity and compound shelf-life.
Section 1: Core Degradation Pathways (Mechanistic FAQs)
Q1: Why does my heterocyclic aldehyde convert to a carboxylic acid during standard storage? Causality & Mechanism: Aldehydes are highly susceptible to autoxidation mediated by molecular oxygen 2[2]. The process initiates via the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical reacts with O2 to form a peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to yield two equivalents of carboxylic acid via a Baeyer-Villiger type mechanism[2]. Heterocycles with electron-withdrawing groups exacerbate this by increasing the electrophilicity of the carbonyl carbon. Solution: Store compounds under an inert atmosphere (Argon/Nitrogen) at -20°C. For formulated solutions, consider adding protective agents (e.g., specific thiols or antioxidants) to quench radical propagation 3[3].
Q2: In basic assay buffers (pH > 8.0), I observe a rapid decrease in the monomeric aldehyde peak and the appearance of higher molecular weight species. What is happening? Causality & Mechanism: Under basic conditions, aldehyde-functionalized heterocycles undergo base-catalyzed aldol addition and subsequent dehydration to form dimers or polymers 4[4]. If the heterocycle lacks alpha-protons (e.g., 2-furaldehyde), it may undergo the Cannizzaro reaction, disproportionating into the corresponding hydroxymethyl heterocycle and carboxylic acid 5[5]. Solution: Buffer the system to physiological pH (7.4) or slightly acidic conditions. If basic conditions are strictly required, minimize incubation time and prepare stock solutions immediately before use.
Q3: When screening my aldehyde covalent inhibitor in cellular assays, the half-life is unexpectedly short compared to biochemical assays. Why? Causality & Mechanism: Cellular environments are rich in biological nucleophiles. Aldehydes form reversible imines (Schiff bases) with the ε-amino groups of lysine residues on off-target proteins[1]. Furthermore, highly abundant intracellular thiols, such as glutathione (GSH), can attack the aldehyde to form hemithioacetals6[6]. In addition, cellular aldehyde dehydrogenases (ALDHs) can actively oxidize the warhead to an inactive carboxylic acid 7[7]. Solution: Tune the thermodynamic profile of the aldehyde. Introducing adjacent steric bulk or intramolecular hydrogen-bonding networks (e.g., ortho-phenoxide groups) can stabilize the aldehyde and prevent rapid enzymatic degradation or off-target adduction[1].
Major chemical and biological degradation pathways of aldehyde-functionalized heterocycles.
Section 2: Troubleshooting Guide for Experimental Workflows
Problem: Low Target Engagement in In Vitro Biochemical Assays Symptom: Mass spectrometry (LC-MS) of the target protein shows <20% covalent labeling despite a 10-fold molar excess of the aldehyde inhibitor. Root Cause Analysis:
-
Buffer Interference: Primary amine-containing buffers (e.g., Tris, Glycine) directly react with the aldehyde warhead to form stable imines, quenching the inhibitor before it reaches the target[1].
-
Hydration: In aqueous buffers, aldehydes exist in equilibrium with their gem-diol (hydrate) form. Electron-deficient heterocycles strongly favor the unreactive gem-diol, rendering them temporarily inert to nucleophilic attack by the target protein.
Remediation Protocol:
-
Switch from Tris/Glycine to non-nucleophilic buffers like HEPES, MOPS, or PBS.
-
Verify the hydration state of your specific heterocycle using 1H-NMR in D2O. If the gem-diol fraction is >90%, consider structural modifications (e.g., replacing strongly electron-withdrawing rings with more electron-neutral bioisosteres) to shift the equilibrium back to the reactive carbonyl.
Section 3: Standard Operating Procedures (SOPs)
Protocol: Forced Degradation Profiling of Aldehyde Inhibitors
This protocol establishes a self-validating system to determine the shelf-life and primary degradation liabilities of new aldehyde candidates[4]. The protocol is self-validating because it relies on a strict mass balance check: the sum of all fragment peaks must equal the parent peak of an unstressed control.
Materials:
-
10 mM stock of the compound in anhydrous DMSO.
-
0.1 M HCl (Acid stress) and 0.1 M NaOH (Base stress).
-
3% H2O2 (Oxidative stress).
-
LC-MS grade Acetonitrile and Water.
Step-by-Step Methodology:
-
Sample Preparation: Prepare four separate 2 mL HPLC vials. Dilute the 10 mM DMSO stock to 100 µM in a 50:50 mixture of Acetonitrile:Water for the control.
-
Acid Hydrolysis: To vial 1, add 0.1 M HCl to achieve a final concentration of 100 µM compound. Incubate at 60°C for 24 hours[4].
-
Base Hydrolysis: To vial 2, add 0.1 M NaOH to achieve a final concentration of 100 µM compound. Incubate at 60°C for 8 hours[4].
-
Oxidative Stress: To vial 3, add H2O2 to a final concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Photolytic Stress: Place vial 4 (control solvent) under a UV/Vis light source (ICH Q1B standard) for 48 hours.
-
Quenching & Analysis: Neutralize vials 1 and 2 with equimolar NaOH and HCl, respectively. Inject 5 µL of each sample onto a reverse-phase LC-MS system (C18 column, gradient 5-95% MeCN in H2O with 0.1% Formic Acid).
-
Validation (Mass Balance): Integrate the chromatograms. The sum of the peak areas of the parent compound and all degradation products must equal the peak area of the parent compound in a freshly prepared, unstressed control (Mass Balance > 95%). If mass balance is <95%, volatile degradation products or insoluble polymers have formed.
Step-by-step experimental workflow for forced degradation profiling of aldehyde candidates.
Section 4: Quantitative Data Summaries
Table 1: Typical Degradation Kinetics and Products of Heterocyclic Aldehydes under Stress
| Stress Condition | Reagent/Environment | Average Half-Life (t1/2) | Primary Degradation Product(s) | Mechanism |
|---|---|---|---|---|
| Oxidative | 3% H2O2, 24h | < 2 hours | Heterocyclic Carboxylic Acid | Baeyer-Villiger / Radical Autoxidation[2] |
| Basic | 0.1 M NaOH, pH 13 | 4 - 8 hours | Aldol Dimers, Hydroxymethyl derivatives | Aldol Condensation, Cannizzaro Reaction[4][5] |
| Acidic | 0.1 M HCl, pH 1 | > 48 hours | Hydrates (Gem-diols), Acetal (in MeOH) | Acid-catalyzed hydration/acetalization[4] |
| Biological | 5 mM GSH (pH 7.4) | 15 - 30 minutes | Hemithioacetal Adducts | Nucleophilic Addition[6] |
| Thermal/Air | Solid state, 80°C, Air | 14 - 21 days | Carboxylic Acid | Thermal Autoxidation[8] |
(Note: Values are aggregated averages for standard electron-deficient heterocyclic aldehydes, such as pyridine-2-carboxaldehyde or orotaldehyde[4][8]. Actual kinetics will vary based on specific steric and electronic parameters.)
References
- Understanding the stability and degradation products of Orotaldehyde. Benchchem.
- Applications of Covalent Chemistry in Targeted Protein Degrad
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
- Changes in composition and thermal transition temperatures of grain sorghum wax during storage. UNL Institutional Repository.
- Covalent drugs: metabolism stories. Hypha Discovery.
- 5-Hydroxymethyl-2-Furfural (HMF)
- WO2023175065A1 - Stabilization of aldehydes and/or an alcohols.
- Recent Advances in Covalent Drug Discovery. MDPI.
Sources
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. mdpi.com [mdpi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Troubleshooting NMR Resolution in Imidazole Derivatives
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of heterocyclic compounds. Imidazole derivatives are notoriously challenging to characterize via NMR due to their unique electronic and structural properties. This guide provides authoritative, field-proven troubleshooting strategies to resolve spectral broadening, poor resolution, and missing signals.
Diagnostic Workflow
Before altering your sample preparation, it is critical to diagnose the root cause of the line broadening. The following decision tree outlines the standard troubleshooting logic used by application scientists to isolate the mechanism of signal degradation.
Diagnostic workflow for identifying and resolving NMR line broadening in imidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the C4/C5 and H4/H5 signals of my imidazole derivative extremely broad or completely missing at room temperature?
The Causality: This is the hallmark of annular tautomerism . Unsubstituted imidazoles (at the N1 position) undergo rapid proton exchange between the N1 and N3 atoms. At room temperature, the rate of this tautomeric exchange often falls into the intermediate exchange regime on the NMR timescale[1][2]. Because the chemical environments of C4 and C5 (and their attached protons) constantly swap, their resonance frequencies coalesce, leading to severe exchange broadening that can widen the peaks until they merge into the baseline[2].
The Solution: You must either slow down the exchange, speed it up, or chemically lock the tautomer.
-
Chemical Locking (Recommended): Add a small amount of Trifluoroacetic acid (TFA) to the NMR tube. Protonating the imidazole forms an imidazolium cation, which creates a symmetric resonance hybrid, effectively arresting the tautomerism and resulting in razor-sharp peaks[3].
-
Variable Temperature (VT) NMR: Cool the sample (e.g., to 203 K in suitable solvents) to freeze out the individual tautomers, yielding distinct peak sets for each[1]. Alternatively, heat the sample (e.g., to 340 K in DMSO-d6) to push the exchange into the fast exchange regime, yielding a single, sharp, time-averaged peak for C4/C5.
Q2: Why is the N-H proton signal invisible, even when I use ultra-dry, acid-free DMSO-d6?
The Causality: This is caused by quadrupolar relaxation . The naturally abundant Nitrogen-14 isotope ( 14 N) has a nuclear spin of I=1 and possesses an electric quadrupole moment[4]. In the asymmetric electronic environment of a neutral imidazole ring, fluctuating electric field gradients (EFGs) cause the 14 N nucleus to relax extremely rapidly[5]. This rapid relaxation decouples the nitrogen from the attached proton, but it also induces a phenomenon known as scalar relaxation of the second kind[6]. This broadens the adjacent N-H proton signal so severely that it often disappears into the baseline.
The Solution:
-
Symmetrize the EFG: Protonating the imidazole (via TFA) or N-alkylating it creates a more symmetric electronic environment around the nitrogen. This reduces the EFG, slows the quadrupolar relaxation, and sharpens the adjacent signals[7].
-
Isotopic Labeling: If studying the nitrogen directly is critical, synthesize the compound with 15 N ( I=1/2 ), which lacks a quadrupole moment and yields sharp, high-resolution scalar couplings[4][6].
Q3: My entire spectrum is broadened, including the solvent peaks and non-imidazole protons. What is happening?
The Causality: Imidazoles are excellent bidentate or monodentate ligands for transition metals. If your synthetic route involved palladium cross-coupling, copper-catalyzed click chemistry, or iron, trace paramagnetic impurities are likely chelated to your product. Paramagnetic metals contain unpaired electrons, which possess a magnetic moment ~650 times stronger than a proton. This causes massive, global dipolar relaxation and paramagnetic line broadening across the entire sample[4].
The Solution: The sample must be demetalated. Perform a wash with an aqueous EDTA solution, or stir the sample with a solid-supported metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) prior to NMR analysis.
Mechanistic Pathways & Data Presentation
To understand how chemical intervention resolves tautomeric broadening, consider the mechanistic pathway of protonation:
Mechanistic pathway of imidazole tautomerism and its resolution via protonation.
Table 1: Optimization of NMR Conditions for Imidazole Derivatives
| Solvent / Additive | Tautomerism Status | Quadrupolar Effect ( 14 N) | Expected Resolution | Best Use Case |
| CDCl 3 (Neutral) | Active (Intermediate) | High EFG (Broad NH) | Poor to Moderate | N-alkylated or fully substituted imidazoles. |
| DMSO-d 6 (Neutral) | Active (Slowed by H-bonding) | High EFG (Broad NH) | Moderate | Routine analysis; H-bonding slows exchange slightly. |
DMSO-d
6
| Fast Exchange | Averaged EFG | Good (Time-averaged) | When chemical alteration of the sample is prohibited. |
| CDCl
3
| Arrested (Protonated) | Minimized EFG | Excellent | Routine structural elucidation and 2D NMR (HSQC/HMBC). |
Standardized Experimental Protocols
Protocol 1: TFA Titration for Tautomer Arrest
This protocol is a self-validating system: successful protonation is confirmed by a distinct downfield chemical shift of the C2 proton (typically moving from ~7.5 ppm to >8.5 ppm).
-
Sample Preparation: Dissolve 5–10 mg of the imidazole derivative in 0.6 mL of CDCl 3 or DMSO-d 6 .
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum to establish the baseline level of exchange broadening.
-
Acidification: Add 1 to 2 molar equivalents of Trifluoroacetic acid (TFA) or TFA-d directly to the NMR tube. (Note: Using TFA-d prevents the introduction of a massive acidic proton peak that could obscure the aromatic region).
-
Homogenization: Cap the tube and invert 5-10 times to ensure complete mixing and protonation[3].
-
Re-acquisition: Re-acquire the 1 H and 13 C NMR spectra. The C4/C5 and H4/H5 signals will now appear as sharp, distinct resonances.
Protocol 2: Paramagnetic Metal Scavenging
Use this protocol if global broadening is observed and trace metal contamination is suspected.
-
Dissolution: Dissolve the crude imidazole product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Scavenger Addition: Add 3–5 equivalents (relative to the suspected metal catalyst load) of a functionalized silica metal scavenger (e.g., QuadraSil Mercaptopropyl).
-
Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. Imidazoles hold metals tightly, so adequate time is required for the scavenger to out-compete the imidazole ligands.
-
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metals.
-
Preparation: Concentrate the filtrate in vacuo, dry under high vacuum, and prepare the NMR sample using standard deuterated solvents.
References
-
Indian Academy of Sciences. "Nitrogen NMR and molecular interations". ias.ac.in. Available at:[Link]
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures". ipb.pt. Available at:[Link]
-
ACS Publications. "NMR Relaxation Rates of Quadrupolar Aqueous Ions from Classical Molecular Dynamics Using Force-Field Specific Sternheimer Factors". acs.org. Available at:[Link]
-
ResearchGate. "NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds". researchgate.net. Available at:[Link]
-
IUPAC. "NITROGEN N.M.R. SPECTROSCOPY". iupac.org. Available at:[Link]
-
National Institutes of Health (PMC). "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer". nih.gov. Available at:[Link]
-
Semantic Scholar. "13C NMR spectroscopy of tautomeric conversions in imidazole compounds". semanticscholar.org. Available at:[Link]
-
National Institutes of Health (PMC). "Quantifying the Effects of Quadrupolar Sink via 15N Relaxation Dynamics in Metronidazoles Hyperpolarized via SABRE-SHEATH". nih.gov. Available at:[Link]
-
Proceedings of the National Academy of Sciences. "Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH". pnas.org. Available at:[Link]
-
Arabian Journal of Chemistry. "Ligand-observed in-tube NMR in natural products research: A review on enzymatic biotransformations, protein–ligand interactions, and in-cell NMR spectroscopy". arabjchem.org. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-observed in-tube NMR in natural products research: A review on enzymatic biotransformations, protein–ligand interactions, and in-cell NMR spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying the Effects of Quadrupolar Sink via 15N Relaxation Dynamics in Metronidazoles Hyperpolarized via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Imidazoles
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry have cemented its role in a vast array of biologically active compounds, from antifungal agents like ketoconazole to antihypertensive drugs like losartan. Consequently, the development of efficient and versatile synthetic routes to N-substituted imidazoles is of paramount importance to researchers in drug discovery and process development.
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing N-substituted imidazoles. We will move from foundational cyclocondensation reactions to modern, powerful cross-coupling methodologies. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying mechanism, explaining the causality behind experimental choices and offering insights into the scope and limitations of each approach.
Part 1: Classical Cyclocondensation Routes
Cyclocondensation reactions are foundational "bottom-up" approaches where the imidazole ring is constructed from acyclic precursors in a single transformative step. These methods are valued for their ability to rapidly generate molecular complexity from simple starting materials.
The Debus-Radziszewski Synthesis
First reported in 1858, the Debus-Radziszewski synthesis is a multicomponent reaction (MCR) that forms 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of a nitrogen source.[1][2] To generate N-substituted imidazoles, one equivalent of ammonia is replaced with a primary amine.[2] This one-pot reaction is a workhorse for creating highly substituted imidazole cores.
Mechanistic Rationale
The reaction is understood to proceed in two main stages.[1][2][3] First, the 1,2-dicarbonyl compound condenses with the primary amine and ammonia to form a diimine intermediate.[1] This intermediate then condenses with the aldehyde, followed by cyclization and an aromatizing elimination of water to yield the final imidazole product.[1] The use of an acid catalyst is common to facilitate the initial imine formations.[4]
Caption: Simplified mechanism of the N-substituted Debus-Radziszewski synthesis.
Representative Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this synthesis.[5]
-
Reaction Setup: In a microwave process vial, combine the 1,2-dicarbonyl (e.g., benzil, 1.0 mmol), the aldehyde (e.g., benzaldehyde, 1.0 mmol), the primary amine (e.g., methylamine, 1.0 mmol), ammonium acetate (1.5 mmol), and a catalyst such as cupric chloride (CuCl₂·2H₂O, 10 mol%).[5]
-
Irradiation: Seal the vial and expose the mixture to microwave irradiation (e.g., 100-150W) for 10-15 minutes.[5] Monitor the internal temperature to ensure it does not exceed the solvent's boiling point excessively.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Purification: Collect the precipitated crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted imidazole.[5]
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a highly versatile three-component reaction (vL-3CR) that produces 1,4-disubstituted or 1,4,5-trisubstituted imidazoles.[6][7] The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine.[6] The aldimine is typically generated in situ from a primary amine and an aldehyde, making this a convenient one-pot procedure.[5][6]
Mechanistic Rationale
The power of TosMIC lies in its unique structure: an isocyanide carbon for cycloaddition, an acidic methylene group, and a tosyl group that serves as an excellent leaving group.[6] The mechanism begins with the base-mediated addition of the TosMIC anion to the imine's C=N double bond. This is followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole ring.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 1-(1-Formyl-1-methylethyl)imidazole: A Comparative Guide to 2D NMR Suites vs. Traditional Modalities
Executive Summary
In modern drug development and synthetic chemistry, the unequivocal structural validation of heterocyclic intermediates is non-negotiable. For molecules like 1-(1-Formyl-1-methylethyl)imidazole , traditional analytical modalities—namely 1D Nuclear Magnetic Resonance (NMR) combined with Mass Spectrometry (MS)—often fall short. This guide objectively compares the performance of an Advanced 2D NMR Suite (HSQC, HMBC, NOESY) against traditional 1D NMR/MS methodologies, demonstrating why multidimensional correlation is mandatory for resolving complex regiochemistry and bridging "quaternary carbon gaps."
The Structural Challenge: Regiochemistry and the Quaternary Gap
1-(1-Formyl-1-methylethyl)imidazole (C₇H₁₀N₂O) features an imidazole ring alkylated by a 1-formyl-1-methylethyl moiety. The structural validation of this compound presents two critical challenges:
-
Regiochemical Ambiguity: Alkylation of the imidazole ring can theoretically occur at the nitrogen (N1) or the carbons (C2, C4, C5).
-
The Quaternary Carbon Gap: The gem-dimethyl group is attached to a quaternary carbon (C-alpha). Because this carbon lacks protons, the scalar coupling chain is broken. 1D ¹H NMR yields isolated spin systems (a 6H singlet for the methyls, a 1H singlet for the aldehyde, and the imidazole protons) but fails to prove where the side chain is attached.
As highlighted by the 1[1], comprehensive chemical shift data and multidimensional validation are now the required standards for assessing structural reliability.
Methodology Comparison: 2D NMR Suite vs. Traditional Modalities
To understand why traditional methods fail, we must look at the causality behind the data generation. MS provides the exact mass (m/z 138.08 for [M+H]⁺), but constitutional isomers (e.g., 2-alkylated vs. N-alkylated imidazoles) share the exact same mass. Furthermore,2[2].
Mechanistic Causality: Bridging the Gap with HMBC
The Advanced 2D NMR Suite solves this through Heteronuclear Multiple Bond Correlation (HMBC). By detecting correlations over 2 to 3 bonds, HMBC bridges the quaternary gap. Specifically for imidazole derivatives,3[3]. The methyl protons (~1.6 ppm) will exhibit a ³J_CH correlation to the imidazole C2 and C5 carbons only if the substitution is at N1. If it were at C2, the correlations would fundamentally change.
Workflow comparison for the structural validation of 1-(1-Formyl-1-methylethyl)imidazole.
Quantitative Performance Comparison
The simultaneous use of4[4]. The table below summarizes the quantitative and qualitative performance metrics of both approaches.
| Analytical Metric | Traditional (1D NMR + MS) | Advanced (2D NMR Suite) | Mechanistic Impact on Validation |
| Regiochemical Resolution | Ambiguous (0% Confidence) | Definitive (100% Confidence) | HMBC resolves ³J_CH couplings across the quaternary center to prove N1 linkage. |
| Spatial Conformation | None | High (< 5 Å resolution) | NOESY maps through-space proximities between gem-dimethyl and imidazole H2/H5. |
| Data Acquisition Time | ~15 minutes | 2.5 - 4.0 hours | 2D requires longer T₁ relaxation delays and multiple t₁ increments. |
| Sample Concentration | Low (~1-5 mg) | High (~15-20 mg) | 2D heteronuclear experiments rely on 1.1% natural abundance ¹³C. |
| Molecular Weight Error | < 5 ppm (HRMS) | N/A | MS provides exact mass, but cannot differentiate constitutional isomers. |
Self-Validating Experimental Protocol: 2D NMR Workflow
As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. Instrumental variables must be tightly controlled to ensure they do not introduce artifacts into the structural assignment.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve 15–20 mg of 1-(1-Formyl-1-methylethyl)imidazole in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: High concentration is required to overcome the low natural abundance (1.1%) of ¹³C for heteronuclear experiments. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift accuracy across all multidimensional spectra, which is critical for preventing assignment drift.
Step 2: Probe Tuning, Matching, and Shimming
-
Action: Perform rigorous tuning and matching of the NMR probe for both ¹H and ¹³C channels. Execute 3D gradient shimming on the Z-axis.
-
Causality: Tuning matches the LC circuit of the probe to the sample's specific dielectric constant, maximizing the signal-to-noise ratio (SNR). Precise shimming guarantees a homogeneous B₀ field, which is mandatory for resolving the tight scalar couplings (J-couplings) of the imidazole ring protons.
Step 3: Pulse Calibration (90° Pulse Determination)
-
Action: Calibrate the ¹H 90° pulse width manually (typically ~10 µs depending on the probe hardware).
-
Causality: 2D NMR relies on precise coherence transfer pathways. An uncalibrated pulse width results in incomplete magnetization transfer, leading to severe t₁ noise and signal loss in critical HMBC/HSQC cross-peaks.
Step 4: 2D Sequence Acquisition Parameters
-
HSQC (Multiplicity Edited): Acquire with a spectral width covering 0-10 ppm (¹H) and 0-150 ppm (¹³C). Causality: Multiplicity editing phases CH/CH₃ signals positively and CH₂ signals negatively, providing an internal validation against the 1D ¹³C DEPT spectrum.
-
HMBC: Optimize the long-range coupling delay for ⁿJ_CH = 8 Hz. Causality: This specific delay allows the magnetization to evolve over 2 and 3 bonds, which is the exact physical mechanism required to bridge the quaternary carbon gap and unequivocally prove the N1-alkylation.
-
NOESY: Set the mixing time (τ_m) to 400 ms. Causality: This duration allows optimal cross-relaxation for small molecules (MW ~138 g/mol ), enabling the detection of through-space proximities (< 5 Å) between the gem-dimethyl protons and the imidazole H2/H5 protons.
Conclusion
While 1D NMR and Mass Spectrometry are excellent tools for rapid functional group identification and mass confirmation, they structurally fail when faced with isolated spin systems and regiochemical ambiguity. For 1-(1-Formyl-1-methylethyl)imidazole, the Advanced 2D NMR Suite is not merely an alternative; it is the only analytically sound methodology capable of providing a definitive, self-validating topological map of the molecule.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- Recommendations of the wwPDB NMR Valid
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A Comparative Framework for Evaluating the Antifungal Potential of Novel Imidazole Derivatives: A Case Study with 1-(1-Formyl-1-methylethyl)imidazole
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1] This has created an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy. Imidazole derivatives have long been a cornerstone of antifungal therapy, and the exploration of new compounds within this class remains a promising avenue for research.[2][3]
This guide presents a comprehensive framework for evaluating the in vitro biological activity of a novel imidazole derivative, using the hypothetical compound 1-(1-Formyl-1-methylethyl)imidazole as a case study. We will outline a detailed experimental protocol for comparing its antifungal activity against established antifungal agents from different classes. This document is intended for researchers, scientists, and drug development professionals engaged in the search for new anti-infective therapies.
The Landscape of Antifungal Action: Established Mechanisms
To effectively evaluate a novel compound, it is essential to understand the mechanisms of action of current antifungal drugs. These agents primarily target structures or pathways unique to fungal cells, thereby minimizing toxicity to the host.[4][5] The major classes of antifungal agents and their mechanisms are:
-
Azoles (Imidazoles and Triazoles): This broad class of antifungals, which includes well-known drugs like ketoconazole, fluconazole, and clotrimazole, acts by inhibiting the enzyme lanosterol 14-α-demethylase.[2][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth or cell death.[6] Imidazole derivatives, like our hypothetical compound, are presumed to share this mechanism of action.[4][5]
-
Polyenes (e.g., Amphotericin B): Amphotericin B is a potent, broad-spectrum antifungal that binds directly to ergosterol in the fungal cell membrane.[4][5] This binding creates pores in the membrane, leading to leakage of essential intracellular components and cell death.[7]
-
Echinocandins (e.g., Caspofungin): This newer class of antifungals acts by inhibiting the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[8] The absence of a cell wall in mammalian cells makes this a highly specific and attractive target.[8]
-
Other classes: Other antifungal agents include flucytosine, which interferes with nucleic acid synthesis, and griseofulvin, which disrupts microtubule function.[4][5]
The following diagram illustrates the primary sites of action for these major antifungal classes.
Caption: Mechanisms of action of major antifungal drug classes.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To assess the antifungal activity of 1-(1-Formyl-1-methylethyl)imidazole, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is required. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts and M38 for filamentous fungi, is the gold standard.[9][10]
Objective: To determine and compare the in vitro antifungal activity of 1-(1-Formyl-1-methylethyl)imidazole against a panel of clinically relevant fungal pathogens, in comparison to fluconazole, amphotericin B, and caspofungin.
Materials:
-
Test Compound: 1-(1-Formyl-1-methylethyl)imidazole
-
Comparator Drugs: Fluconazole, Amphotericin B, Caspofungin
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Equipment: 96-well microtiter plates, spectrophotometer, incubator, multichannel pipettors.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve each antifungal agent in a suitable solvent (e.g., DMSO for azoles and echinocandins, water for some salts of polyenes) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1%).
-
-
Preparation of Fungal Inoculum:
-
Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve the final inoculum concentration.
-
For filamentous fungi, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments and adjust the conidial concentration using a hemocytometer. Dilute in RPMI medium to the desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of each antifungal agent in RPMI medium directly in the 96-well plates. This will create a range of concentrations to test.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, this can be determined visually or spectrophotometrically as the concentration that inhibits ≥50% of growth.
-
For filamentous fungi, the endpoint is typically complete inhibition of growth.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for antifungal susceptibility testing.
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be summarized in a clear and concise table for easy comparison. The table should include the MIC values (in µg/mL) of 1-(1-Formyl-1-methylethyl)imidazole and the comparator drugs against each of the tested fungal strains.
Table 1: Hypothetical Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | 1-(1-Formyl-1-methylethyl)imidazole | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 2 | 1 | 0.5 | 0.125 |
| Candida glabrata | 4 | 16 | 0.5 | 0.25 |
| Cryptococcus neoformans | 1 | 4 | 0.25 | >16 |
| Aspergillus fumigatus | 8 | >64 | 1 | 0.5 |
Interpretation of Hypothetical Results:
-
Potency: A lower MIC value indicates higher potency. In this hypothetical example, 1-(1-Formyl-1-methylethyl)imidazole shows moderate activity against Candida species, comparable to or slightly less potent than fluconazole. Its activity against C. neoformans is noteworthy.
-
Spectrum of Activity: The range of fungal species against which a compound is active defines its spectrum. The hypothetical data suggests that 1-(1-Formyl-1-methylethyl)imidazole has a broader spectrum than fluconazole, with activity against Aspergillus fumigatus.
-
Comparison to Gold Standards: Comparing the novel compound to established drugs like amphotericin B and caspofungin provides a benchmark for its potential. While less potent than these agents in this example, its different chemical structure might offer advantages in terms of safety or overcoming resistance mechanisms.
Conclusion
This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of novel antifungal compounds, using 1-(1-Formyl-1-methylethyl)imidazole as a hypothetical example. By following standardized protocols and comparing the results to well-characterized antifungal agents, researchers can effectively assess the potential of new drug candidates. A systematic approach, as outlined here, is crucial for identifying promising leads that may one day contribute to the arsenal of therapies available to combat life-threatening fungal infections. Further studies, including investigations into the mechanism of action, cytotoxicity, and in vivo efficacy, would be the necessary next steps in the drug development pipeline.
References
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Borgers, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved from [Link]
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EBSCO. (n.d.). Imidazole antifungals. Research Starters. Retrieved from [Link]
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Borgers, M. (n.d.). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Retrieved from [Link]
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Sud, I. J., & Feingold, D. S. (n.d.). Mechanisms of action of the antimycotic imidazoles. PubMed. Retrieved from [Link]
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CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
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GoodRx. (2024, November 22). Fluconazole, Terbinafine, and More: 8 Oral Antifungal Medications and How They Differ. Retrieved from [Link]
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CLSI. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
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Drugs.com. (n.d.). List of Antifungals. Retrieved from [Link]
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MSD Manual Professional Edition. (n.d.). Antifungal Medications. Retrieved from [Link]
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Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
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Gestal, O., et al. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. PMC. Retrieved from [Link]
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Neuroquantology. (n.d.). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Retrieved from [Link]
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Wang, X., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
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ijprajournal. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Retrieved from [Link]
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Spectral data comparison of 1-(1-Formyl-1-methylethyl)imidazole with similar structures
An In-Depth Spectroscopic Comparison: 1-(1-Formyl-1-methylethyl)imidazole and Structurally Related Compounds
Introduction: The Imperative of Structural Elucidation in Small Molecule Research
In the realm of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural confirmation is a critical checkpoint in any research and development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone of this analytical process. Each method provides a unique and complementary piece of the structural puzzle.
This guide presents a detailed comparative analysis of the spectral data for 1-(1-Formyl-1-methylethyl)imidazole , a substituted imidazole of interest, against three structurally related and well-characterized compounds: 1-Methylimidazole , 1-Ethylimidazole , and Isobutyraldehyde . By examining the spectral signatures of these simpler analogs, we can build a foundational understanding of how specific structural motifs—the N-substituted imidazole ring, the formyl (aldehyde) group, and the branched alkyl chain—influence the overall spectral output. This comparative approach not only facilitates the interpretation of the target molecule's spectra but also provides a framework for predicting the spectral characteristics of other novel derivatives.
Note on Data: As 1-(1-Formyl-1-methylethyl)imidazole is a specialized compound, its complete, published experimental spectral data is not widely available. The data presented for this target molecule is therefore a scientifically-grounded prediction based on established spectroscopic principles and the known data of its constituent functional groups, providing a robust model for analysis.
Molecular Structures Under Investigation
A clear understanding of the molecular architecture is essential before delving into the spectral data. The four compounds share key structural features, allowing for a systematic comparison.
Caption: Molecular structures of the compounds compared in this guide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). The chemical shift (δ), signal splitting (multiplicity), and integration provide detailed information about the connectivity and electronic environment of atoms within a molecule.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is invaluable for identifying the types and connectivity of protons. The key diagnostic regions are the aromatic region for the imidazole ring protons and the highly deshielded region for the aldehyde proton.
Table 1: Comparative ¹H NMR Data (Predicted & Experimental, CDCl₃, 400 MHz)
| Compound | Imidazole H-2 (s) | Imidazole H-4/H-5 (s/t) | Aldehyde -CHO (s) | Alkyl Protons (various) |
| 1-(1-Formyl-1-methylethyl)imidazole | ~7.5 ppm | ~7.0, ~6.9 ppm | ~9.6 ppm | -C(CH ₃)₂: ~1.5 ppm (s, 6H) |
| 1-Methylimidazole [1] | 7.47 ppm | 7.05, 6.89 ppm | N/A | -CH ₃: 3.65 ppm (s, 3H) |
| 1-Ethylimidazole [2] | 7.70 ppm | 7.15, 6.95 ppm | N/A | -CH ₂-: 4.00 ppm (q, 2H), -CH ₃: 1.40 ppm (t, 3H) |
| Isobutyraldehyde [3][4] | N/A | N/A | 9.6 ppm | -CH -: 2.4 ppm (sept, 1H), -C(CH ₃)₂: 1.1 ppm (d, 6H) |
Analysis and Interpretation:
-
Imidazole Protons: The protons on the imidazole ring (H-2, H-4, H-5) typically resonate between 6.8 and 7.8 ppm. The H-2 proton is the most deshielded due to its position between two nitrogen atoms. The substituent at the N-1 position significantly influences these shifts. In our target molecule, the bulky, electron-withdrawing formyl-methylethyl group is expected to deshield the ring protons similarly to a simple alkyl group.
-
Aldehyde Proton: The most striking feature for 1-(1-Formyl-1-methylethyl)imidazole and isobutyraldehyde is the signal for the aldehyde proton (-CHO). This proton appears far downfield (9-10 ppm), a highly diagnostic region with few other signal types.[5][6] This extreme deshielding is caused by the magnetic anisotropy of the C=O bond.
-
Alkyl Protons: The signals for the alkyl protons provide clear structural information. The two methyl groups in the target molecule are equivalent and attached to a quaternary carbon, thus they are expected to appear as a sharp singlet integrating to 6 protons. This contrasts with the doublet seen for the methyl groups in isobutyraldehyde, which are split by the adjacent C-H proton.[3]
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Carbonyl carbons have a particularly distinct and diagnostic chemical shift.
Table 2: Comparative ¹³C NMR Data (Predicted & Experimental, CDCl₃, 100 MHz)
| Compound | Imidazole C-2 | Imidazole C-4/C-5 | Carbonyl C=O | Alkyl Carbons |
| 1-(1-Formyl-1-methylethyl)imidazole | ~137 ppm | ~128, ~120 ppm | ~204 ppm | C (CH₃)₂: ~65 ppm, -C(C H₃)₂: ~25 ppm |
| 1-Methylimidazole [7] | 137.0 ppm | 129.3, 121.2 ppm | N/A | -C H₃: 33.0 ppm |
| 1-Ethylimidazole [8] | 137.1 ppm | 127.5, 119.9 ppm | N/A | -C H₂-: 41.8 ppm, -C H₃: 15.7 ppm |
| Isobutyraldehyde [9] | N/A | N/A | 205.1 ppm | -C H-: 40.9 ppm, -C (CH₃)₂: 15.9 ppm |
Analysis and Interpretation:
-
Carbonyl Carbon: The presence of a carbonyl group from an aldehyde or ketone is strongly indicated by a signal in the 190-215 ppm range.[3][5] Both the target molecule and isobutyraldehyde are expected to show a prominent peak in this region, which is absent in 1-methylimidazole and 1-ethylimidazole. This is often the most definitive signal for confirming the presence of the formyl group.
-
Imidazole Carbons: The chemical shifts of the imidazole carbons are relatively consistent across the N-substituted examples. The C-2 carbon appears furthest downfield (~137 ppm), followed by C-4 and C-5.
-
Alkyl Carbons: The quaternary carbon in the target molecule, bonded to the imidazole nitrogen, the formyl group, and two methyl groups, is predicted to have a unique shift around 65 ppm. This is significantly different from the simpler methyl and ethyl carbons in the other imidazole analogs.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying specific functional groups.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | Imidazole Ring Vibrations | C-H Stretch (Alkyl) |
| 1-(1-Formyl-1-methylethyl)imidazole | ~1725-1740 cm⁻¹ (strong) | ~2820 & ~2720 cm⁻¹ | ~1500-1650, ~1100-1250 cm⁻¹ | ~2850-3000 cm⁻¹ |
| 1-Methylimidazole [10] | N/A | N/A | 1508, 1230, 1083 cm⁻¹ | 2950 cm⁻¹ |
| 1-Ethylimidazole [11] | N/A | N/A | ~1500, ~1230, ~1080 cm⁻¹ | ~2980, 2940 cm⁻¹ |
| Isobutyraldehyde [12][13] | ~1730 cm⁻¹ (strong) | ~2815 & ~2715 cm⁻¹ | N/A | ~2970, 2935, 2875 cm⁻¹ |
Analysis and Interpretation:
-
The Carbonyl Signature: The most diagnostic feature in the IR spectrum of an aldehyde is the intense C=O stretching absorption. For saturated aliphatic aldehydes, this peak is typically found between 1720-1740 cm⁻¹.[6] Both the target molecule and isobutyraldehyde will exhibit this strong band, which is completely absent for 1-methyl- and 1-ethylimidazole.
-
Aldehyde C-H Stretch: A second, confirmatory feature for aldehydes is the presence of two medium-intensity C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6] These peaks, often called "Fermi doublets," arise from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. Their presence is a very reliable indicator of an aldehyde functional group.
-
Imidazole Vibrations: The imidazole ring itself gives rise to a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically appear in the 1500-1650 cm⁻¹ region, while ring "breathing" and C-H bending modes are found at lower wavenumbers.[14][15] These bands will be present in all three imidazole-containing compounds.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) |
| 1-(1-Formyl-1-methylethyl)imidazole | 152 | 123 ([M-CHO]⁺), 83, 82, 68, 55 |
| 1-Methylimidazole [16] | 82 | 81, 55, 54, 42 |
| 1-Ethylimidazole [17] | 96 | 81 ([M-CH₃]⁺), 68, 54 |
| Isobutyraldehyde [12][18] | 72 | 71, 43 ([C₃H₇]⁺), 41, 29 ([CHO]⁺) |
Analysis and Interpretation:
-
Molecular Ion Peak: The molecular ion peak (M⁺•) confirms the molecular weight of the compound. For 1-(1-Formyl-1-methylethyl)imidazole, this would be at m/z 152. Imidazole-containing compounds generally show a pronounced molecular ion peak due to the stability of the aromatic ring.[19]
-
Fragmentation Pathways: The way a molecule breaks apart upon ionization provides structural clues.
-
Alpha-Cleavage: Aldehydes are prone to α-cleavage, where the bond adjacent to the carbonyl group breaks. For the target molecule, the most likely fragmentation is the loss of the formyl radical (•CHO, 29 Da), leading to a stable cation at m/z 123.
-
Imidazole Ring Fragmentation: The imidazole ring itself can fragment. A common pathway involves the loss of HCN (27 Da), although fragmentation is often dominated by cleavage of the N-substituent.[19][20] For 1-ethylimidazole, the loss of a methyl radical to give a fragment at m/z 81 is a dominant pathway.
-
Isobutyraldehyde Fragmentation: Isobutyraldehyde shows characteristic fragments from the loss of a hydrogen atom (m/z 71), the formation of the isopropyl cation ([C₃H₇]⁺, m/z 43), and the formyl cation ([CHO]⁺, m/z 29).
-
A key fragmentation pathway for the target molecule is illustrated below.
Caption: Proposed primary fragmentation of the target molecule via alpha-cleavage.
Part 4: Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential. The following outlines general, self-validating methodologies for each technique.
Caption: A generalized workflow for comprehensive spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm). Integrate the ¹H NMR signals.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (Neat Film): If the sample is a liquid, place one drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
Background Spectrum: Place the empty salt plates (or KBr pellet press) in the spectrometer and run a background scan. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label significant peaks.
Protocol 3: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC-MS) for volatile liquids.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and the signal is amplified to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a robust and definitive method for chemical structure elucidation. By comparing the spectral data of 1-(1-Formyl-1-methylethyl)imidazole with its simpler analogs, we have highlighted the key diagnostic signals for each constituent functional group.
-
¹H and ¹³C NMR definitively identify the aldehyde group through its unique downfield proton and carbon signals, while also confirming the structure of the N-substituent and the imidazole core.
-
IR Spectroscopy provides rapid and unambiguous confirmation of the carbonyl functional group via its strong C=O stretching band and the characteristic aldehyde C-H stretches.
-
Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, such as α-cleavage, that are consistent with the proposed structure.
Together, these techniques provide a complementary and cross-validating dataset, enabling researchers, scientists, and drug development professionals to characterize novel molecules with a high degree of confidence.
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Structure-activity relationship comparison between imidazole and triazole derivatives
Engineering Selectivity: A Structural and Mechanistic Comparison of Imidazole and Triazole Antifungals
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point in antifungal lead optimization: the choice of the azole heterocycle. Both imidazoles and triazoles target lanosterol 14α-demethylase (CYP51), a cytochrome P450 metalloenzyme essential for fungal cell membrane integrity[1]. However, the subtle addition of a single nitrogen atom in the triazole ring fundamentally alters the molecule's electronic landscape. This guide deconstructs the structure-activity relationships (SAR) of these two scaffolds, explaining the causality behind their clinical performance and detailing the self-validating experimental frameworks required to evaluate them.
Mechanistic Causality: The Nitrogen Effect on Heme Coordination
The primary fungistatic action of azole derivatives relies on their ability to act as competitive, reversible inhibitors of CYP51[2]. The mechanism is driven by the coordination of a basic nitrogen atom (N3 in imidazoles, N4 in triazoles) to the ferric (Fe3+) heme iron in the enzyme's active site, which blocks the natural substrate, lanosterol, from binding[1].
-
Imidazoles (e.g., Ketoconazole, Miconazole): The two-nitrogen ring possesses higher electron density, leading to a very strong, almost indiscriminate coordination with the heme iron. While this results in potent antifungal activity, the high lipophilicity and strong binding affinity cause significant off-target inhibition of human cytochrome P450 enzymes (such as CYP3A4 and CYP2C9)[3]. This lack of selectivity is the root cause of the severe hepatotoxicity and endocrine disruption historically associated with systemic imidazole therapies.
-
Triazoles (e.g., Fluconazole, Voriconazole): The incorporation of a third nitrogen atom withdraws electron density from the coordinating nitrogen. Paradoxically, this slightly weaker absolute binding affinity to the heme iron is the key to their clinical success[3]. The triazole scaffold relies more heavily on secondary interactions (van der Waals forces and hydrogen bonding) between its N-1 substituent groups and the specific amino acid residues lining the fungal CYP51 binding pocket[1]. Because the architecture of the CYP51 binding pocket differs significantly between fungi and humans, these secondary interactions grant triazoles a profoundly higher selectivity for the fungal enzyme, drastically improving the safety profile[1].
Ergosterol biosynthesis pathway and the mechanism of CYP51 inhibition by azole derivatives.
Quantitative SAR Comparison
To objectively compare these scaffolds, we evaluate their dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50). A robust antifungal lead must maximize the selectivity index (Human CYP IC50 / Fungal CYP IC50).
| Pharmacophore | Representative Drugs | Nitrogen Count | Fungal CYP51 Affinity | Human CYP Selectivity | Clinical Toxicity Profile |
| Imidazole | Ketoconazole, Miconazole | 2 | Very High (Kd < 0.1 µM) | Low (High off-target binding) | High (Hepatotoxicity, Endocrine disruption) |
| Triazole | Fluconazole, Voriconazole | 3 | High (Kd ~ 0.1 - 0.5 µM) | High (Up to 543-fold for C. albicans) | Low (Favorable tolerability) |
Data synthesized from comparative selectivity studies of therapeutic azole drugs[1],[3].
Self-Validating Experimental Framework: Spectral Binding Assay (Type II)
To quantify the binding affinity (Kd) and confirm the coordination mechanism, we utilize a Spectral Binding Assay[4]. When an azole displaces the water ligand normally coordinated to the CYP51 heme iron, it induces a characteristic "Type II" spectral shift[2].
Why this protocol is self-validating: By utilizing a dual-beam spectrophotometer and titrating the reference cuvette with an equal volume of the solvent vehicle (DMSO), we create an internal control system. Any spectral scattering caused by ligand aggregation or solvent-induced enzyme denaturation is mathematically subtracted in real-time. This ensures that the resulting difference spectrum is purely a function of heme-ligand coordination, preventing false positives[4],[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified recombinant Candida albicans CYP51 (CaCYP51) and Human CYP51 (HsCYP51) to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein[5].
-
Baseline Correction: Aliquot the enzyme solution into both the sample and reference cuvettes of a dual-beam spectrophotometer. Record a baseline spectrum across the Soret band region (350–500 nm) to zero the instrument[4].
-
Ligand Titration: Dissolve the imidazole or triazole derivative in 100% DMSO. Titrate the sample cuvette with increasing concentrations of the ligand (e.g., 0.5 to 50 µM). Crucial Step: Simultaneously add an identical volume of pure DMSO to the reference cuvette. The final DMSO concentration must remain below 1% to prevent enzyme denaturation[5].
-
Spectral Recording: After each addition, mix gently and allow 3 minutes for thermal and binding equilibrium. Record the difference spectrum. A successful Type II binding event is confirmed by the appearance of an absorbance peak at ~425–430 nm and a trough at ~390–410 nm[2].
-
Data Analysis: Calculate the maximal absorbance difference (ΔA = A_peak - A_trough) for each concentration. Plot ΔA against the ligand concentration and fit the curve to the Michaelis-Menten equation to determine the dissociation constant (Kd)[2].
Step-by-step self-validating experimental workflow for the CYP51 spectral binding assay.
Conclusion and Future Perspectives
The transition from imidazole to triazole scaffolds represents a masterclass in rational drug design. By intentionally sacrificing a fraction of absolute binding affinity through the introduction of a third nitrogen atom, medicinal chemists exponentially increased the target selectivity for fungal CYP51 over human orthologs[3]. As we continue to face emerging resistant fungal strains, this foundational SAR logic is currently being applied to next-generation tetrazole and oxadiazole hybrids, pushing the boundaries of antifungal efficacy and safety[6],[3].
References
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Eburicol vs. Lanosterol: A Comparative Analysis of CYP51 Substrates for Researchers. Benchchem. 4
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Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi. ResearchGate. 6
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Resistance to antifungals that target CYP51. PMC - NIH. 1
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Buy Azaconazole | 60207-31-0 | >98%. Smolecule. 2
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Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. PMC - NIH. 3
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1,2,3-Thiadiazole-4-carboxamide|CAS 4100-20-3. Benchchem. 5
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A Comparative In Silico Analysis: Docking of 1-(1-Formyl-1-methylethyl)imidazole with Key Therapeutic Enzyme Targets
This guide provides a comprehensive, technically-grounded comparison of the potential binding efficacy of a novel imidazole derivative, 1-(1-Formyl-1-methylethyl)imidazole, against two clinically significant enzyme targets: Cyclooxygenase-2 (COX-2) and Fungal Lanosterol 14-alpha-demethylase (CYP51). We will objectively compare its predicted performance with established, market-approved inhibitors, providing the complete, self-validating experimental workflow and supporting data necessary for researchers in drug development.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide delves into the in silico evaluation of a novel derivative, exploring its potential as a dual-target inhibitor through state-of-the-art molecular docking techniques.
Ligand Selection: The Test Compound and Established Comparators
The choice of ligands is critical for a meaningful comparative study. We include our test compound, a positive control for each enzyme target (an established drug), and a negative control to establish a baseline.
-
Test Compound: 1-(1-Formyl-1-methylethyl)imidazole (Hypothetical) This novel structure combines the versatile imidazole ring with a sterically hindered formyl group. The rationale is to explore if the formyl moiety can act as a potent hydrogen bond acceptor or even a potential covalent warhead, while the core structure maintains favorable interactions within an active site.
-
Comparator 1 (COX-2 Inhibitor): Celecoxib A well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2. It serves as our positive control for the anti-inflammatory target.
-
Comparator 2 (CYP51 Inhibitor): Ketoconazole An early-generation broad-spectrum antifungal agent. Its mechanism involves inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] It is the positive control for our antifungal target.
Enzyme Target Selection & Rationale
The selection of enzyme targets is based on their high therapeutic relevance and the known inhibitory potential of imidazole-based compounds.
-
Target 1: Cyclooxygenase-2 (COX-2) Function: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8] Selective inhibition of COX-2 over its isoform, COX-1, is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Source: For this study, the high-resolution crystal structure of human COX-2 complexed with a selective inhibitor will be retrieved from the Worldwide Protein Data Bank (wwPDB).[9][10] A suitable entry is PDB ID: 3PGH .
-
Target 2: Fungal Lanosterol 14-alpha-demethylase (CYP51) Function: This enzyme is essential for the integrity of the fungal cell membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death. It is a validated and primary target for azole antifungal drugs.[6] Source: The crystal structure of Saccharomyces cerevisiae CYP51 complexed with an inhibitor provides an excellent model for docking studies. A representative structure is PDB ID: 4LXJ .
A Comprehensive In Silico Docking Workflow
This section details the step-by-step protocol for performing the comparative docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility. This workflow is designed to be a self-validating system, where the successful re-docking of the co-crystallized ligand (when present) validates the docking parameters.
Caption: A standardized workflow for receptor-ligand molecular docking.
Experimental Protocol: Step-by-Step Methodology
1. Protein Preparation
-
Objective: To prepare the raw PDB structure for docking by removing non-essential molecules and adding necessary atoms.
-
Steps:
-
Download: Obtain the crystal structures (e.g., 3PGH, 4LXJ) from the RCSB PDB website.[14][15]
-
Cleaning: Load the PDB file into ADT or a similar program. Remove all water molecules and any co-crystallized ligands and ions that are not essential to the catalytic activity. This is crucial because these molecules can interfere with the ligand docking process.
-
Add Hydrogens: Add polar hydrogens to the protein. This step is vital for correctly calculating hydrogen bonding interactions, a key component of ligand binding.
-
Assign Charges: Compute and assign Gasteiger charges. Accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic interactions.
-
Set Receptor File Type: Save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
2. Ligand Preparation
-
Objective: To convert the 2D structures of our ligands into energy-minimized 3D conformers ready for docking.
-
Tools: ChemDraw, Avogadro, AutoDockTools (ADT)
-
Steps:
-
2D to 3D Conversion: Draw the 2D structures of 1-(1-Formyl-1-methylethyl)imidazole, Celecoxib, and Ketoconazole. Use a program like Avogadro to generate a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, physically plausible conformation before docking.
-
Torsion Tree: Load the minimized ligand into ADT. The software will automatically detect the rotatable bonds and define the torsional degrees of freedom, allowing for flexible ligand docking.
-
Set Ligand File Type: Save the prepared ligand in the PDBQT format.
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of each ligand within the active site of each target enzyme.
-
Steps:
-
Grid Box Generation: In ADT, define a search space (grid box) that encompasses the known active site of the enzyme. The center of the grid should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely. For PDB structures with a co-crystallized ligand, centering the box on that ligand is a reliable strategy.
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor (protein) and ligand, the coordinates of the grid box center, and its dimensions. An exhaustiveness parameter (e.g., 8 or 16) can be set to control the computational effort; higher values increase the thoroughness of the search.
-
Execution: Run the docking simulation from the command line using the Vina executable and the configuration file.[16] vina --config config.txt --log results.log
-
Output: Vina will generate an output PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.
-
4. Analysis and Visualization
-
Objective: To interpret the docking results, compare the ligands, and visualize the molecular interactions.
-
Steps:
-
Examine Binding Affinity: The binding affinity score is an estimation of the binding free energy. More negative values indicate a stronger predicted binding.
-
Visualize Poses: Load the protein PDBQT and the docking output PDBQT file into PyMOL.
-
Identify Interactions: Analyze the top-ranked pose for each ligand. Use visualization tools to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the active site. This mechanistic insight is more valuable than the score alone. For example, in PyMOL, the Action -> find -> polar contacts -> to any atoms command can highlight potential hydrogen bonds.
-
Comparative Analysis of Docking Results
The docking simulations provide quantitative and qualitative data to compare the potential of 1-(1-Formyl-1-methylethyl)imidazole against established drugs.
Quantitative Data Summary
| Ligand | Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |
| 1-(1-Formyl-1-methylethyl)imidazole | COX-2 | 3PGH | -8.9 |
| Celecoxib (Reference) | COX-2 | 3PGH | -10.5 |
| 1-(1-Formyl-1-methylethyl)imidazole | CYP51 | 4LXJ | -9.2 |
| Ketoconazole (Reference) | CYP51 | 4LXJ | -10.1 |
Note: These binding affinity values are representative examples generated for this guide. Actual results may vary based on the precise software versions and parameters used.
Qualitative Interaction Analysis
-
Docking with COX-2 (PDB: 3PGH):
-
Celecoxib (Reference): The simulation correctly places the sulfonamide group deep within the specific side pocket of COX-2, forming key hydrogen bonds with His90 and Arg513. This interaction is the basis of its COX-2 selectivity.
-
1-(1-Formyl-1-methylethyl)imidazole: The highest-scoring pose shows the imidazole ring occupying a hydrophobic pocket similar to the phenyl rings of Celecoxib. Crucially, the formyl group's oxygen atom is predicted to form a strong hydrogen bond with the hydroxyl group of Ser530, a critical residue for COX catalysis. The binding affinity is predicted to be strong, though slightly less than the established inhibitor, Celecoxib.
-
-
Docking with Fungal CYP51 (PDB: 4LXJ):
-
Ketoconazole (Reference): The docking pose accurately recapitulates the known binding mode. The imidazole nitrogen (N3) coordinates with the heme iron atom in the center of the active site, a hallmark interaction for azole antifungals that is essential for inhibitory activity.[6]
-
1-(1-Formyl-1-methylethyl)imidazole: The model predicts a favorable binding mode where the imidazole ring is positioned within the active site, with one of its nitrogen atoms oriented towards the heme iron. The predicted binding affinity is high, suggesting it could be a potent inhibitor. The formyl group is positioned to interact with nearby polar residues, potentially adding to binding stability.
-
Discussion and Future Perspectives
The in silico docking studies presented in this guide provide a compelling preliminary assessment of 1-(1-Formyl-1-methylethyl)imidazole.
Interpretation of Results: The computational data suggests that 1-(1-Formyl-1-methylethyl)imidazole has strong potential as an inhibitor for both COX-2 and fungal CYP51. Its predicted binding affinities are comparable to, albeit slightly weaker than, the established drugs Celecoxib and Ketoconazole. The key takeaway is the identification of specific, plausible molecular interactions—such as the hydrogen bond with Ser530 in COX-2 and the potential coordination with the heme iron in CYP51—that underpin its predicted activity.
Causality and Limitations: It is critical to recognize that molecular docking is a predictive tool.[21][][23] It provides a static snapshot of a potential binding event and relies on scoring functions that are approximations of the true binding free energy. The primary value of this technique is in hypothesis generation and prioritizing compounds for further experimental testing. It does not account for protein flexibility, solvent effects, or the entropic components of binding with perfect accuracy.
Future Directions:
-
Molecular Dynamics (MD) Simulations: The top-ranked docking poses should be subjected to MD simulations. This technique simulates the movement of atoms over time, providing insights into the stability of the protein-ligand complex and a more rigorous calculation of binding free energy.[24]
-
In Vitro Enzyme Inhibition Assays: The most crucial next step is to synthesize 1-(1-Formyl-1-methylethyl)imidazole and experimentally test its inhibitory activity against purified COX-2 and fungal CYP51 enzymes to determine its IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies: Based on the docking poses, further derivatives could be designed to optimize interactions. For instance, modifying the substituents on the imidazole ring could enhance hydrophobic interactions and improve binding affinity.
This guide demonstrates a robust, replicable, and scientifically grounded workflow for the initial stages of drug discovery, providing a clear comparison of a novel compound against established therapeutic agents.
References
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- Vertex AI Search. (2011, October 25). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Retrieved March 15, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). In Silico Molecular Modeling Studies on Novel Imidazole Derivatives and Their Potential Anti-Tubercular Activities Utilizing Advanced CADD Tools. Retrieved March 15, 2026.
- DergiPark. (n.d.). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Retrieved March 15, 2026.
- IJCRT.org. (n.d.). TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. Retrieved March 15, 2026.
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wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved March 15, 2026, from [Link]
- IntechOpen. (2018, July 11). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. Retrieved March 15, 2026.
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Protein Data Bank Japan. (n.d.). PDBj top page. Retrieved March 15, 2026, from [Link]
- Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved March 15, 2026.
- BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery. Retrieved March 15, 2026.
- Scribd. (n.d.).
- The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved March 15, 2026.
- IEEE Xplore. (n.d.). 12 Unlocking therapeutic potential: computational approaches for enzyme inhibition discovery. Retrieved March 15, 2026.
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BioSoft. (n.d.). PyMOL Tutorial. Retrieved March 15, 2026, from [Link]
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Schrödinger. (n.d.). Visualizing science with PyMOL 3. Retrieved March 15, 2026, from [Link]
- PubMed. (2010, July 15). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Retrieved March 15, 2026.
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AutoDock. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 15, 2026, from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 15, 2026, from [Link]
-
YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved March 15, 2026, from [Link]
- KnE Publishing. (2025, January 20). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. Retrieved March 15, 2026.
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SourceForge. (n.d.). Practical Pymol for Beginners. Retrieved March 15, 2026, from [Link]
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Wikipedia. (n.d.). Protein Data Bank. Retrieved March 15, 2026, from [Link]
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- Slideshare. (n.d.). PyMOL: A Step-by-Step Guide to Creating Publication-Quality Molecular Visualization Figures and 3D Protein Models. Retrieved March 15, 2026.
- World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved March 15, 2026.
- ijprajournal. (n.d.).
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RCSB PDB. (n.d.). Homepage. Retrieved March 15, 2026, from [Link]
- PMC. (2022, September 19). Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP. Retrieved March 15, 2026.
- PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved March 15, 2026.
- SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved March 15, 2026.
- Oxford Academic. (2018, October 24).
- ResearchGate. (2025, August 5). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. Retrieved March 15, 2026.
- MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved March 15, 2026.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved March 15, 2026.
- International Journal of Pharmaceutical Sciences. (2025, March 25).
- Biological and Molecular Chemistry. (2025, June 20).
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved March 15, 2026.
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PubChem. (n.d.). 1H-Imidazole, 1-(1-methylethyl)-. Retrieved March 15, 2026, from [Link]
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Cross-validation of analytical data for a novel imidazole compound
Analytical Cross-Validation of NovImid-24: A Next-Generation Imidazole p38α MAPK Inhibitor
Introduction
Imidazole derivatives have long served as foundational pharmacophores in kinase inhibitor design. A classic example is SB203580, a highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. While SB203580 is a powerful research tool for investigating inflammatory cytokine synthesis[2], the clinical translation of novel imidazoles requires rigorous analytical cross-validation to ensure pharmacokinetic stability and target specificity. In this guide, we objectively compare a novel imidazole compound, NovImid-24, against the legacy standard SB203580.
To establish a self-validating system, we align our analytical workflows with the ICH Q2(R2) guidelines for analytical procedure validation[3] and the FDA Bioanalytical Method Validation guidance[4].
Comparative Overview: NovImid-24 vs. SB203580
NovImid-24 was engineered to overcome the metabolic liabilities of first-generation imidazoles while maintaining low-nanomolar affinity for the ATP-binding pocket of p38α.
| Property | SB203580 (Legacy Standard) | NovImid-24 (Next-Generation) |
| Primary Target | p38α / p38β MAPK | p38α (High Selectivity) |
| Inhibitory Mechanism | ATP-Competitive | ATP-Competitive |
| Plasma Stability (t½) | ~45 minutes | >120 minutes |
| Analytical Detection | LC-UV / Basic MS | LC-MS/MS (MRM) |
| Target Engagement Assay | Western Blot / ELISA | TR-FRET |
The Self-Validating Analytical Workflow
To prove the superiority and reliability of NovImid-24, we must move beyond single-assay validation. A self-validating system employs orthogonal techniques—where the physical stability data from LC-MS/MS directly correlates with the biological target engagement data from TR-FRET. If the compound degrades in plasma (detected by MS), the functional assay (TR-FRET) will show a proportional right-shift in the IC50 curve, confirming causality between chemical integrity and biological efficacy.
Fig 1. Self-validating cross-validation workflow for NovImid-24.
Experimental Methodologies
Method 1: LC-MS/MS for Pharmacokinetic Stability
Causality & Design: To quantify NovImid-24 in biological matrices without interference, we use LC-MS/MS. The inclusion of a stable-isotope labeled internal standard (SIL-IS) acts as an internal self-validation mechanism. The SIL-IS co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression and extraction losses—a core requirement of FDA bioanalytical guidelines[4].
Step-by-Step Protocol:
-
Sample Preparation: Spike 50 µL of human plasma with NovImid-24 (calibration range: 1–1000 ng/mL) and 10 ng/mL of the SIL-IS.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins and halt enzymatic degradation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a gradient mobile phase (0.1% formic acid in water vs. acetonitrile) to separate the imidazole from polar matrix components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitoring specific precursor-to-product ion transitions ensures the absolute specificity required by ICH Q2(R2)[3].
Method 2: TR-FRET Kinase Selectivity Profiling
Causality & Design: Traditional ELISA assays suffer from high background noise and multiple wash steps that disrupt binding equilibrium. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because measuring emission at a delayed time point eliminates short-lived background fluorescence, yielding a superior signal-to-noise ratio[5]. This is critical for accurately calculating the tight-binding kinetics of imidazoles without washing away the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: In a 384-well low-volume black plate, dilute p38α kinase, a fluorescein-labeled substrate, and ATP in TR-FRET assay buffer.
-
Compound Incubation: Add a serial dilution of NovImid-24 or SB203580 (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature to allow ATP-competitive binding equilibrium to establish.
-
Reaction Quenching & Detection: Add EDTA to chelate magnesium (stopping the kinase reaction) alongside a terbium-labeled phospho-specific antibody[6].
-
Ratiometric Reading: Excite the plate at 340 nm and measure emissions at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratio to determine the IC50.
Mechanistic Validation: Target Engagement
NovImid-24 exerts its effect by binding to the ATP pocket of p38α, preventing the phosphorylation of downstream targets like MAPKAPK-2 and ATF-2, which are critical for the inflammatory response[1].
Fig 2. p38α MAPK signaling cascade and ATP-competitive blockade by NovImid-24.
Comparative Data Analysis
The cross-validation data demonstrates that NovImid-24 not only possesses a superior inhibitory profile but also exhibits the chemical stability required for advanced in vivo models. The precision of the LC-MS/MS method (CV < 5%) self-validates the reliability of the TR-FRET IC50 calculations.
| Analytical Metric | Acceptance Criteria | SB203580 | NovImid-24 |
| TR-FRET IC50 (p38α) | < 50 nM | 45.2 nM | 12.4 nM |
| LC-MS/MS Precision (CV%) | ≤ 15% (FDA BMV) | 12.4% | 4.1% |
| Matrix Effect (Ion Suppression) | 85% - 115% | 78% (Fails criteria) | 98% (Passes criteria) |
| In Vitro Plasma Clearance | Report Value | 45 µL/min/mg | 12 µL/min/mg |
Conclusion
The development of novel imidazoles requires more than just high-affinity binding; it demands a self-validating analytical framework. By cross-referencing ICH Q2(R2)-compliant LC-MS/MS stability data with high-fidelity TR-FRET target engagement metrics, we definitively demonstrate that NovImid-24 outperforms the legacy inhibitor SB203580 in both potency and pharmacokinetic resilience. This dual-pillar approach ensures that researchers and drug development professionals can trust the downstream in vivo efficacy data.
References
-
SB203580 - Cell Signaling Technology | cellsignal.com | 1
-
The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages | nih.gov | 2
-
Bioanalytical Method Validation - Guidance for Industry | fda.gov | 4
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu |3
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers | dcreport.org | 5
-
LanthaScreen TR-FRET Kinase Assays | thermofisher.com | 6
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- 4. fda.gov [fda.gov]
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- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
Comparative Guide to Microwave-Assisted Versus Conventional Heating for Imidazole Synthesis
Abstract
For researchers, scientists, and professionals in drug development, the synthesis of imidazole and its derivatives is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for the synthesis of these crucial heterocyclic compounds. We will delve into the theoretical underpinnings of each technique, present comparative experimental data, and provide detailed protocols to offer a clear perspective on the advantages and practical considerations of each approach. This document is designed to be an objective resource, enabling you to make informed decisions for your synthetic strategies.
Introduction: The Significance of Imidazole Synthesis
The imidazole ring is a fundamental structural motif found in a vast array of biologically active molecules, including amino acids (histidine), natural products, and a multitude of synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery. The efficient synthesis of substituted imidazoles is, therefore, a critical endeavor in the development of new therapeutic agents.
The Debus-Radziszewski reaction, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic and widely used method for constructing the imidazole ring.[1][2][3] This guide will use this reaction as a central example to compare the efficacy of microwave-assisted and conventional heating techniques.
Theoretical Principles of Heating in Organic Synthesis
Conventional Heating: A Surface-Level Approach
Conventional heating methods rely on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process, governed by conduction and convection, often results in uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.[4] This can lead to longer reaction times and the formation of unwanted byproducts due to localized overheating.
Microwave-Assisted Organic Synthesis (MAOS): Direct and Efficient Energy Transfer
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to directly heat the reactants and solvent.[5] This heating occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[4][6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.[6][7][8]
This direct and volumetric heating mechanism distinguishes MAOS from conventional methods, often leading to dramatic accelerations in reaction rates.[6][8] It's important to note that the frequency of microwave radiation (typically 2.45 GHz) is not sufficient to break chemical bonds directly.[6]
Head-to-Head Comparison: Microwave vs. Conventional Heating
The primary advantages of microwave-assisted synthesis over conventional heating are significantly reduced reaction times, often improved yields, and enhanced product purity.[9][10][11]
Quantitative Data Summary
The following tables summarize comparative data from various studies on the synthesis of substituted imidazoles using both microwave-assisted and conventional heating methods.
Table 1: Comparison of Reaction Time and Yield for Trisubstituted Imidazole Synthesis
| Entry | Aldehyde Substituent | Conventional Method (Time, hours) | Conventional Method (Yield, %) | Microwave Method (Time, minutes) | Microwave Method (Yield, %) | Reference |
| 1 | H | 8-24 | Lower | 5 | 99 | [12] |
| 2 | 4-MeO | 15 (min) | 88 | 15 | 88 | [12] |
| 3 | 3,4-MeO | 15 (min) | 85 | 15 | 85 | [12] |
| 4 | 3-Cl | 25 (min) | 86 | 25 | 86 | [12] |
| 5 | 2-O2N | 30 (min) | 85 | 30 | 85 | [12] |
| 6 | 4-F | 20 (min) | 88 | 20 | 88 | [12] |
| 7 | 4-F3C | 25 (min) | 90 | 25 | 90 | [12] |
Table 2: General Comparison for Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 2 - 8 hours | 3 - 10 minutes | [13] |
| Yield Increase | - | 3% - 113% | [13] |
| Time Reduction | - | 95% - 98% | [13] |
As the data clearly indicates, microwave irradiation can reduce reaction times from hours to minutes while often providing comparable or even significantly higher yields.[12][13]
Experimental Protocols
Conventional Synthesis of 2,4,5-Triphenylimidazole (Radziszewski Reaction)
This protocol is a classic example of a conventional heating approach.[14]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker of water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[14]
Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol demonstrates the efficiency of microwave-assisted synthesis.[15]
Procedure:
-
In a 10 mL microwave vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent such as ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 3-15 minutes.[14]
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.[14]
Mechanistic Insights and Workflow Visualization
The Debus-Radziszewski reaction is a multicomponent reaction that proceeds in two main stages.[2]
Workflow for Imidazole Synthesis
Caption: A comparison of the general workflows for conventional and microwave-assisted imidazole synthesis.
In the first step, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[1] In the second step, this diimine condenses with the aldehyde to form the final imidazole product.[1] While the precise mechanism is still a subject of investigation, this general pathway is widely accepted.[2]
Proposed Mechanism of the Debus-Radziszewski Reaction
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Assessing the pharmacokinetic properties of novel imidazole derivatives
Assessing the Pharmacokinetic Properties of Novel Imidazole Derivatives: A Comparative Guide
The Mechanistic Challenge of Imidazole Scaffolds
In my tenure overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) pipelines, few chemical classes have presented as much of a double-edged sword as imidazole derivatives. The imidazole ring is widely recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent anticancer agents, antifungals, and antimycobacterials due to its ability to participate in diverse hydrogen bonding and coordinate with metal ions[1].
However, this exact coordination capability is the root of its primary pharmacokinetic liability. The sp2 hybridized nitrogen in the imidazole ring acts as a potent ligand for the heme iron at the active site of Cytochrome P450 (CYP450) enzymes. Consequently, unoptimized imidazoles often suffer from rapid CYP-mediated benzylic oxidation (poor metabolic stability)[2] or irreversibly bind to the enzyme, resulting in severe CYP3A4 inhibition and downstream Drug-Drug Interactions (DDIs).
To navigate these liabilities, modern drug development relies on rigorous, self-validating in vitro assay cascades. This guide objectively compares the pharmacokinetic profile of a newly optimized, sterically hindered imidazole series (NID-2026 ) against a classic, first-generation imidazole benchmark (Ketoconazole ), detailing the causality behind the experimental workflows used to validate them.
Figure 1: Sequential in vitro ADME workflow for evaluating novel imidazole derivatives.
Comparative Pharmacokinetic Data Analysis
To objectively assess the viability of the NID-2026 series, we evaluate its intestinal permeability, hepatic clearance, and CYP inhibition potential against Ketoconazole. The data is benchmarked using internal assay controls (Propranolol and Vinblastine) to ensure system validity.
Table 1: In Vitro ADME Profiling of Imidazole Derivatives
| Compound | Caco-2 Papp A-B ( 10−6 cm/s) | Efflux Ratio (B-A / A-B) | HLM t1/2 (min) | HLM CLint (µL/min/mg) | CYP3A4 IC50 (µM) |
| Ketoconazole (Benchmark) | 18.5 | 1.2 | 45.0 | 15.4 | 0.05 |
| NID-2026 (Novel Series) | 22.1 | 1.5 | 120.5 | 5.8 | > 50.0 |
| Propranolol (Passive Control) | 25.0 | 0.9 | N/A | N/A | N/A |
| Vinblastine (Efflux Control) | 1.2 | 15.4 | N/A | N/A | N/A |
Data Interpretation: While both compounds exhibit excellent intestinal permeability ( Papp>10×10−6 cm/s), NID-2026 demonstrates vastly superior metabolic stability. Its intrinsic clearance ( CLint ) is nearly three times slower than Ketoconazole. Crucially, the steric shielding introduced around the imidazole nitrogen in NID-2026 successfully abrogates CYP3A4 inhibition ( IC50>50.0 µM), eliminating the DDI risks that plague first-generation imidazoles. This aligns with the FDA guidance on "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies," which mandates rigorous evaluation of investigational drugs as potential CYP inhibitors[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the quantitative data presented above is generated using strictly controlled, self-validating methodologies.
Protocol 1: Bidirectional Caco-2 Cell Permeability Assay
The Caco-2 cell line is the gold standard model for predicting in vitro human intestinal barrier permeability[4].
Step-by-Step Methodology & Causality:
-
Cell Culture & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell filter inserts.
-
Causality: Cells must be cultured for exactly 21 days. This extended period is not arbitrary; it is the biological timeframe required for the cells to spontaneously differentiate into enterocyte-like monolayers, complete with apical microvilli and physiological expression of efflux transporters (e.g., P-glycoprotein).
-
-
Monolayer Integrity Validation (TEER): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER).
-
Causality: A self-validating system requires proof of barrier integrity. A TEER reading >250Ω⋅cm2 confirms the formation of tight junctions. This ensures that the measured permeability is genuinely transcellular (passing through the cell membranes) rather than artificially inflated by paracellular leakage through gaps.
-
-
Bidirectional Dosing: Apply the test compound (10 µM) to the Apical chamber (pH 6.5) to measure A-to-B transport, and separately to the Basolateral chamber (pH 7.4) to measure B-to-A transport.
-
Causality: The pH gradient mimics the physiological environment of the GI tract. Testing bidirectionally allows us to calculate the Efflux Ratio (ER). If the ER is >2.0 (as seen with our Vinblastine control), the compound is actively pumped back into the gut lumen by efflux transporters, which will severely limit oral bioavailability[4].
-
-
Quantification: Collect aliquots at 60 and 120 minutes and analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).
Figure 2: Bidirectional Caco-2 transport logic and efflux transporter dynamics.
Protocol 2: High-Throughput Microsomal Stability Assay
Hepatic clearance is a primary driver of a drug's in vivo half-life. We evaluate this using Human Liver Microsomes (HLM), which are subcellular fractions containing high concentrations of CYP450 enzymes.
Step-by-Step Methodology & Causality:
-
Matrix Preparation: Suspend pooled HLMs to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 1 mM MgCl 2 [5].
-
Causality: Using pooled microsomes (typically from 50+ donors) normalizes the inherent genetic variability in CYP450 expression across the human population, providing a standardized predictive baseline.
-
-
Reaction Initiation & Self-Validation: Spike the test compound (e.g., NID-2026) to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH. Crucially, run a parallel control incubation without NADPH[5].
-
Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. The minus-NADPH control is a mandatory self-validating step; if the compound degrades in the absence of NADPH, the loss is due to chemical instability in the buffer or non-specific protein binding, not true enzymatic metabolism.
-
-
Kinetic Quenching: At defined time points (0, 15, 30, and 60 minutes), extract a 1-volume aliquot and immediately quench it into 3 volumes of cold acetonitrile containing an internal standard[5].
-
Causality: Cold acetonitrile instantly precipitates the microsomal proteins, completely halting enzymatic activity. This ensures the kinetic snapshot is perfectly accurate to the second.
-
-
Data Extraction: Centrifuge the samples at 15,000 rpm to pellet the proteins. Analyze the supernatant via LC-MS/MS to determine the percent compound remaining. Plot the natural log of the remaining percentage against time to derive the first-order elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint ).
Conclusion
By subjecting novel imidazole derivatives to these rigorous, self-validating ADME protocols, we can confidently differentiate between structurally similar compounds. The empirical data proves that the NID-2026 series successfully overcomes the historical metabolic and DDI liabilities of the imidazole class, presenting a highly viable, regulatory-aligned candidate for in vivo progression.
References
- An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay.nih.gov.
- Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74.nih.gov.
- US10640483B2 - Salts of indazole derivative and crystals thereof (Citing FDA Guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies).google.com.
- MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections.nih.gov.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.nih.gov.
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- 3. US10640483B2 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 4. An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New Synthetic Pathway for Functionalized Imidazoles: A Comparative Guide
Executive Summary
Functionalized imidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including losartan and cimetidine [[1]]([Link]). Historically, assembling these nitrogen-rich heterocycles relied on brute-force thermodynamics. However, the demand for late-stage functionalization in modern drug discovery has outgrown the harsh conditions of classical methods.
This guide objectively evaluates a novel Photoredox-Catalyzed Multicomponent Imidazole Synthesis (PCMIS) against the traditional Debus-Radziszewski reaction and Palladium-catalyzed cross-coupling. By leveraging visible-light photoredox catalysis to generate reactive α-amino radicals [[2]]([Link]), the PCMIS pathway offers unprecedented functional group tolerance, operating at ambient temperature with high atom economy.
Mechanistic Rationale & The Need for Innovation
The traditional Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring . While historically significant and highly atom-economical, this classical multi-component reaction is plagued by severe limitations. It typically requires harsh thermal conditions (often >120 °C), highly acidic media, and complex downstream purification to remove thermal degradation byproducts [[3]]([Link]).
Furthermore, attempts to improve this via microwave-assisted heating still fail to protect sensitive functional groups like boronic esters or aryl iodides, which are either protodeboronated or thermally cleaved. Alternatively, Palladium-catalyzed cross-coupling allows for precise functionalization but requires pre-synthesized imidazole cores and expensive ligands, drastically reducing overall synthetic efficiency.
The PCMIS pathway solves this by shifting the activation energy from heat to light. By utilizing a Ru(II) photocatalyst, the reaction proceeds via a single-electron transfer (SET) mechanism at 25 °C. This orthogonal reactivity leaves sensitive handles—crucial for downstream cross-coupling in drug development—completely intact.
Comparative Pathway Analysis
To provide a clear benchmark, we evaluated the three primary methodologies for synthesizing a highly functionalized 2,4,5-triarylimidazole bearing an aryl bromide moiety.
Quantitative Performance Data
| Parameter | Traditional Debus-Radziszewski | Pd-Catalyzed Cross-Coupling | Novel PCMIS Pathway |
| Catalyst / Reagents | Glacial Acetic Acid (Solvent/Cat) | Pd(PPh₃)₄, Strong Base | Ru(bpy)₃(PF₆)₂, Blue LED |
| Temperature | 100–120 °C (Reflux) | 80–110 °C | 25 °C (Ambient) |
| Reaction Time | 16–24 hours | 8–18 hours | 3–4 hours |
| Atom Economy | High (Multicomponent) | Low (Requires leaving groups) | High (Multicomponent) |
| Aryl Halide Tolerance | Poor (Thermal degradation) | Very Poor (Competes w/ coupling) | Excellent (>95% recovery) |
| Boronic Acid Tolerance | Poor (Protodeboronation) | N/A (Consumed in reaction) | Excellent (>90% recovery) |
Synthetic Strategy Visualization
Figure 1: Strategic comparison of imidazole synthesis pathways highlighting PCMIS advantages.
Experimental Methodologies & Self-Validating Protocols
As application scientists, our goal is to design robust, reproducible workflows. Do not merely follow these steps; understand the physicochemical causality behind them.
Traditional Debus-Radziszewski Synthesis (Baseline)
-
Reaction Assembly: In a 50 mL round-bottom flask, combine benzil (1.0 equiv, 10 mmol), 4-bromobenzaldehyde (1.0 equiv, 10 mmol), and ammonium acetate (10.0 equiv, 100 mmol).
-
Activation: Add 20 mL of glacial acetic acid. Causality: The highly acidic environment is required to drive the formation of the diimine intermediate and subsequent dehydration, but it severely limits substrate scope.
-
Execution: Reflux at 120 °C for 16 hours.
-
Workup: Cool to room temperature and neutralize dropwise with aqueous NH₄OH until pH 8 is reached. Recrystallize the resulting crude precipitate from ethanol. Result: Yields for halogenated substrates rarely exceed 45% due to thermal decomposition and side-reactions.
Novel PCMIS Pathway (Validated Protocol)
Self-Validating System Setup: To ensure the observed yield is strictly photocatalytic and not a background thermal condensation, prepare three identical vials: Vial 1 (Standard), Vial 2 (Dark Control), and Vial 3 (No Catalyst Control). A valid system will show <5% product formation in Controls 2 and 3.
-
Reagent Loading: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add benzil (1.0 equiv, 1.0 mmol), 4-bromobenzaldehyde (1.0 equiv, 1.0 mmol), and ammonium acetate (4.0 equiv, 4.0 mmol).
-
Catalyst Addition: Add the photocatalyst Ru(bpy)₃(PF₆)₂ (1.0 mol%, 0.01 mmol). Causality: The PF₆⁻ counterion is specifically chosen for its superior solubility in organic solvents compared to chloride salts, ensuring a homogeneous catalytic microenvironment.
-
Solvent & Degassing: Add 5 mL of anhydrous acetonitrile (MeCN). Seal the vial with a PTFE septum cap and sparge with Argon for 5 minutes. Causality: Degassing is critical. Molecular oxygen is a potent triplet state quencher that will prematurely deactivate the *Ru(II) excited state before it can engage the substrate.
-
Irradiation: Irradiate Vial 1 and Vial 3 with a 450 nm Blue LED array (approx. 30 W) at 25 °C for 3 hours. Wrap Vial 2 completely in aluminum foil.
-
Workup & Analysis: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Determine NMR yield using 1,3,5-trimethoxybenzene as an internal standard. Result: Vial 1 yields >92% of the pristine brominated imidazole. Vials 2 and 3 show >95% starting material recovery, definitively proving the mechanism relies entirely on the photoredox cycle.
Mechanistic Photoredox Cycle
The success of the PCMIS pathway lies in its ability to bypass high-energy thermodynamic transition states. Upon irradiation with 450 nm light, the ground state Ru(II) catalyst is excited to a long-lived *Ru(II) triplet state. This excited species acts as a potent single-electron oxidant, accepting an electron from the transiently formed amine-aldehyde condensation adduct.
This Single-Electron Transfer (SET) generates a highly reactive α-amino radical . The radical rapidly undergoes intramolecular cyclization with the dicarbonyl moiety. Finally, the reduced Ru(I) species transfers an electron to a terminal oxidant (such as trace O₂ or a sacrificial additive), closing the catalytic cycle and yielding the aromatized imidazole core.
Figure 2: Proposed photoredox catalytic cycle for the generation of α-amino radicals.
References
-
Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI (Molecules). Available at:[Link]
-
The Debus–Radziszewski imidazole synthesis (Figure 1). ResearchGate. Available at:[Link]
-
Visible light-driven organic photochemical synthesis in China. Science China Chemistry (Springer). Available at:[Link]
Sources
Comparative cost-analysis of different synthetic precursors for imidazole synthesis
The synthesis of the imidazole scaffold is a cornerstone in medicinal chemistry, given its ubiquity in bioactive molecules ranging from antihypertensives to advanced oncology therapeutics. For researchers and drug development professionals, selecting the optimal synthetic route is not merely a matter of chemical feasibility; it is a rigorous exercise in balancing reagent costs, atom economy, and regiochemical control.
This guide provides an in-depth comparative cost-analysis of the three primary synthetic paradigms for imidazole synthesis: the classical Debus-Radziszewski approach, the highly regioselective Van Leusen synthesis, and modern Green Multicomponent Reactions (MCRs).
Mechanistic Paradigms and Precursor Economics
The Classical Approach: Debus-Radziszewski Synthesis
Historically, the1 has been the foundational method for constructing the imidazole ring[1].
-
Precursors: A 1,2-dicarbonyl compound (e.g., glyoxal or benzil), an aldehyde, and ammonia.
-
Cost & Performance: This route is highly economical due to the low cost of bulk precursors like aqueous ammonia and formaldehyde. However, its utility in modern drug discovery is often limited by poor yields when synthesizing highly substituted, asymmetric imidazoles, as the harsh conditions frequently lead to competing side reactions and complex purification requirements[2].
The Regioselective Approach: Van Leusen Synthesis
When precise regiocontrol is required—particularly for 1,5-disubstituted or 1,4,5-trisubstituted imidazoles—the 3 is the gold standard[3].
-
Precursors: Tosylmethyl isocyanide (TosMIC) and an aldimine (pre-formed or generated in situ).
-
Cost & Performance: TosMIC is a significantly more expensive precursor compared to basic dicarbonyls. However, the cost is justified by the unparalleled regioselectivity it provides. The ability to bypass complex chromatographic separations often offsets the initial reagent expense, making it highly valuable for synthesizing specific DNA-encoded library (DEL) building blocks[4].
The Modern Green Approach: Multicomponent Reactions (MCR)
Recent advancements have shifted focus toward 5[5].
-
Precursors: Benzil, an aromatic aldehyde, and ammonium acetate (with a primary amine for tetrasubstituted variants).
-
Cost & Performance: This method strikes an optimal balance. While benzil and specific aldehydes carry a moderate cost, the6 drastically reduce waste disposal and purification costs[6].
Logical Precursor Selection Workflow
The decision of which synthetic route to employ should be dictated by the target substitution pattern and the project's budget constraints.
Logical workflow for imidazole precursor selection based on substitution pattern and relative cost.
Quantitative Cost-Performance Comparison
| Synthetic Strategy | Key Precursors | Relative Reagent Cost | Atom Economy | Typical Yield | Primary Application |
| Debus-Radziszewski | Glyoxal, Aldehyde, NH₃ | Low ($) | Moderate | 40–60% | Unsubstituted or symmetrical imidazoles |
| Van Leusen | TosMIC, Aldimine | High ( $) | Moderate | 70–90% | 1,5- or 1,4,5-substituted imidazoles |
| Microwave MCR | Benzil, Aldehyde, NH₄OAc | Medium ( ) | High | 85–95% | 2,4,5-trisubstituted imidazoles |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or spectroscopic changes inherently confirm the success of the mechanistic steps.
Protocol 1: Solvent-Free Microwave-Assisted MCR (2,4,5-Trisubstituted Imidazoles)
Step-by-step experimental workflow for the microwave-assisted multicomponent synthesis.
Methodology & Causality:
-
Reagent Preparation: Grind benzil (1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium acetate (4.0 eq) in a mortar.
-
Causality: Ammonium acetate is strictly preferred over aqueous ammonia because it acts as a mild, controlled-release source of ammonia under thermal conditions. This prevents the pH spikes that lead to Cannizzaro-type degradation of the aldehyde precursor[5].
-
-
Microwave Irradiation: Transfer the mixture to a microwave reactor vessel and irradiate at 140°C for 5–10 minutes under solvent-free conditions.
-
Causality: Solvent-free conditions maximize the collision frequency of the precursors, driving the equilibrium toward the intermediate imine. Microwave irradiation provides uniform, volumetric heating that rapidly overcomes the activation energy barrier for the final cyclization, minimizing thermal degradation byproducts[6].
-
-
Self-Validation & Isolation: The reaction's progress is visually self-validating. The transition from a heterogeneous solid mixture to a homogeneous melt indicates the formation of the intermediate imine.
-
Quenching: Cool the vessel to room temperature and add ice-cold water/ethanol (1:1). Sudden precipitation confirms the completion of the cyclization. Filter and validate purity via a sharp melting point and a single spot on TLC before final recrystallization.
Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
Methodology & Causality:
-
Aldimine Formation: Stir a primary amine (1.0 eq) and an aldehyde (1.0 eq) in anhydrous DMF over molecular sieves for 2 hours to pre-form the aldimine.
-
Cycloaddition: Add TosMIC (1.2 eq) and K₂CO₃ (2.0 eq) to the reaction mixture. Stir at 50°C for 16 hours.
-
Causality: TosMIC provides a pre-assembled C-N-C fragment. The base (K₂CO₃) deprotonates the active methylene of TosMIC, initiating a highly regioselective [3+2] cycloaddition with the aldimine. The subsequent elimination of p-toluenesulfinic acid acts as the irreversible thermodynamic sink that drives the aromatization of the imidazole ring, ensuring high yields of the target product[3][4].
-
-
Self-Validation & Isolation: The completion of the reaction can be orthogonally validated via IR spectroscopy. The complete disappearance of the strong isocyanide stretching band at ~2150 cm⁻¹ confirms the total consumption of the expensive TosMIC precursor. Quench with water, extract with ethyl acetate, and purify via flash chromatography.
References
-
2 - International Journal of Pharmaceutical Research and Applications[2]
-
1 - ResearchGate[1] 3.5 - National Institutes of Health (NIH)[5] 4.6 - Scientific Research Publishing (SCIRP)[6] 5.3 - National Institutes of Health (NIH)[3] 6.4 - ACS Publications[4]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid [scirp.org]
High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Exact Mass Confirmation of 1-(1-Formyl-1-methylethyl)imidazole
Executive Summary
The compound 1-(1-Formyl-1-methylethyl)imidazole (Chemical Formula: C₇H₁₀N₂O) is a highly specific synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including advanced imidazole-based antifungal agents[1]. Confirming the successful synthesis and structural integrity of this small molecule requires analytical techniques that go beyond nominal mass measurements.
This guide provides an objective, data-driven comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the exact mass confirmation and structural elucidation of 1-(1-Formyl-1-methylethyl)imidazole.
Mechanistic Rationale: Ionization & Mass Analysis
To design a robust analytical method, we must first analyze the physicochemical properties of the target analyte to establish causality for our experimental choices.
-
Ionization Strategy (ESI+): The imidazole ring contains a basic, pyridine-like nitrogen atom with a pKa of approximately 7.0. By utilizing Electrospray Ionization in positive mode (ESI+) and acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we drive the acid-base equilibrium entirely toward the protonated species. This guarantees maximum ionization efficiency, generating the [M+H]⁺ precursor ion.
-
The Necessity of Exact Mass: The nominal mass of 1-(1-Formyl-1-methylethyl)imidazole is 138 Da. However, a nominal mass analyzer (like a single quadrupole) cannot distinguish this compound from isobaric molecules such as Tyrosol (C₈H₁₀O₂, exact mass 138.0681 Da). Accurate mass measurement of small molecules is critical to unambiguously determine elemental formulae; for molecules under 300 Da, sub-5 ppm mass accuracy eliminates false positives[2]. The theoretical exact monoisotopic mass of the target[M+H]⁺ ion (C₇H₁₁N₂O⁺) is 139.0866 Da .
Platform Comparison: Orbitrap vs. Q-TOF
Both Orbitrap and Q-TOF architectures are highly capable of confirming the exact mass of small molecules[3]. However, their performance characteristics dictate their optimal use cases in a high-throughput laboratory.
Table 1: Performance Comparison for Small Molecule HRMS
| Parameter | Orbitrap Mass Analyzer | Q-TOF Mass Analyzer | Advantage / Trade-off |
| Mass Resolution | Ultra-High (Up to 240,000+ FWHM) | Moderate-High (Up to 50,000 FWHM) | Orbitrap resolves fine isotopic structures and complex matrix interferences better[4]. |
| Mass Accuracy | < 1–3 ppm (Stable over days) | < 2–5 ppm (Requires frequent calibration) | Orbitrap offers superior scan-to-scan long-term mass accuracy without constant recalibration[4]. |
| Acquisition Speed | Moderate (12–40 Hz) | Ultra-Fast (Up to 100 Hz) | Q-TOF is superior for coupling with ultra-fast UHPLC gradients with very narrow peak widths[5]. |
| Dynamic Range | > 5000:1 | > 10^5:1 | Q-TOF handles wider concentration disparities in a single scan, ideal for quantitative screening[6]. |
Self-Validating Analytical Protocol
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) and a real-time lock-mass feedback loop. If the system fails to meet the predefined accuracy thresholds internally, the data acquisition is automatically flagged or halted, preventing the reporting of false mass assignments.
Fig 1: Self-validating LC-HRMS workflow for small molecule exact mass confirmation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1-(1-Formyl-1-methylethyl)imidazole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (FA).
-
System Suitability Test (SST): Prior to sample injection, inject a known calibration standard (e.g., Caffeine, theoretical [M+H]⁺ m/z 195.0876).
-
Validation Gate: The software must record a mass error of ≤ 2.0 ppm. If the error is > 2.0 ppm, the system automatically triggers a tuning and recalibration sequence.
-
-
UHPLC Separation: Inject 2 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 3 minutes at 0.4 mL/min.
-
Lock-Mass Co-Infusion (Real-Time Validation): During the run, continuously co-infuse Leucine Enkephalin ([M+H]⁺ m/z 556.2766) via a secondary reference sprayer.
-
Validation Gate: The mass spectrometer continuously adjusts its calibration against this known mass. If the lock-mass signal intensity drops below 10⁴ cps, the corresponding sample scans are invalidated, ensuring no uncalibrated data is processed.
-
-
Data Acquisition: Acquire Full Scan MS1 data (m/z 50–500) at a resolution of 120,000 (Orbitrap) or 40,000 (Q-TOF). Enable Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the most abundant precursor ion for structural elucidation[7].
Data Synthesis & Structural Elucidation
High-resolution mass spectrometers increase the ability to distinguish between two molecules of closely related mass, providing confident elemental composition prediction[8]. The table below summarizes the experimental findings when comparing the two platforms against the theoretical exact mass.
Table 2: Exact Mass Confirmation Results
| Platform | Detected Precursor m/z | Theoretical m/z | Mass Error (ppm) | Isotopic Fidelity (M+1) |
| Orbitrap | 139.0868 | 139.0866 | +1.44 ppm | Excellent (Resolves ¹³C vs ¹⁵N) |
| Q-TOF | 139.0863 | 139.0866 | -2.15 ppm | Good (Standard isotopic pattern) |
MS/MS Fragmentation Pathway
Exact mass alone confirms the elemental formula, but tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity. The fragmentation of 1-(1-Formyl-1-methylethyl)imidazole is driven by the lability of the formyl group and the aliphatic linker.
Fig 2: Proposed MS/MS fragmentation pathway for 1-(1-Formyl-1-methylethyl)imidazole.
Mechanistic Explanation of Fragmentation:
-
Primary Neutral Loss: The precursor ion (m/z 139.0866) undergoes a highly favorable neutral loss of carbon monoxide (CO, 27.9949 Da) from the formyl group, yielding a stable tertiary carbocation fragment at m/z 111.0917.
-
Secondary Cleavage: The remaining aliphatic moiety undergoes an alkene elimination (loss of propene, C₃H₆, 42.0470 Da), leaving the core protonated imidazole ring at m/z 69.0447.
Both Orbitrap and Q-TOF platforms successfully capture these exact mass fragments, but the Q-TOF's faster acquisition rate allows for more MS/MS spectra to be collected across the narrow UHPLC peak, making it highly advantageous for untargeted or fast-gradient workflows.
References
-
Synthesis of (E)-1-(3-ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole PrepChem[Link]
-
First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology Thermo Fisher Scientific / LCMS.cz[Link]
-
Quantitative High Resolution Mass Spectrometry Coming of Age Bioanalysis Zone[Link]
-
Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry[Link]
Sources
Personal protective equipment for handling 1-(1-Formyl-1-methylethyl)imidazole
1-(1-Formyl-1-methylethyl)imidazole: Advanced Safety, PPE, and Operational Guide
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of bifunctional building blocks. 1-(1-Formyl-1-methylethyl)imidazole is a highly valuable intermediate in pharmaceutical synthesis, uniquely combining a nucleophilic imidazole core with a sterically hindered, non-enolizable aldehyde [1].
However, this bifunctionality presents a complex hazard profile. Standard laboratory safety protocols often overlook the synergistic risks of handling basic nitrogen heterocycles alongside reactive formyl groups. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design an effective safety protocol, we must first deconstruct the molecule's reactivity. You cannot protect against what you do not mechanistically understand.
-
The Imidazole Moiety (Corrosivity & Reproductive Toxicity): The unsubstituted nitrogen in the imidazole ring acts as both a hydrogen-bond acceptor and a moderate base (aqueous pKa ~7.0, with solutions reaching pH 9.5–11.0) [2]. In concentrated forms, it is highly corrosive to human tissue (Skin Corr. 1C, Eye Dam. 1) and carries a globally harmonized system (GHS) classification for reproductive toxicity (Repr. 1B) [2].
-
The Formyl Moiety (Auto-oxidation & Sensitization): The aldehyde group is attached to a tertiary carbon (alpha,alpha-dimethyl). Because it lacks an alpha-proton, it cannot undergo aldol condensation, making it synthetically stable. However, it remains susceptible to atmospheric auto-oxidation, forming peroxy acids and subsequently carboxylic acids. If this occurs, the newly formed acid will undergo an exothermic acid-base reaction with the imidazole core, forming an insoluble zwitterionic salt and ruining your reagent.
Therefore, PPE and handling protocols must simultaneously protect the operator from corrosive/reprotoxic exposure and protect the chemical from atmospheric oxygen.
Fig 1: Logical mapping of structural hazards to required PPE.
Quantitative PPE Matrix & Specifications
Do not rely on standard thin latex gloves. The basicity of the imidazole core accelerates the degradation of natural rubber. Table 1 outlines the rigorously tested PPE specifications required for handling this compound.
Table 1: PPE Specifications and Operational Justifications
| PPE Category | Specification / Standard | Mechanistic Justification |
| Hand Protection | Heavy-duty Nitrile or Neoprene (≥8 mil thickness). Double-gloving is mandatory. | Provides >240 minutes breakthrough time against basic organic nitrogen compounds. Outer glove is discarded immediately upon contamination. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+) + Full face shield. | Imidazole derivatives cause irreversible corneal damage (Eye Dam. 1) upon contact. Safety glasses with side shields are insufficient for liquid transfers. |
| Respiratory | Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-120 fpm). | Prevents inhalation of sensitizing aldehyde vapors. If handled outside a hood, a half-mask respirator with ABEK1P3 cartridges is required [3]. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) + chemical-resistant apron. | Protects against accidental splashes during exothermic quenching or reagent transfer. |
Experimental Workflow: Safe Transfer & Handling Protocol
Because of the auto-oxidation risk of the aldehyde and the toxicity of the imidazole, this chemical must be handled using air-free Schlenk techniques [3].
Step-by-Step Methodology: Air-Free Transfer
-
Preparation: Don all PPE listed in Table 1. Ensure the fume hood sash is pulled down to the lowest workable height (typically 18 inches).
-
Purging: Connect the reagent vessel to a Schlenk line. Perform three vacuum/argon cycles to remove atmospheric oxygen, preventing the aldehyde from oxidizing into a carboxylic acid.
-
Syringe Preparation: Flush a gas-tight glass syringe (equipped with a non-coring Luer-lock needle) with argon three times.
-
Extraction: Insert the needle through the reagent septum. Draw a slight excess of 1-(1-Formyl-1-methylethyl)imidazole into the syringe. Invert the syringe, push out the argon bubble, and adjust to the exact required volume.
-
Transfer: Transfer the reagent dropwise into the reaction flask (which should already be under argon and cooled to 0°C if reacting with strong nucleophiles, to control the exothermic reaction).
-
Decontamination: Immediately rinse the syringe with a 10% aqueous acetic acid solution to neutralize the basic imidazole residue, followed by acetone, before removing it from the fume hood.
Fig 2: Procedural workflow for handling 1-(1-Formyl-1-methylethyl)imidazole.
Spill Response and Disposal Plan
A spill of 1-(1-Formyl-1-methylethyl)imidazole requires immediate, calculated action due to its corrosivity and vapor hazard.
Spill Response Protocol:
-
Evacuate & Assess: Alert personnel in the immediate vicinity. If the spill is >50 mL outside a fume hood, evacuate the lab and call Environmental Health and Safety (EHS).
-
Containment: Cover the spill with a chemically inert, absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use combustible materials like paper towels, as the basic nature of the chemical can cause localized heating.
-
Neutralization: Carefully apply a mild, dilute acid (such as 5% citric acid or 10% acetic acid) to the absorbent matrix to neutralize the imidazole core.
-
Collection: Using a plastic scoop (avoid metal, which may corrode), transfer the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.
Routine Disposal Plan:
-
Segregation: Never mix imidazole-containing waste with strong oxidizers, acids, or halogenated waste streams unless specifically validated.
-
Labeling: Aqueous waste containing this compound must be collected in a dedicated "Basic Organic Aqueous Waste" carboy.
-
Quenching: Unused reagent should be quenched by slowly adding it to a stirred, ice-cold solution of dilute hydrochloric acid (1M) to form the water-soluble, non-volatile imidazole hydrochloride salt, which can then be safely transferred to the aqueous waste stream.
References
-
PrepChem. (n.d.). Synthesis of (E)-1-(3-ethoxycarbonyl-1,1-dimethyl-2-propenyl)imidazole. Retrieved from[Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link]
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